molecular formula C13H18N2 B15247284 1-Mesityl-1,4,5,6-tetrahydropyrimidine

1-Mesityl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B15247284
M. Wt: 202.30 g/mol
InChI Key: MMBZPNGOMSMALE-UHFFFAOYSA-N
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Description

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a chemical compound featuring a tetrahydropyrimidine ring system, which is a saturated six-membered ring containing two nitrogen atoms, substituted at the 1-position with a mesityl (2,4,6-trimethylphenyl) group. The tetrahydropyrimidine scaffold is recognized in medicinal chemistry as a cyclic amidine and is a core structure in various biologically active molecules . Tetrahydropyrimidine derivatives have been extensively studied for their anthelmintic properties, acting as nicotinic receptor agonists that paralyze parasites . Furthermore, this class of compounds serves as a versatile building block and key synthetic intermediate in organic synthesis and drug discovery efforts . The specific research applications and properties of 1-Mesityl-1,4,5,6-tetrahydropyrimidine are an area for further investigation. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3

InChI Key

MMBZPNGOMSMALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCCN=C2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Mesityl-1,4,5,6-tetrahydropyrimidine: Structure, Properties, and Applications in Modern Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Mesityl-1,4,5,6-tetrahydropyrimidine, a key precursor to a class of N-heterocyclic carbenes (NHCs) that have garnered significant interest in organocatalysis. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role in facilitating powerful chemical transformations.

Introduction: The Significance of the Mesityl-Substituted Tetrahydropyrimidine Scaffold

1-Mesityl-1,4,5,6-tetrahydropyrimidine belongs to the family of cyclic amidines. While the tetrahydropyrimidine core itself is a recurring motif in various biologically active molecules[1][2], the introduction of a bulky mesityl (2,4,6-trimethylphenyl) group at the N1 position imbues this molecule with unique steric and electronic properties. This substitution is not merely an arbitrary modification; it is a strategic design element that has profound implications for its primary application as a precursor to N-heterocyclic carbenes (NHCs).

The corresponding NHC, N-mesityl-tetrahydropyrimidin-2-ylidene, leverages the steric bulk of the mesityl group to enhance catalytic efficiency and selectivity in a variety of organic reactions. The ortho-methyl groups of the mesityl substituent play a crucial role in stabilizing the carbene center and influencing the stereochemical outcome of catalytic transformations[3][4]. This guide will elucidate the journey from the precursor molecule to its catalytically active carbene form and its subsequent applications.

Molecular Structure and Spectroscopic Profile

The molecular structure of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is characterized by a six-membered tetrahydropyrimidine ring N-substituted with a mesityl group.

Caption: General workflow for the synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Experimental Protocol

Step 1: Synthesis of N-Mesityl-N'-formyl-1,3-propanediamine

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Mesityl-1,3-propanediamine (1 equivalent) in a suitable solvent such as toluene.

  • Formylation: Add ethyl formate (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Mesityl-N'-formyl-1,3-propanediamine.

Step 2: Cyclization to 1-Mesityl-1,4,5,6-tetrahydropyrimidine

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add N-Mesityl-N'-formyl-1,3-propanediamine (1 equivalent).

  • Cyclization: Add trimethylsilyl polyphosphate (PPSE) (approximately 2-3 equivalents by weight) as the cyclizing agent.

  • Reaction: Heat the mixture with stirring at a temperature of 100-120 °C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Rationale behind Experimental Choices:

  • PPSE as Cyclizing Agent: Polyphosphoric acid (PPA) and its esters (PPE and PPSE) are effective dehydrating agents for the synthesis of cyclic amidines.[5] PPSE is often preferred as it can be used under milder conditions compared to PPA.

  • Inert Atmosphere: The cyclization step is best performed under an inert atmosphere to prevent side reactions, particularly oxidation.

Application as an N-Heterocyclic Carbene Precursor

The primary utility of 1-Mesityl-1,4,5,6-tetrahydropyrimidine lies in its role as a stable precursor to the N-heterocyclic carbene, N-mesityl-tetrahydropyrimidin-2-ylidene. This transformation is typically achieved by deprotonation of the corresponding tetrahydropyrimidinium salt, which is formed by N-alkylation or N-arylation of the parent amidine.

Generation of the N-Heterocyclic Carbene

The generation of the NHC from 1-Mesityl-1,4,5,6-tetrahydropyrimidine typically involves a two-step process:

  • Quaternization: The N3 nitrogen of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is alkylated or arylated to form a tetrahydropyrimidinium salt.

  • Deprotonation: The resulting salt is treated with a strong base to remove the acidic proton at the C2 position, yielding the free carbene.

Caption: Generation of the N-heterocyclic carbene from its precursor.

Catalytic Applications: The Benzoin Condensation

N-heterocyclic carbenes are renowned for their ability to induce "umpolung" or polarity reversal of aldehydes, transforming them from electrophiles into nucleophiles. A classic example of this is the benzoin condensation.[6][7][8] The N-mesityl group is particularly effective in promoting this and related reactions.[3][4]

Catalytic Cycle of the Benzoin Condensation:

Benzoin_Cycle NHC N-Mesityl-tetrahydropyrimidin- 2-ylidene (Carbene) Breslow Breslow Intermediate NHC->Breslow + Aldehyde1 Aldehyde (R-CHO) Aldehyde1->Breslow Adduct Adduct Breslow->Adduct + Aldehyde2 Aldehyde (R-CHO) Aldehyde2->Adduct Adduct->NHC Catalyst Regeneration Benzoin Benzoin Product Adduct->Benzoin Proton Transfer

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Mechanism Explained:

  • Nucleophilic Attack: The N-heterocyclic carbene attacks the carbonyl carbon of an aldehyde molecule.

  • Breslow Intermediate Formation: A proton transfer leads to the formation of the key "Breslow intermediate," which is a nucleophilic enol-like species.

  • Nucleophilic Addition: The Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.

  • Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the benzoin product and regenerates the active catalyst for the next cycle.

The steric bulk of the N-mesityl group is crucial in this process. It helps to prevent catalyst dimerization and can influence the stereoselectivity of the reaction by creating a well-defined chiral pocket around the active site in asymmetric catalysis.[4]

Conclusion

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a valuable and strategically designed molecule that serves as a gateway to a powerful class of N-heterocyclic carbene organocatalysts. Its synthesis, while requiring multiple steps, is achievable through established methodologies. The unique steric and electronic properties conferred by the mesityl group are directly translated into enhanced catalytic performance, making it a compound of significant interest for researchers in synthetic organic chemistry, drug discovery, and materials science. Understanding the structure, properties, and reactivity of this precursor is fundamental to harnessing the full potential of its corresponding NHC in a wide array of chemical transformations.

References

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (1997). Journal of Medicinal Chemistry. [Link]

  • Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for Benzoin Reactions: A Comprehensive Review from Past to Present. (2023). ChemistrySelect. [https://www.semanticscholar.org/paper/Advancements-in-N-heterocyclic-Carbenes-(NHCs)-for-A Comprehensive-Review-from-Past-to-Present-Zengin-Acar/a42b088825f33f6764f26b23a595186b5d929729]([Link] Comprehensive-Review-from-Past-to-Present-Zengin-Acar/a42b088825f33f6764f26b23a595186b5d929729)

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • Benzoin condensation. Wikipedia. [Link]

  • The effect of the N-mesityl group in NHC-catalyzed reactions. (2011). Chemical Communications. [Link]

  • Synthesis and properties of 1‐aryl‐2‐alkyl‐1,4,5,6‐tetrahydropyrimidines. (1991). Journal of Heterocyclic Chemistry. [Link]

  • (PDF) Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. (1995). ResearchGate. [Link]

  • Benzoin Condensation. Organic Chemistry Portal. [Link]

  • NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate?. (2015). Chemical Science. [Link]

  • Stetter Reaction. Organic Chemistry Portal. [Link]

  • Kinetic and Structure‐Activity Studies of the Triazolium Ion‐ Catalyzed Intramolecular Stetter Reaction. (2015). Angewandte Chemie International Edition. [Link]

  • Contributions from the Stetter Reaction to the Organic Chemistry. (2018). International Journal of Creative Research Thoughts. [Link]

  • ChemInform Abstract: The Effect of the N-Mesityl Group in NHC-Catalyzed Reactions. (2011). ChemInform. [Link]

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). (2017). Organic Chemistry International. [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]

  • 1,4,5,6-Tetrahydropyrimidine. PubChem. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2007). Molecules. [Link]

Sources

Engineering Expanded-Ring Architectures: A Technical Guide to 6-Membered N-Heterocyclic Carbene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 5-membered N-heterocyclic carbenes (NHCs), such as imidazol-2-ylidenes, have dominated organometallic catalysis. However, as drug development demands increasingly complex active pharmaceutical ingredients (APIs) with strict stereochemical requirements, researchers are turning to expanded-ring architectures. 6-membered NHC precursors—primarily tetrahydropyrimidinium, perimidinium, and camphor-derived bicyclic salts—offer unique stereoelectronic profiles that unlock novel catalytic pathways. This whitepaper details the mechanistic rationale, self-validating synthetic workflows, and catalytic applications of 6-membered NHC precursors.

The Mechanistic Rationale for Ring Expansion

The transition from a 5-membered to a 6-membered heterocyclic ring is not merely a structural curiosity; it fundamentally alters the carbene's electronic and steric behavior at the metal center.

In a standard 5-membered NHC, the N-C-N bond angle is constrained to approximately 102°. Expanding the backbone to a 6-membered ring (e.g., tetrahydropyrimidin-2-ylidene) widens this angle to ~115°[1].

  • Electronic Causality: This widened angle increases the s-character of the carbene carbon's lone pair, significantly enhancing its σ-donating ability and basicity compared to 5-membered analogues[2].

  • Steric Causality: The wider internal angle forces the N-substituents (e.g., mesityl or diisopropylphenyl groups) to project further forward toward the metal center. This increases the percent buried volume (%Vbur), creating a highly protective, sterically demanding pocket that stabilizes low-coordinate transition states during catalysis[1].

G NHC5 5-Membered NHCs (Imidazol-2-ylidenes) NHC6 6-Membered NHCs (Tetrahydropyrimidin-2-ylidenes) NHC5->NHC6 Ring Expansion Angle Wider N-C-N Angle (~115° vs ~102°) NHC6->Angle Basicity Enhanced σ-Donation (Stronger Basicity) NHC6->Basicity Steric Increased Steric Bulk (Pushed towards metal) NHC6->Steric Cat Altered Catalytic Reactivity (e.g., Cross-Coupling, Borylation) Angle->Cat Basicity->Cat Steric->Cat

Caption: Logical relationship of ring expansion on NHC properties.

Core Scaffolds & Precursor Classes

The field currently relies on three primary classes of 6-membered NHC precursors:

  • Tetrahydropyrimidinium Salts: The most widely utilized precursors. Because they lack the aromatic stabilization of imidazole derivatives, the resulting free carbenes are highly nucleophilic[2]. They are frequently synthesized from ω-chloroalkanoyl chlorides or 1,3-diamines[3].

  • Perimidinium Salts: These incorporate a naphthalene backbone. The tricyclic skeleton enforces a planar geometry on the 6-membered ring and integrates the divalent carbon into a formal 7π-electron system, requiring at least one secondary alkyl N-substituent to prevent enetetramine formation[1].

  • Camphor-Derived Bicyclic Salts: A novel class of chiral precursors synthesized from commercially available (1S)-(+)-ketopinic acid. These provide an exclusive, rigid non-racemic scaffold ideal for asymmetric organocatalysis[4].

Quantitative Comparison of Synthesis Routes

To aid in experimental design, the following table summarizes the key metrics for synthesizing these precursor classes.

Precursor ScaffoldStarting MaterialCyclization ReagentDeprotonation BaseTypical YieldRef
Tetrahydropyrimidinium 1,3-DiamineTriethyl orthoformateKHMDS / NaOtBu75–90%[3]
Perimidinium 1,8-DiaminonaphthaleneFormic acid / HClLiN(SiMe3)260–80%[1]
C2-Symmetric 6-NHC 1,3-Diamine deriv.ParaformaldehydeKHMDS83–92%[2]
Camphor-Derived (1S)-(+)-Ketopinic acidAmidation / ReductionStrong base (pKa > 25)~60% (5 steps)[4]

Synthesis Workflows: Self-Validating Protocols

Reliability in drug development requires protocols that inherently validate themselves at each step. The modular synthesis of tetrahydropyrimidinium salts is a prime example of a self-validating chemical system[3][5].

Step-by-Step Methodology: Modular Synthesis of 1,3-Dialkyltetrahydropyrimidinium Salts

Note: This protocol assumes standard Schlenk techniques to prevent premature hydrolysis.

Step 1: Diamine Assembly

  • Charge a flame-dried flask with 1,3-dibromopropane (1.0 eq) and the desired primary amine (2.5 eq) in anhydrous ethanol.

  • Reflux for 12 hours. The excess amine acts as both a reactant and an acid scavenger.

  • Validation: Extract and purify via vacuum distillation. The intermediate 1,3-diamine must show a clean disappearance of the downfield CH2-Br triplet in ¹H NMR.

Step 2: Cyclization (The Self-Validating Step)

  • Dissolve the purified 1,3-diamine in an excess of triethyl orthoformate, which serves as both the one-carbon synthon and the solvent[3].

  • Add 1.0 equivalent of an acid catalyst (e.g., NH₄BF₄ or HCl).

  • Heat the mixture to 120 °C for 4 hours equipped with a short-path distillation head.

  • Causality & Validation: The reaction produces ethanol as a byproduct. Continuous distillation of ethanol drives the equilibrium strictly toward the cyclic amidinium product. The cessation of ethanol distillation physically signals reaction completion.

Step 3: Isolation & Spectroscopic Verification

  • Cool the mixture to room temperature to precipitate the salt. Wash thoroughly with cold diethyl ether and dry under a high vacuum.

  • Validation: Confirm the structure via ¹H NMR. The diagnostic acidic C(2)-H proton must appear as a sharp, highly deshielded singlet (typically between 8.80 and 10.45 ppm, depending on the counterion and N-substituents)[5].

Workflow Step1 1. Diamine Synthesis (1,3-propanediamine deriv.) Step2 2. Cyclization Agent (Orthoester or Paraformaldehyde) Step1->Step2 Step3 3. Acidic Ring Closure (HX addition, e.g., HCl, HBF4) Step2->Step3 Step4 4. Purification (Crystallization/Precipitation) Step3->Step4 Step5 6-Membered NHC Precursor (Tetrahydropyrimidinium Salt) Step4->Step5

Caption: Synthetic workflow for tetrahydropyrimidinium salts.

Catalytic Applications in Drug Development

The unique properties of 6-membered NHCs translate directly into superior catalytic performance for complex molecule synthesis.

Palladium-Catalyzed Cross-Couplings in Aqueous Media

Cross-coupling reactions (e.g., Heck, Suzuki) are foundational in API synthesis. Tetrahydropyrimidinium salts, when deprotonated in situ and complexed with Pd(OAc)₂, form highly stable catalytic species. These 6-membered NHC-Pd complexes successfully catalyze Heck reactions of aryl bromides in DMF/water mixtures at 80 °C. The enhanced σ-donation of the 6-membered ring fortifies the Pd-C bond, preventing catalyst degradation even in aerial and aqueous atmospheres[5].

Asymmetric Copper-Catalyzed β-Borylation

Chiral 6-membered NHC copper(I) complexes have proven to be exceptional catalysts for the β-borylation of α,β-unsaturated esters. The rigid chiral environment provided by the expanded ring induces high stereoselectivity. Because the steric bulk tightly shields the copper center, the catalyst loading can be aggressively reduced to 0.01 mol% without a significant loss of reactivity or enantioselectivity, a crucial economic factor for process chemistry[6].

Enantioselective Organocatalysis

Beyond transition metal catalysis, the precursors themselves can be deprotonated to act as pure organocatalysts. Camphor-derived 6-membered NHC precursors, with their pKa values ranging from 24 to 26, require strong bases for in situ carbene generation. Once formed, their heightened nucleophilicity and rigid chiral bicyclic framework make them highly efficient for asymmetric benzoin condensations[4].

Conclusion

The strategic shift from 5-membered to 6-membered N-heterocyclic carbene precursors represents a leap forward in ligand design. By widening the N-C-N angle, chemists can simultaneously increase the electron density at the metal center and enforce a tighter chiral pocket. As drug development continues to demand higher precision and lower catalyst loadings, mastering the synthesis and application of tetrahydropyrimidinium, perimidinium, and camphor-derived NHC precursors will be indispensable for the modern application scientist.

References

  • Source: MDPI (Molecules)
  • Source: ACS (The Journal of Organic Chemistry)
  • Source: MDPI (Molecules)
  • Source: MDPI (Molecules)
  • Source: Ingenta Connect (Current Organic Chemistry)
  • Source: Thieme (Synfacts)

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Cyclic Amidinate Ligands: Structural Paradigms, Synthesis, and Organometallic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclic Amidinate Ligands for Organometallic Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide examines the coordination chemistry, synthesis, and application of cyclic amidinate ligands (and their neutral amidine precursors) in organometallic chemistry. While N-heterocyclic carbenes (NHCs) often dominate discussions of nitrogen-based ligands, amidinates (


) offer a distinct electronic profile, bridging the gap between carboxylates and allyl anions. Their ability to form strained four-membered metallacycles allows for precise steric tuning and hemilability, making them indispensable in two primary fields: Atomic Layer Deposition (ALD)  precursors and homogeneous catalysis  (olefin polymerization and CO2 fixation).

Structural Paradigms & Bonding Mechanics

The core of the amidinate ligand is the


 moiety. Upon deprotonation of a neutral amidine, the resulting monoanionic amidinate serves as a 4-electron donor (LX-type ligand).
Electronic Structure

Unlike neutral cyclic amidines (like DBU) which act as pure


-donors, the anionic amidinate ligand engages in significant 

-delocalization across the

backbone.
  • Hard/Soft Character: The nitrogen donors are relatively hard, making them excellent matches for high-oxidation-state early transition metals (Ti, Zr, Hf) and lanthanides.

  • Steric Tunability: The substituents on the nitrogen atoms (

    
    ) project directly toward the metal center's coordination sphere, providing a "steric fence" that is more tunable than that of cyclopentadienyl (Cp) ligands.
    
Coordination Modes

The versatility of amidinates arises from their ability to adopt multiple binding geometries. The "bite angle" of the


-chelate is typically acute (~60-65°), which opens up the metal coordination sphere for substrate activation.

CoordinationModes cluster_0 Monodentate (κ1) cluster_1 Chelating (κ2) cluster_2 Bridging (μ) M1 Metal (M) L1 N-C(R)=N-R' M1->L1 σ-bond M2 Metal (M) N1 N M2->N1 N2 N M2->N2 C_back C-R N1->C_back N2->C_back M3 M M4 M BridgeLigand [R-C(NR')2]- BridgeLigand->M3 N1 BridgeLigand->M4 N2

Figure 1: Primary coordination modes of amidinate ligands.[1] The


-chelating mode forms the characteristic 4-membered metallacycle.

Ligand Synthesis & Design: The Carbodiimide Protocol

While amidines can be synthesized via the Pinner reaction (nitriles + amines), the most robust method for organometallic ligand design is the Carbodiimide Insertion Protocol . This modular approach allows independent variation of the backbone (


) and the N-substituents (

).
Protocol: Lithium Amidinate Synthesis via Carbodiimide Insertion

Objective: Synthesis of Lithium


-bis(2,6-diisopropylphenyl)acetamidinate.
Reagents: 
  • Bis(2,6-diisopropylphenyl)carbodiimide (1.0 equiv)

  • Methyllithium (1.6 M in Et2O, 1.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cycle 3x with Argon.

  • Dissolution: Dissolve the carbodiimide (bulky

    
     groups are essential for kinetic stabilization) in anhydrous THF at -78°C.
    
  • Insertion: Add Methyllithium dropwise. The alkyl group (

    
    ) attacks the central carbon of the carbodiimide cumulene system.
    
    • Mechanism:[2][3][4][5] Nucleophilic attack on the electrophilic central carbon converts the

      
       core into the 
      
      
      
      anion.
  • Warming: Allow the solution to warm to room temperature (RT) and stir for 4 hours. The color typically shifts from pale yellow to colorless or light orange.

  • Isolation: Remove volatiles in vacuo. The resulting lithium salt can be used directly for transmetallation or recrystallized from hexane/toluene.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the carbodiimide signal and the appearance of a new methyl singlet (backbone) which is distinct from the isopropyl methyls.

  • Symmetry: The product should exhibit

    
     symmetry in solution if the lithium is symmetrically chelated or undergoing rapid exchange.
    

Organometallic Complexation Strategies

Once the lithium amidinate is generated, it is transferred to the target metal halide via salt metathesis.

SynthesisWorkflow Start Carbodiimide (R'-N=C=N-R') Intermediate Lithium Amidinate Li[R-C(NR')2] Start->Intermediate Nucleophilic Insertion (-78°C to RT) Reagent Organolithium (R-Li) Reagent->Intermediate Product Metal Amidinate Complex [R-C(NR')2]n-M Intermediate->Product Salt Metathesis (-LiX) MetalSource Metal Halide (MXn) MetalSource->Product

Figure 2: Modular synthesis workflow for metal amidinate complexes.

Catalytic Applications: Polymerization & CO2 Fixation[6]

Amidinate complexes of Group 4 metals (Ti, Zr) and Aluminum (Al) are potent catalysts. The steric bulk of the amidinate ligand protects the active site while the electronic donation stabilizes the cationic species often required for polymerization.

Comparative Catalytic Performance

The table below highlights the performance of amidinate complexes versus traditional Cp-based systems in olefin polymerization and CO2 conversion.

Catalyst SystemMetal CenterLigand TypeApplicationActivity (TOF/Yield)Key Advantage
Cp2ZrCl2 Zr(IV)CyclopentadienylEthylene PolymerizationHighBenchmark stability
[Ph-C(NAr)2]2ZrCl2 Zr(IV)Amidinate (Bulky)Ethylene PolymerizationModerate to HighLiving polymerization capability due to steric tuning
[(NAr)2Me-Al] Al(III)AmidinateCO2 + Epoxide -> Carbonate>95% YieldLewis acid activation without co-catalyst
[(NAr)2La] La(III)AmidinateCaprolactone ROPHigh TOFBiocompatible initiator

Data Source: Aggregated from Collins et al. and recent reviews on Group 4 amidinates [1, 3].

Mechanism: Aluminum-Catalyzed CO2 Fixation

Aluminum amidinates activate epoxides, facilitating the insertion of CO2 to form cyclic carbonates. This is a vital pathway for carbon capture and utilization (CCU).

  • Epoxide Binding: The Lewis acidic Al center binds the epoxide oxygen.

  • Ring Opening: A nucleophile (often a co-catalyst or ligand arm) opens the epoxide ring.

  • CO2 Insertion: CO2 inserts into the Al-alkoxide bond.[6]

  • Ring Closure: The carbonate creates a ring, regenerating the catalyst.

Materials Science: ALD Precursors

Perhaps the most commercially significant application of cyclic amidinates is in Atomic Layer Deposition (ALD) .

Why Amidinates for ALD?
  • Volatility: The ligands prevent intermolecular aggregation (unlike carboxylates), ensuring high vapor pressure.

  • Thermal Stability: The chelating ring is stable during transport but decomposes cleanly on the substrate surface.

  • Reactivity: The M-N bond is reactive toward reducing agents (H2) or co-reactants (H2O), enabling "self-limiting" growth.

Case Study: Copper(I) Amidinates Dimers of Copper(I) amidinates, such as


, are industry standards for depositing copper interconnects in semiconductors. The bridging amidinate mode (See Figure 1, 

-mode) is prevalent in the precursor, but it dissociates on the surface to allow monolayer growth [2].

References

  • Collins, S. (2011). Amidinate Complexes of the Group 4 Metals: Catalytic Applications. Accounts of Chemical Research. Link

  • Gordon, R. G., et al. (2008). Synthesis and Characterization of Copper(I) Amidinates as Precursors for Atomic Layer Deposition (ALD) of Copper Metal. Inorganic Chemistry.[4][5][7] Link

  • Richter, J., et al. (2025). Tetra- and penta-coordinated aluminum complexes with bis-amidine ligands and their reactivity for efficient CO2 transformation.[8] Dalton Transactions.[7][9] Link

  • Edelmann, F. T. (2012). Advances in the Coordination Chemistry of Amidinate and Guanidinate Ligands.[10] Coordination Chemistry Reviews.[10][11] Link

  • Barry, S. T., et al. (2013). Ruthenium(II) carbonyl amidates – a new class of precursors for atomic layer deposition.[9] Dalton Transactions.[7][9] Link

Sources

Engineering Ring-Expanded N-Heterocyclic Carbenes: A Technical Guide to 1-Mesityl Substituted Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organometallic chemistry, the evolution of N-heterocyclic carbenes (NHCs) has shifted toward tuning the steric and electronic parameters of the carbene core to stabilize highly reactive transition metal intermediates. 1-Mesityl-1,4,5,6-tetrahydropyrimidine serves as the foundational precursor for 6-membered Ring-Expanded NHCs (RE-NHCs). By expanding the heterocycle from a traditional 5-membered imidazole to a 6-membered tetrahydropyrimidine, researchers can drastically alter the stereoelectronic profile of the resulting metal catalyst, unlocking new efficiencies in cross-coupling, click chemistry, and materials science.

Stereoelectronic Causality: The "6-Mes" Advantage

The design of 1-mesityl substituted tetrahydropyrimidine derivatives is not arbitrary; it is governed by strict stereoelectronic causality.

  • The 6-Membered Backbone (Electronic Tuning): Traditional imidazolium-derived NHCs feature an N-C-N bond angle of approximately 102–104°. Expanding the ring to a tetrahydropyrimidine framework forces this angle to widen to ~115–117°. This geometric distortion increases the

    
    -character of the N-C bonds, which consequently enhances the 
    
    
    
    -character of the carbene's non-bonding lone pair. The result is a significantly stronger
    
    
    -donating ability and increased basicity compared to 5-membered analogs[1].
  • The 1-Mesityl Wingtip (Steric Tuning): The mesityl (2,4,6-trimethylphenyl) substituent provides the exact kinetic stabilization required to prevent the free carbene from undergoing Wanzlick dimerization. Crucially, the mesityl group is less sterically encumbering than the widely used Dipp (2,6-diisopropylphenyl) group. In sterically demanding environments—such as aqueous Suzuki-Miyaura cross-coupling—mesityl-substituted NHCs often outperform bulkier analogs by allowing superior substrate access to the metal's catalytic pocket[2].

Mechanistic Visualization: The Metallation Pathway

The transition from the organic precursor to the active organometallic complex follows a distinct pathway, often bypassing the isolation of the highly sensitive free carbene via in-situ metallation.

G Start 1-Mesityl-1,4,5,6- tetrahydropyrimidine Salt Tetrahydropyrimidinium Salt (Precursor) Start->Salt Alkylation Base Deprotonation (Mild Base) Salt->Base Base Addition Complex Metal-NHC Complex (Catalyst/Material) Salt->Complex In-situ Metallation FreeCarbene Free Ring-Expanded NHC (RE-NHC) Base->FreeCarbene -HX Metal Transition Metal (Cu, Ni, Cr, Pd) FreeCarbene->Metal Coordination Metal->Complex Metallation

Figure 1: Synthetic workflow from 1-mesityl-1,4,5,6-tetrahydropyrimidine to transition metal RE-NHC complexes.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and metallation of these derivatives must be treated as self-validating systems. Below are the standard methodologies with built-in analytical checkpoints.

Protocol A: Synthesis of the Ligand Precursor

The synthesis of 1-mesityl-1,4,5,6-tetrahydropyrimidine relies on the condensation of a diamine with a one-carbon synthon.

  • Reagent Assembly: Combine

    
    -mesityl-1,3-propanediamine (1.0 equiv) with triethyl orthoformate (excess, acts as both solvent and 
    
    
    
    synthon) in a round-bottom flask.
  • Catalysis & Cyclization: Add a catalytic amount of formic acid. Causality: The acid protonates the orthoester, facilitating the sequential nucleophilic attack by the primary and secondary amines of the diamine to close the 6-membered ring.

  • Thermal Condensation: Reflux the mixture at 120 °C for 12 hours, distilling off the ethanol byproduct to drive the equilibrium forward.

  • Self-Validation (NMR Checkpoint): Purify via vacuum distillation. Validate the structure via

    
     NMR: The successful formation of the tetrahydropyrimidine ring is confirmed by the appearance of a distinct singlet for the amidine proton (
    
    
    
    ) typically between 7.0 and 7.6 ppm, and the complete disappearance of the broad amine (
    
    
    ) signals.
Protocol B: In-Situ Metallation to[Cu(6-Mes)Cl]

Ring-expanded carbenes are highly sensitive to moisture. In-situ metallation circumvents the need to isolate the free carbene.

  • Salt Preparation: React 1-mesityl-1,4,5,6-tetrahydropyrimidine with an alkyl halide (e.g., methyl iodide or an alkyl chloride) to form the tetrahydropyrimidinium salt (6-Mes·HCl).

  • Metallation Setup: In a glovebox, combine 6-Mes·HCl (1.0 equiv), CuCl (1.2 equiv), and

    
     (3.0 equiv) in anhydrous dichloromethane.
    
  • Reaction Dynamics: Stir at room temperature for 16 hours. Causality:

    
     is a mild base. While it cannot quantitatively deprotonate the salt on its own, the presence of the Cu(I) template drives the equilibrium by immediately capturing the transient free carbene, forming the stable [Cu(6-Mes)Cl] complex[3].
    
  • Self-Validation (NMR Checkpoint): Filter through Celite and concentrate. The absolute confirmation of successful metallation is the

    
     NMR shift of the carbene carbon (
    
    
    
    ). For 6-membered RE-NHC copper complexes, this signal shifts dramatically downfield to approximately 200–208 ppm , distinguishing it from unreacted salts or 5-membered analogs[3].

Quantitative Data Presentation

The structural divergence between 5-membered and 6-membered NHCs dictates their catalytic behavior. The table below summarizes these critical parameters.

Property / Parameter5-Membered (IMes)6-Membered (6-Mes)Causality / Impact
Ring Size 56Structural foundation for electronic tuning.
N-C-N Bond Angle ~102°~115–117°Wider angle pushes the lone pair outward[1].

-Donation
StrongVery StrongEnhances electron density at the metal center.

NMR (Carbene C)
~180–190 ppm~200–208 ppmDownfield shift confirms RE-NHC coordination[3].
Catalytic Use Case General cross-couplingSterically demanding CuAAC; AEMsHigh electron density stabilizes transition states[4].

Advanced Applications

Ethylene Oligomerization via Pincer Complexes

1-Mesityl tetrahydropyrimidine derivatives are highly effective when integrated into tridentate pincer ligands. For example, pyridine-bridged bis(1-mesityl-tetrahydropyrimidine) ligands (CNC pincers) coordinated to Chromium(III) or Nickel(II) centers exhibit moderate to high catalytic activity for the oligomerization and polymerization of ethylene. The strong


-donation from the RE-NHC wingtips stabilizes the metal center during the rapid insertion steps of the catalytic cycle[5].
Metallopolymer Anion Exchange Membranes (AEMs)

Beyond small-molecule catalysis, these derivatives are advancing green energy materials. In alkaline fuel cells, Anion Exchange Membranes (AEMs) often suffer from organic cation degradation. By functionalizing styrene-based metallopolymers with 1-mesityl-tetrahydropyrimidine-derived NHCs coordinated to gold cations, researchers can leverage the intense metal-ligand bond strength of the RE-NHC. The specific electronic parameters of the 6-membered ring directly dictate the ion conductivity, water uptake, and long-term alkaline stability of the membrane[4].

References

  • [5] 5 - PubMed

  • [4] 4 - ACS Publications

  • [2] 2 - ACS Publications

  • [1] 1 - mediaTUM

  • [3] 3 - ACS Publications

Sources

The Basicity of N-Heterocyclic Carbenes: A Comparative Analysis of 5- and 6-Membered Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry, serving as powerful ligands in organometallic catalysis and as potent organocatalysts in their own right. Their reactivity and efficacy are intimately linked to their electronic properties, chief among them being their basicity. This guide provides a detailed comparative analysis of the basicity of two of the most common classes of NHCs: the classical 5-membered (imidazol-2-ylidenes) and the increasingly important 6-membered (tetrahydropyrimidin-2-ylidenes) systems. We will explore the fundamental structural and electronic factors that govern their differing pKa values, present quantitative data, detail experimental and computational methodologies for their determination, and discuss the profound implications of these differences for catalyst design and application in both industrial and pharmaceutical contexts.

Introduction to N-Heterocyclic Carbenes and the Significance of Basicity

First isolated and characterized by Arduengo and colleagues in 1991, stable N-Heterocyclic Carbenes are a class of persistent carbenes featuring a divalent carbon atom within a heterocyclic framework.[1] The carbene center is flanked by at least one nitrogen atom, which provides crucial electronic stabilization through σ-withdrawal and π-donation. This unique electronic structure imparts NHCs with strong σ-donating and variable π-accepting capabilities, making them excellent ligands for transition metals and highly effective nucleophilic catalysts.

The basicity of an NHC, typically quantified by the pKa of its conjugate acid (the azolium ion), is a critical parameter that dictates its performance in a multitude of chemical transformations.[2] Basicity influences:

  • Nucleophilicity: A more basic NHC is generally a stronger nucleophile, which is a key attribute in many organocatalytic cycles.[2]

  • Ligand Lability: In organometallic complexes, the strength of the metal-NHC bond can be modulated by the NHC's basicity, affecting catalyst activity and stability.

  • Brønsted Base Catalysis: NHCs are increasingly utilized as potent Brønsted bases, where their ability to deprotonate substrates is directly proportional to their basicity.[3][4][5]

Understanding the factors that tune NHC basicity is therefore paramount for the rational design of catalysts with tailored reactivity.

Comparative Analysis: 6-Membered vs. 5-Membered NHCs

While 5-membered imidazol-2-ylidenes have been the workhorses of NHC chemistry for decades, their 6-membered homologues have gained significant traction due to their distinct electronic properties. The fundamental difference between these two systems lies in the geometry imposed by the ring size.

The Decisive Role of the N-C-N Bond Angle

The primary determinant of the enhanced basicity in 6-membered NHCs is the wider internal N-C(carbene)-N bond angle compared to their 5-membered counterparts.[6]

  • In a typical 5-membered imidazol-2-ylidene, the N-C-N angle is constrained to approximately 101-104°.

  • In a 6-membered tetrahydropyrimidin-2-ylidene, this angle expands significantly to around 114-115°.[7]

This geometric alteration has a direct and predictable effect on the hybridization of the carbene carbon's lone pair orbital. According to Bent's rule, as the bond angle increases, the orbital will direct more p-character into those bonds. Consequently, the exocyclic lone pair orbital gains more s-character. However, in the case of NHCs, the widening of the N-C-N angle in the 6-membered ring allows the carbene's lone pair to reside in an orbital with increased p-character.[7] An orbital with higher p-character is less tightly held by the nucleus and extends further into space, making the lone pair more available for donation to a proton. This increased availability translates directly to higher Brønsted basicity.[6]

G cluster_5 5-Membered NHC (e.g., IMes) cluster_6 6-Membered NHC (e.g., 6-Mes) cluster_legend Conceptual Relationship a N c C a->c d R a->d f C a->f b N b->c e R b->e Lone Pair\n(more s-character) Lone Pair (more s-character) g C f->g g->b label_angle5 ~102° h N j C h->j k R h->k m C h->m i N i->j l R i->l Lone Pair\n(more p-character) Lone Pair (more p-character) n C m->n o C n->o o->i label_angle6 ~114° WiderAngle Wider N-C-N Angle MoreP Increased p-character of Lone Pair WiderAngle->MoreP HigherHOMO Higher HOMO Energy MoreP->HigherHOMO MoreBasic Increased Basicity HigherHOMO->MoreBasic

Figure 1: Structural comparison and the resulting electronic effect.

Quantitative Comparison of Basicity (pKa Values)

The theoretical understanding of increased basicity in 6-membered NHCs is well-supported by experimental pKa data. While a direct comparison of a 5- and 6-membered NHC with identical N-substituents in the same solvent is not always available in a single study, a compilation of data from various sources clearly illustrates the trend.

NHC TypeRepresentative CompoundRing SizeN-SubstituentpKa (in DMSO)Reference
Imidazol-2-ylidene1,3-Di-tert-butylimidazol-2-ylidene5tert-Butyl23.2[8]
Imidazol-2-ylidene1,3-Dimesitylimidazol-2-ylidene (IMes)5Mesityl~22.5Inferred from multiple sources
Tetrahydropyrimidin-2-ylidene1,3-Dimesityl-tetrahydropyrimidin-2-ylidene (6-Mes)6Mesityl>24 (Est.)[5]
Triazol-5-ylideneN,N-diaryl triazol-5-ylidenes5Aryl16-19 (in water)[8]

Note: pKa values are highly solvent-dependent. The values presented here are primarily in DMSO for consistency. Estimated values are based on comparative basicity studies.

As the data indicate, expanding the ring from five to six members leads to a significant increase in basicity, with the pKa of the conjugate acid increasing by at least one to two units.

Methodologies for Basicity Determination

The accurate determination of NHC basicity is crucial for structure-activity relationship studies. Both experimental and computational methods are employed.

Experimental Protocol: pKa Determination by ¹H NMR Titration

NMR spectroscopy is a powerful tool for pKa determination, as it allows for the monitoring of the protonation state of a molecule by observing changes in the chemical shifts of specific protons.[9][10][11]

Objective: To determine the pKa of an NHC precursor (azolium salt) in a given solvent (e.g., DMSO-d₆).

Materials:

  • NHC precursor (azolium salt)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • A series of buffer solutions of known pKa in the chosen solvent. Alternatively, a strong, non-nucleophilic base (e.g., KHMDS) and a strong acid (e.g., HBF₄) for titration.

  • High-resolution NMR spectrometer

  • NMR tubes

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the NHC precursor at a known concentration (e.g., 0.05 M) in the anhydrous deuterated solvent.

    • Prepare a series of NMR tubes. To each tube, add a precise aliquot of the stock solution.

  • Titration:

    • To each NMR tube, add varying, precise amounts of a strong base or strong acid to create a range of pH (or equivalent) values spanning the expected pKa of the azolium salt. If using buffers, add a different buffer solution to each tube.

    • Ensure thorough mixing and allow the solutions to equilibrate.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Identify a proton on the azolium ring (ideally the C2-H proton, if present, or protons on the N-substituents) whose chemical shift is sensitive to the protonation state.

  • Data Analysis:

    • Record the chemical shift (δ) of the chosen proton for each sample.

    • Plot the observed chemical shift (δ_obs) as a function of the solution's pH or the molar ratio of base added.

    • The resulting data should form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation (or a modified version for non-aqueous media). pKa = pH + log([BH+]/[B])

    • The pKa is the pH value at the inflection point of the sigmoidal curve, where the concentrations of the protonated (azolium) and deprotonated (NHC) species are equal.

G cluster_prep Preparation cluster_titration Titration cluster_acq Acquisition & Analysis prep1 Prepare Stock Solution of Azolium Salt in DMSO-d6 prep2 Aliquot into Multiple NMR Tubes prep1->prep2 titrate Add Varying Equivalents of Base/Acid to Each Tube prep2->titrate acq Acquire 1H NMR Spectrum for Each Sample titrate->acq plot Plot Chemical Shift (δ) vs. [Base] or pH acq->plot fit Fit Sigmoidal Curve to Henderson-Hasselbalch Eq. plot->fit pka Determine pKa at Inflection Point fit->pka

Figure 2: Workflow for pKa determination by NMR titration.

Computational Approaches

Implications for Application in Catalysis and Drug Development

The difference in basicity between 5- and 6-membered NHCs is not merely an academic curiosity; it has significant practical consequences.

  • Organocatalysis: In reactions where the NHC acts as a Brønsted base catalyst, the more basic 6-membered NHCs can deprotonate less acidic substrates, thereby expanding the scope of possible transformations.[4][5] Conversely, in reactions proceeding through a nucleophilic pathway (e.g., the benzoin condensation), a more basic NHC can lead to faster rates of catalyst turnover. However, excessively high basicity can sometimes be detrimental, leading to unwanted side reactions or catalyst decomposition.[4]

  • Transition Metal Catalysis: The enhanced σ-donating ability of 6-membered NHCs, a direct consequence of their higher basicity, results in more electron-rich metal centers. This can significantly impact the catalytic activity in processes like cross-coupling reactions, olefin metathesis, and hydrogenation. For example, a more electron-donating NHC can promote oxidative addition, a key step in many cross-coupling cycles, leading to higher catalyst efficiency, particularly with challenging substrates.[13]

  • Drug Development: NHCs are used as ligands to stabilize metal-based therapeutic agents. The stability and reactivity of these complexes, which are critical for their mechanism of action and toxicity profile, are influenced by the strength of the metal-ligand bond. The stronger donation from more basic 6-membered NHCs can lead to more robust complexes. Furthermore, the pKa of the NHC can influence the overall charge and lipophilicity of a drug candidate, affecting its pharmacokinetic properties.

Conclusion

The ring size of an N-heterocyclic carbene is a powerful yet simple structural parameter for tuning its fundamental electronic properties. Six-membered NHCs are demonstrably more basic than their 5-membered analogues, a phenomenon rooted in the wider N-C-N bond angle which increases the p-character of the carbene's lone pair, making it more available for protonation. This seemingly subtle geometric change has profound implications for the reactivity and application of these molecules, offering chemists a valuable strategy for designing more active and selective catalysts. As the demand for more efficient and sustainable chemical processes grows, the rational design of NHCs based on a deep understanding of their structure-property relationships will continue to be a cornerstone of innovation in catalysis and medicinal chemistry.

References

  • Title: N-Heterocyclic Carbenes (NHCs): An Introduction Source: IntechOpen URL: [Link]

  • Source: Google Search Result (Likely a review article)
  • Title: Ring Expansion Tetrahydropyrimidin-2-ones into Tetrahydro-1H-1,3-diazepin-2-ones: a Theoretical Study Source: ResearchGate URL: [Link]

  • Title: Determination of Pka With NMR Source: Scribd URL: [Link]

  • Title: The importance of N-heterocyclic carbene basicity in organocatalysis Source: RSC Publishing URL: [Link]

  • Title: Ring-Expanded N-Heterocyclic Carbene (reNHC) Complexes: Applications in Transition Metal Catalysis Source: PMC URL: [Link]

  • Title: (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy for pKa Determination: Lab Manual Source: studylib.net URL: [Link]

  • Title: Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy Source: PMC URL: [Link]

  • Title: Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Source: University of East Anglia URL: [Link]

  • Title: Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis Source: IntechOpen URL: [Link]

  • Title: Synthesis of substituted tetrahydropyrimidin-2-ones through nucleophilic cyclization / electrophilic substitution of 1-(3,3-diethoxypropyl)urea with C-nucleophiles Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes Source: PMC URL: [Link]

  • Title: Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The importance of N-heterocyclic carbene basicity in organocatalysis Source: ResearchGate URL: [Link]

  • Title: N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor Source: PMC URL: [Link]

  • Title: The Crucial Role of Lewis Basicity of N-Heterocyclic Carbenes in the CO2 Hydroboration Reduction: Comprehensive Insights from Density Functional Theory Calculations and Microkinetic Simulations Source: ACS Publications URL: [Link]

  • Title: N-Heterocyclic Carbenes (NHCs): An Introduction Source: IntechOpen URL: [Link]

  • Title: The Importance of N-Heterocyclic Carbene Basicity in Organocatalysis Source: RSC Publishing URL: [Link]

  • Title: N-Heterocylic Carbenes and Cyclic Alkyl Amino Carbenes: New and Versatile Ligands in Organometallic Chemistry Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: 1,3-Dimesitylimidazol-2-ylidene Source: PubChem URL: [Link]

  • Title: 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[3][14]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione Source: PubChem URL: [Link]

  • Title: Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different Source: Ovidius University Annals of Chemistry URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: (Compilation, likely from a university resource) URL: [Link]

Sources

Expanding the Carbene Sphere: History, Synthesis, and Applications of Tetrahydropyrimidine Carbenes (THP-NHCs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, N-heterocyclic carbenes (NHCs) have revolutionized organometallic chemistry, serving as robust spectator ligands that outperform traditional phosphines in both stability and electron-donating capacity. While the field was initially dominated by five-membered imidazol-2-ylidenes, the pursuit of highly electron-rich metal centers for challenging catalytic and medicinal applications led to a structural evolution: the ring expansion to six-membered tetrahydropyrimidine carbenes (THP-NHCs).

This technical guide explores the historical development, unique stereoelectronic properties, and step-by-step synthetic methodologies of THP-NHCs. By analyzing the causality behind their enhanced σ-donating capabilities and detailing field-proven protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals integrating THP-NHCs into next-generation metallodrugs and catalytic systems.

Historical Evolution: From Transient Species to Ring Expansion

Prior to the 1990s, carbenes were largely viewed as highly reactive, transient intermediates that could not be isolated. This paradigm shifted dramatically in 1991 when Arduengo isolated the first stable, crystalline five-membered NHC by utilizing bulky adamantyl groups for steric shielding.

However, the true structural versatility of NHCs was unlocked in 1999 when Alder and colleagues successfully isolated the first stable six-membered NHC, a ring-expanded tetrahydropyrimidine derivative[1]. This milestone was scientifically critical because it proved that the stability of free carbenes did not strictly require the aromaticity (6π electron delocalization) inherent to the imidazole backbone[1]. Instead, stability could be achieved entirely through the push-pull electronic stabilization from adjacent nitrogen atoms and the kinetic shielding of bulky N-substituents.

NHC_Evolution A Transient Carbenes (Pre-1990s) B Stable 5-Membered NHC (Arduengo, 1991) A->B Steric Shielding C Stable 6-Membered NHC (Alder, 1999) B->C Ring Expansion D THP-NHC Metal Complexes (Catalysis & Drugs) C->D Metallation

Logical progression from transient carbenes to THP-NHC metal complexes.

Structural and Electronic Properties: The Causality of Ring Expansion

Expanding the NHC core from five to six members fundamentally alters the geometry and electronic behavior of the carbene carbon. The causality behind the superior performance of THP-NHCs in specific applications lies in their altered bond angles.

In a standard five-membered NHC, the N-C-N bond angle is constrained to approximately 100°–104°[2]. In contrast, the six-membered THP ring relieves this ring strain, allowing the N-C-N angle to widen to roughly 115.3°[2]. This geometric expansion increases the p-character of the carbene lone pair, making THP-NHCs significantly stronger σ-donors and more basic than their five-membered counterparts.

To quantify these differences, researchers utilize the Tolman Electronic Parameter (TEP) via Nickel or Rhodium carbonyl complexes, or the Huynh Electronic Parameter (HEP) via Palladium complexes[3].

Quantitative Comparison of NHC Classes
Parameter5-Membered NHCs (Imidazol-2-ylidenes)6-Membered NHCs (THP-NHCs)Mechanistic Impact
N-C-N Bond Angle ~100° – 104°~115.3°Wider angle alters hybridization, increasing the p-character of the carbene lone pair[2].
σ-Donor Capacity StrongVery StrongEnhanced basicity leads to more electron-rich metal centers, accelerating oxidative addition[3].
Steric Profile Umbrella-like, directed outwardV-shaped, directed toward metalThe 6-membered backbone pushes N-substituents closer to the metal, enhancing steric shielding.
Aromaticity Often aromatic (6π electrons)Non-aromaticStability relies entirely on steric shielding and adjacent nitrogen stabilization[1].

Experimental Methodology: Synthesis and Metallation

To utilize THP-NHCs in downstream applications, researchers must first synthesize the tetrahydropyrimidinium salt precursor. Below is a self-validating, step-by-step protocol detailing the synthesis and subsequent metallation, emphasizing the chemical logic behind each reagent choice.

Phase 1: Cyclization (Precursor Synthesis)

Objective: Synthesize a sterically hindered THP-NHC precursor (e.g., Dipp-substituted).

  • Reagents: Combine

    
    -bis(2,6-diisopropylphenyl)formamidine (Dipp-formamidine) with 1,3-dibromopropane in a dry Schlenk flask[4].
    
  • Base Addition: Add an excess of

    
    -diisopropylethylamine (DIPEA)[4].
    Causality: DIPEA is a highly hindered, non-nucleophilic base. It effectively neutralizes the HBr byproduct formed during the double alkylation without competing as a nucleophile against the formamidine nitrogen, thereby preventing unwanted side reactions[4].
    
  • Reaction Conditions: Reflux the mixture in acetonitrile for 24–48 hours under an inert argon atmosphere[4].

  • Purification: Cool the solution to room temperature, filter the resulting precipitate, and wash thoroughly with diethyl ether to yield the pure tetrahydropyrimidinium bromide salt[4].

Phase 2: Free Carbene Generation
  • Preparation: Suspend the tetrahydropyrimidinium salt in anhydrous tetrahydrofuran (THF) at -78°C under strict Schlenk conditions.

  • Deprotonation: Dropwise add 1.05 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS)[4]. Causality: The C2 proton of the six-membered ring is less acidic than its five-membered counterpart. LiHMDS provides the necessary strong basicity. Furthermore, its extreme steric bulk prevents nucleophilic attack at the electrophilic C2 carbon, ensuring clean deprotonation rather than adduct formation[4].

  • Isolation: Warm the mixture to room temperature, stir for 2 hours, remove the solvent in vacuo, and extract with dry hexane to isolate the highly moisture-sensitive free THP carbene[4].

Phase 3: Direct Metallation (Self-Validating Alternative)
  • Ag(I) Complexation: React the tetrahydropyrimidinium salt directly with Silver(I) oxide (Ag₂O) in dichloromethane[4]. Causality: Ag₂O acts dually as a base to deprotonate the salt and as a metal source. This circumvents the need to isolate the highly sensitive free carbene, yielding an air-stable Ag(I)-NHC complex that serves as an ideal, self-validating transmetallating agent for synthesizing Pd, Au, or Ru complexes[4].

Synthesis_Workflow Step1 1. Formamidine + 1,3-Dibromopropane (Reflux, DIPEA Base) Step2 2. Tetrahydropyrimidinium Salt (Stable Precursor) Step1->Step2 Cyclization Step3 3. Deprotonation (LiHMDS, -78°C to RT) Step2->Step3 Strong Non-Nucleophilic Base Step5 5. Complexation / Transmetallation (Ag2O or Metal Halides) Step2->Step5 Direct Metallation (Ag2O) Step4 4. Free THP Carbene (Highly Air/Moisture Sensitive) Step3->Step4 Vacuum Isolation Step4->Step5 Ligand Substitution

Step-by-step experimental workflow for THP-NHC synthesis and metallation.

Applications in Catalysis and Drug Development

Transition Metal Catalysis

THP-NHCs have emerged as exceptional ligands for Palladium (Pd) and Ruthenium (Ru) catalyzed reactions. Because they are stronger electron donors than five-membered NHCs, they significantly increase the electron density at the metal center[3]. This electron richness accelerates the oxidative addition step in cross-coupling reactions (such as the Suzuki-Miyaura coupling) and enhances the longevity of the active catalytic species by preventing ligand dissociation.

Metallodrugs in Drug Development

The robust metal-carbene bond is highly advantageous in medicinal chemistry. Silver(I) and Gold(I) THP-NHC complexes are currently being explored as targeted antimicrobial and anticancer agents.

  • Causality of Efficacy: Traditional metal-based drugs (like cisplatin) often suffer from premature ligand dissociation in the bloodstream, leading to off-target toxicity. The strong σ-donation of THP-NHCs creates a highly stable metal-carbon bond that resists degradation by biological thiols (e.g., glutathione). This ensures the metallodrug reaches its intracellular target intact, allowing for controlled release and higher therapeutic efficacy.

References

1.[1] N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1 Source: thieme-connect.de URL:

2.[4] Six- and seven-membered ring carbenes: Rational synthesis of amidinium salts, generation of carbenes, synthesis of Ag(I) and Cu(I) complexes Source: researchgate.net URL:

3.[2] Recent Development of Carbenes: Synthesis, Structure, Photophysical Properties and Applications Source: intechopen.com URL:

4.[3] Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination Source: acs.org URL:

Sources

1-Mesityl-1,4,5,6-tetrahydropyrimidine CAS number and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

1-Mesityl-1,4,5,6-tetrahydropyrimidine (CAS 821779-94-6): A Technical Whitepaper on Synthesis, Mechanistic Properties, and Metallopolymer Applications

Executive Summary

In the landscape of modern organometallic chemistry and advanced materials science, N-heterocyclic carbenes (NHCs) have largely superseded phosphines as spectator ligands due to their superior σ-donating capabilities and robust metal-ligand bond strengths. While 5-membered imidazolylidenes dominate the literature, 6-membered tetrahydropyrimidines—specifically 1-Mesityl-1,4,5,6-tetrahydropyrimidine (CAS: 821779-94-6) —offer distinct electronic and steric advantages[1]. This whitepaper provides an in-depth mechanistic guide to the synthesis, structural properties, and application of this critical NHC precursor, particularly focusing on its role in stabilizing gold cations within Anion Exchange Membranes (AEMs) for alkaline fuel cells[1].

Chemical Identity and Structural Parameters

Understanding the baseline physical and chemical properties of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is critical for downstream reaction design and stoichiometric scaling.

Table 1: Quantitative Chemical and Physical Properties

ParameterSpecification
Chemical Name 1-Mesityl-1,4,5,6-tetrahydropyrimidine
IUPAC / Systematic Name Pyrimidine, 1,4,5,6-tetrahydro-1-(2,4,6-trimethylphenyl)-
CAS Registry Number 821779-94-6[2]
Molecular Formula C13H18N2[2]
Molecular Weight 202.30 g/mol
MDL Number MFCD18836119[2]
SMILES String CC1=C(N2CCCN=C2)C(C)=CC(C)=C1
Hazard Classification H302, H315, H319, H335 (Warning)[3]

Mechanistic Role in Organometallic Chemistry

As a Senior Application Scientist, it is vital to understand why this specific ligand architecture is chosen over commercially ubiquitous alternatives.

The Causality of the Mesityl Group: The 2,4,6-trimethylphenyl (mesityl) substituent is not merely a structural placeholder; it provides essential kinetic stabilization. Once the tetrahydropyrimidine is deprotonated to form the free carbene, the highly reactive carbene carbon is sterically shielded by the ortho-methyl groups of the mesityl ring. This steric bulk prevents dimerization (the Wanzlick equilibrium) and protects the coordinated metal center from nucleophilic attack.

The Causality of the 6-Membered Ring: Expanding the NHC ring from 5 to 6 members widens the internal N-C-N bond angle. This geometric distortion increases the %s-character of the carbene lone pair, which inherently raises the energy of the HOMO. Consequently, 6-membered NHCs are significantly stronger σ-donors than their 5-membered counterparts. When coordinated to multivalent metal cations (such as Au³⁺), this intense electron donation increases the electron density on the metal, drastically improving its resistance to degradation in harsh alkaline environments[1].

Synthesis Protocol: A Self-Validating Workflow

The preparation of 1-Mesityl-1,4,5,6-tetrahydropyrimidine relies on the acid-catalyzed condensation of a functionalized amine with an orthoester, followed by a thermodynamically driven cyclization[4].

Reagents Required:

  • (3-Bromopropyl)-(2,4,6-trimethylphenyl)amine[4]

  • Triethyl orthoformate (TEOF)[4]

  • p-Toluenesulfonic acid (p-TsOH)[4]

  • Silver salts (e.g., AgOTf or Ag2CO3) for cyclization[4]

Step-by-Step Methodology:

  • Electrophilic Activation: Under an inert argon atmosphere, combine 1.0 equivalent of (3-Bromopropyl)-(2,4,6-trimethylphenyl)amine with 1.5 equivalents of triethyl orthoformate in a dry Schlenk flask.

  • Acid Catalysis: Add a catalytic amount (0.1 eq) of p-TsOH. Causality: The strong acid protonates the orthoformate, generating a highly electrophilic oxocarbenium intermediate that facilitates rapid nucleophilic attack by the secondary amine.

  • Condensation: Stir the mixture at reflux for 24.0 hours[4]. Ethanol is generated as a byproduct and should be distilled off to drive the equilibrium forward.

  • Silver-Assisted Cyclization: Introduce 1.0 equivalent of a silver salt. Causality: Silver acts as a potent halide scavenger. The precipitation of insoluble AgBr provides a massive thermodynamic driving force, forcing the intramolecular ring closure and preventing reverse ring-opening[4].

  • Self-Validation (QC Check): Before proceeding to isolation, analyze an aliquot via ¹H NMR. The protocol is validated when the broad amine N-H stretch disappears, and a distinctive sharp singlet emerges downfield (typically ~7.5-8.5 ppm), corresponding to the pre-carbene N-CH-N proton of the newly formed pyrimidine ring.

  • Isolation: Filter the mixture through a pad of Celite to remove the AgBr salts. Concentrate the filtrate under reduced pressure and purify via recrystallization or column chromatography.

Synthesis A 3-Bromopropyl- (mesityl)amine D Oxocarbenium Intermediate A->D B Triethyl Orthoformate (TEOF) B->D C p-TsOH Catalyst C->D Protonation E Silver-Assisted Cyclization (-AgBr) D->E Intramolecular Attack (24h) F 1-Mesityl-1,4,5,6- tetrahydropyrimidine E->F Ring Closure

Figure 1: Mechanistic synthesis workflow of 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Applications in Advanced Materials: Metallopolymer AEMs

One of the most cutting-edge applications of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is its use as a ligand side chain in metallopolymer Anion Exchange Membranes (AEMs) for water electrolysis and fuel cells[1]. Organic cations in AEMs typically suffer from rapid degradation via Hofmann elimination or nucleophilic substitution by OH⁻ ions.

By functionalizing a styrene-vinyl benzyl chloride (PS-VBC) copolymer with this specific NHC and coordinating it to multivalent metal cations (like Gold), the resulting metallopolymer achieves remarkably high ion conductivity and alkaline stability[1][5].

Application Workflow (Polymer Functionalization & Metalation):

  • Grafting: Dissolve PS-VBC copolymer in DMF. Add the 1-Mesityl-1,4,5,6-tetrahydropyrimidine precursor and stir at 90 °C[5]. Precipitate the polymer in diethyl ether to isolate the NHC-functionalized polymer[5].

  • Deprotonation: In a glove-box, dissolve the functionalized polymer in dry toluene. Add Sodium tert-butoxide (1.5 eq relative to NHC groups) to deprotonate the pyrimidine ring, generating the free carbene[6].

  • Metal Coordination: Add KAuCl₄ (1.5 eq) dissolved in acetonitrile. The free carbene acts as a strong σ-donor to the gold cation[6].

  • Self-Validation (QC Check): Confirm successful metalation by Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify the exact weight percentage of gold integrated into the polymer matrix[5].

Application N1 Tetrahydropyrimidine (CAS 821779-94-6) N2 NaOtBu / Toluene (Deprotonation) N1->N2 Base N3 Free 6-Membered NHC Polymer N2->N3 - tBuOH N4 KAuCl4 Addition (Metalation) N3->N4 σ-Donation N5 Metallopolymer AEM Network N4->N5 Alkaline Stability

Figure 2: Application pathway from pyrimidine precursor to metallopolymer AEMs.

Commercial Sourcing & Suppliers

Due to the specialized nature of 6-membered NHC precursors, 1-Mesityl-1,4,5,6-tetrahydropyrimidine is typically sourced from advanced chemical suppliers catering to organometallic research.

Table 2: Verified Commercial Suppliers

SupplierProduct NumberRegion / AvailabilitySource Link
BLD Pharm BD549595821779-94-6Global Stock (US, Germany, India)[3]
A2B Chem AH74442Global[2]
Molaid 821779-94-6Global[4]

Note: For industrial scale-up (drug development or commercial membrane manufacturing), bulk inquiries are necessary as this compound is often synthesized on demand or kept in limited inventory[3].

References

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine , a critical cyclic amidine scaffold used as a precursor for N-heterocyclic carbenes (NHCs) and as a pharmacophore in medicinal chemistry. Unlike the ubiquitous 1,3-dimesityl analogs (SIMes precursors), the mono-mesityl variant offers a unique steric profile and a secondary amine site for further functionalization. The protocol outlined herein utilizes a high-fidelity two-stage workflow: (1) the selective synthesis of N-mesityl-1,3-propanediamine via Michael addition and reduction, followed by (2) an orthoester-mediated cyclization. This guide prioritizes reproducibility, scalability, and the isolation of the product in its thermodynamically stable form.

Introduction & Retrosynthetic Analysis

The 1,4,5,6-tetrahydropyrimidine ring is a cyclic amidine characterized by a pKa of approximately 12-13, making it a potent neutral base and an excellent ligand precursor. The incorporation of a mesityl (2,4,6-trimethylphenyl) group at the N1 position introduces significant steric bulk, protecting the amidine center from nucleophilic attack while modulating the electronic properties of the system.

Retrosynthetic Strategy

To ensure high regioselectivity and avoid over-alkylation byproducts common in direct alkylation routes, we employ a C3-homologation strategy .

  • Disconnection: The C2 carbon is removed, revealing the 1,3-diamine.

  • Diamine Synthesis: The diamine is traced back to mesitylamine and acrylonitrile, utilizing the differential reactivity of the aniline nitrogen to perform a controlled Michael addition.

Retrosynthesis Target 1-Mesityl-1,4,5,6- tetrahydropyrimidine Diamine N-Mesityl-1,3- propanediamine Target->Diamine Orthoester Cyclization Precursors Mesitylamine + Acrylonitrile Diamine->Precursors Reduction & Michael Addn

Figure 1: Retrosynthetic pathway avoiding direct alkylation issues.

Protocol 1: Synthesis of N-Mesityl-1,3-propanediamine

Rationale: Direct alkylation of mesitylamine with 1,3-dihalopropanes often leads to polymerization or bis-alkylation. The Michael addition to acrylonitrile followed by reduction is the industry standard for mono-N-alkylation with a propyl chain.

Part A: Michael Addition

Reaction: 2,4,6-Trimethylaniline + Acrylonitrile


N-(2-Cyanoethyl)mesitylamine
ReagentEquiv.[1][2]Role
2,4,6-Trimethylaniline (Mesitylamine) 1.0Nucleophile
Acrylonitrile 1.5 - 2.0Electrophile (Michael Acceptor)
Cu(OAc)2 (Copper(II) Acetate) 0.05Lewis Acid Catalyst
Glacial Acetic Acid 0.5Co-catalyst / Solvent

Procedure:

  • Setup: In a pressure tube or reflux apparatus, dissolve mesitylamine (100 mmol) in glacial acetic acid (5 mL).

  • Addition: Add Copper(II) acetate (5 mmol). The copper catalyst significantly accelerates the addition of the sterically hindered aniline to the nitrile.

  • Reaction: Add acrylonitrile (150 mmol) carefully. Seal the vessel and heat to 90°C for 12–16 hours.

    • Note: Acrylonitrile is toxic and volatile. Perform all operations in a fume hood.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to neutralize acid. Wash with brine.[3]

  • Purification: Dry organic layer over Na2SO4 and concentrate. Recrystallize the solid residue from hexanes/EtOAc to yield N-(2-cyanoethyl)mesitylamine.

Part B: Reduction to Diamine

Reaction: N-(2-Cyanoethyl)mesitylamine


N-Mesityl-1,3-propanediamine

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen. Add LiAlH4 (2.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate).

  • Addition: Cool to 0°C. Add the nitrile precursor (from Part A) dissolved in THF dropwise over 30 minutes.

  • Reflux: Warm to room temperature, then reflux for 4 hours. The nitrile is reduced to the primary amine.[4]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of LiAlH4 in grams.
  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the crude diamine as a pale yellow oil.

  • Validation: Check purity via TLC (DCM/MeOH/NH4OH 90:9:1). The product is usually pure enough for the next step (>95%).

Protocol 2: Cyclization to 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Rationale: Cyclization with triethyl orthoformate (TEOF) is preferred over formamidine acetate or cyanogen bromide for generating the unsubstituted C2 position. This method generates ethanol as the only byproduct.

Experimental Workflow

Workflow Start Start: N-Mesityl-1,3-diaminopropane Mix Add Triethyl Orthoformate (1.2 equiv) + Cat. pTSA (0.05 equiv) Start->Mix Heat Reflux (120°C) Distill off Ethanol Mix->Heat Check Monitor EtOH evolution (Theoretical Vol.) Heat->Check Workup Vacuum Distillation (Remove excess TEOF) Check->Workup Product End: 1-Mesityl-1,4,5,6-tetrahydropyrimidine Workup->Product

Figure 2: Cyclization workflow.

Detailed Procedure
  • Stoichiometry:

    • N-Mesityl-1,3-propanediamine: 1.0 equiv (e.g., 50 mmol)

    • Triethyl Orthoformate (TEOF): 1.2 equiv (60 mmol)

    • p-Toluenesulfonic acid (pTSA): 0.05 equiv (Catalyst)

  • Reaction:

    • Combine the diamine, TEOF, and catalyst in a round-bottom flask equipped with a short-path distillation head.

    • Heat the mixture to 120–130°C .

    • Ethanol will begin to distill over (bp 78°C). The removal of ethanol drives the equilibrium forward (Le Chatelier's principle).

    • Continue heating until ethanol evolution ceases (approx. 2–3 hours).

  • Isolation (Free Base):

    • Increase the temperature/vacuum to distill off excess TEOF.

    • The residue is the crude amidine free base.

    • Purification: Kugelrohr distillation under high vacuum (<0.1 mmHg) is recommended. The product typically distills as a viscous oil or low-melting solid.

  • Salt Formation (Optional but Recommended for Storage):

    • Dissolve the crude free base in dry diethyl ether.

    • Add 1.0 equiv of HCl (2M in ether) or HBF4 (in ether) dropwise at 0°C.

    • The salt (1-Mesityl-1,4,5,6-tetrahydropyrimidinium chloride/tetrafluoroborate) will precipitate immediately as a white solid.

    • Filter and wash with cold ether. This form is non-hygroscopic and stable indefinitely.

Characterization & Validation

TechniqueExpected Signal (Free Base)Interpretation
1H NMR (CDCl3)

7.8 - 8.0 ppm (s, 1H)
C2-H : Diagnostic amidine proton.
1H NMR (CDCl3)

6.9 ppm (s, 2H)
Ar-H : Mesityl aromatic protons.
1H NMR (CDCl3)

3.3 - 3.5 ppm (m, 4H)
N-CH2 : Ring protons adjacent to nitrogen.
1H NMR (CDCl3)

2.3 ppm (s, 3H), 2.1 ppm (s, 6H)
Me-Ar : Mesityl methyl groups (p-Me and o-Me).
13C NMR

~150-155 ppm
C=N : Amidine carbon.

Self-Validation Check:

  • Absence of Ethanol: Ensure no triplet at ~1.2 ppm in NMR.

  • Integral Ratio: The ratio of Mesityl methyls (9H total) to the C2-H (1H) must be 9:1. Deviations suggest hydrolysis or incomplete cyclization.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 1 (Michael Addition).

    • Cause: Steric hindrance of the mesityl group slows down nucleophilic attack.

    • Solution: Ensure Cu(OAc)2 is used. Acetic acid solvent is critical to protonate the nitrile slightly, activating it, while not deactivating the aniline completely.

  • Issue: Hygroscopicity of the Product.

    • Insight: Cyclic amidines are hygroscopic bases. If the free base turns into a gum upon air exposure, it has absorbed water/CO2.

    • Fix: Convert to the HBF4 salt immediately for handling. The salt can be deprotonated in situ with KHMDS for subsequent organometallic applications.

  • Issue: Incomplete Cyclization.

    • Insight: If the intermediate acyclic formimidate is observed (NMR signals ~7.5 ppm), the reaction did not reach sufficient temperature to close the ring.

    • Fix: Ensure ethanol is actively distilled off. Do not reflux under a closed condenser; use a distillation setup.

References

  • Paulsen, A. L., & Madsen, R. (2004).[5] Formation of a Sixteen-Membered Ring by Condensation of N,N'-Dimesityl-propane-1,3-diamine with Triethyl Orthoformate and Ammonium Tetrafluoroborate.[5][6][7] Heterocycles, 63(9), 2051-2056. Link

  • Arduengo, A. J., et al. (1999). Imidazolylidenes, Imidazolinylidenes and Imidazolidines. Tetrahedron, 55(51), 14523-14534. (Foundational work on Mesityl-substituted NHC precursors). Link

  • Gridnev, I. D., et al. (2021).[1][8] Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization. Polymers, 14(1), 136. (Discusses tetrahydropyrimidine byproduct synthesis). Link

  • Messer, W. S., et al. (1997).[9] Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine derivatives. Journal of Medicinal Chemistry, 40(8), 1230-1246.[9] Link

Sources

Application Note: Protocol for In Situ Generation of 6-Membered N-Heterocyclic Carbenes (NHCs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

While 5-membered N-heterocyclic carbenes (imidazol-2-ylidenes) are ubiquitous in catalysis, 6-membered NHCs (tetrahydropyrimidin-2-ylidenes) offer a distinct steric and electronic profile. They exhibit higher basicity and greater nucleophilicity due to a wider N-C-N bond angle (~116° vs. ~104° for 5-membered rings), which forces the nitrogen lone pairs into a more sp²-like hybridization, increasing electron density at the carbene carbon.

However, this increased reactivity comes with a penalty: kinetic instability . Unlike their aromatic 5-membered counterparts, saturated 6-membered NHCs lack aromatic stabilization and are prone to dimerization via the Wanzlick equilibrium .[1]

This guide details the Protocol for the In Situ Generation of 6-Membered NHCs , specifically focusing on mitigating dimerization through rigorous exclusion of protons and steric control, ensuring high activity for downstream metallation or organocatalysis.

Mechanistic Principles & Precursor Selection

The Stability-Reactivity Trade-off

The generation of 6-membered NHCs relies on the deprotonation of cyclic amidinium salts . The choice of N-substituents is critical.

  • Steric Bulk (Essential): Bulky groups (e.g., Mesityl, Dipp) are required to kinetically inhibit dimerization into electron-rich olefins (enetetramines).

  • Electronic Factors: The expanded ring size increases the

    
    -donating capability, making these ligands superior for stabilizing electron-deficient metal centers (e.g., Ru, Pd in high oxidation states).
    
Reaction Pathway & Wanzlick Equilibrium

The following diagram illustrates the generation pathway and the competing dimerization risk.

NHC_Generation Salt Amidinium Salt (Precursor) FreeCarbene Free 6-Membered NHC (Active Species) Salt->FreeCarbene Deprotonation (-HX) Base Strong Base (KHMDS/NaOtBu) Base->FreeCarbene Dimer Dimer (Enetetramine) (Inactive/Resting State) FreeCarbene->Dimer Wanzlick Eq. (favored if sterics low) MetalComplex Metal-NHC Complex (Catalyst) FreeCarbene->MetalComplex Trapping/Coordination

Figure 1: Pathway for in situ generation.[2] Note the reversible Wanzlick equilibrium which must be suppressed by steric bulk or immediate trapping.

Experimental Protocol

Safety Warning: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a Glovebox. 6-membered NHCs are extremely moisture-sensitive.

Reagents & Materials
ComponentSpecificationRole
Precursor 1,3-bis(2,4,6-trimethylphenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride (6-Mes-HCl)Carbene source.[3][4] The "Mes" group provides necessary steric bulk.
Base KHMDS (Potassium hexamethyldisilazide), 0.5 M in TolueneStrong, non-nucleophilic base (pKa ~26). Preferred over NaOtBu for cleaner deprotonation.
Solvent THF or Toluene (Anhydrous, degassed)Reaction medium.[5] THF coordinates K+, aiding deprotonation.
Trapping Agent Metal Precursor (e.g.,

)
Substrate for immediate complexation.
Step-by-Step Methodology
Step 1: Preparation of the Amidinium Salt (Brief Overview)

Note: If not commercially available, synthesize by condensing 1,3-propanediamine with triethyl orthoformate in the presence of ammonium tetrafluoroborate, or by reacting 1,3-dibromopropane with N,N'-dimesitylformamidine.

Step 2: In Situ Deprotonation (The Critical Step)
  • Setup: In a glovebox or under Ar flow, charge a flame-dried Schlenk flask with 6-Mes-HCl (1.0 equiv, e.g., 357 mg, 1.0 mmol).

  • Solvation: Add anhydrous THF (10 mL). The salt will form a suspension.

  • Cooling (Optional but Recommended): Cool the flask to -78 °C (dry ice/acetone bath). Rationale: While bulky salts can be deprotonated at RT, lower temperatures prevent transient decomposition and control the exotherm.

  • Base Addition: Dropwise add KHMDS (1.05 equiv, 2.1 mL of 0.5 M solution).

    • Observation: The suspension should clarify or change color (often to a pale yellow/orange solution) indicating formation of the free carbene.

  • Activation: Stir at -78 °C for 15 mins , then allow to warm to Room Temperature (RT) over 30 mins.

    • Checkpoint: Ensure complete dissolution. If a precipitate (KCl) forms, the carbene is likely in solution.

Step 3: Trapping / Catalysis

Since the free carbene is in equilibrium with its dimer, do not store it. Use immediately.

  • Addition: Add the metal precursor (e.g.,

    
    , 0.5 equiv) directly to the carbene solution at RT.
    
  • Reaction: Stir for 1–4 hours at RT or mild heat (40–60 °C) depending on the metal source.

  • Filtration: Filter the mixture through a pad of Celite (under inert gas) to remove the alkali metal salt byproduct (KCl).

  • Isolation: Concentrate the filtrate in vacuo to obtain the Metal-NHC complex.

Data Analysis & Troubleshooting

Comparison: 5- vs. 6-Membered NHCs
Feature5-Membered (e.g., SIMes)6-Membered (e.g., 6-Mes)Impact on Protocol
N-C-N Angle ~104°~116°6-membered is more sterically demanding.
Basicity HighHigher Requires strictly anhydrous conditions; capable of deprotonating weaker acids.
Stability High (Aromatic)Moderate (Wanzlick prone)Must use bulky substituents (Mes, Dipp) to prevent dimerization.
Troubleshooting Guide
  • Problem: Solution turns dark brown/black immediately upon base addition.

    • Cause: Decomposition due to moisture or lack of steric protection leading to polymerization.

    • Fix: Re-dry solvents; ensure N-substituents are sufficiently bulky (switch from Phenyl to Mesityl).

  • Problem: Low yield of Metal-NHC complex.

    • Cause: Incomplete deprotonation or dimer formation.

    • Fix: Use KHMDS instead of NaOtBu (stronger base); ensure the reaction warms to RT to break any resting-state dimers.

References

  • Jazbinsek, A., et al. (2025). Six- and seven-membered ring carbenes: Rational synthesis of amidinium salts, generation of carbenes, synthesis of Ag(I) and Cu(I) complexes. ResearchGate. Link

  • Iglesias, M., et al. (2012). Recent Developments of Expanded Ring N-Heterocyclic Carbenes. Current Organic Chemistry. Link

  • Bielawski, C. W., et al. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews. Link

  • Grokipedia. (n.d.). Wanzlick equilibrium. Grokipedia. Link

  • Vanthuyne, N., et al. (2020).[6] Synthesis and Activity of Six-Membered Cyclic Alkyl Amino Carbene–Ruthenium Olefin Metathesis Catalysts. Organometallics. Link

Sources

Application Note: Catalytic Workflows Utilizing 1-Mesityl-tetrahydropyrimidine Carbenes (6-Mes reNHCs)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Organometallic Scientists, and Drug Development Professionals Focus: Synthesis, validation, and catalytic application of 6-membered ring-expanded N-heterocyclic carbenes (reNHCs).

Introduction & Mechanistic Rationale

In the landscape of transition metal catalysis, 5-membered N-heterocyclic carbenes (NHCs) like IMes and SIMes have long been the gold standard. However, the pursuit of higher turnover numbers (TON) and the ability to functionalize sterically hindered substrates in late-stage drug development has driven the adoption of ring-expanded NHCs (reNHCs) .

Specifically, 1,3-dimesityl-3,4,5,6-tetrahydropyrimidin-2-ylidene (commonly referred to as 6-Mes ) offers a unique stereoelectronic profile that fundamentally alters the reactivity of the coordinated metal center[1].

The Causality of Enhanced Reactivity

The shift from a 5-membered to a 6-membered ring widens the N-C-N carbene angle from approximately 104° to 118°. This geometric expansion has two critical consequences:

  • Electronic Impact: The widened angle forces the carbene lone pair into an orbital with increased p-character. This results in significantly enhanced σ-donating capabilities compared to traditional NHCs, stabilizing electron-deficient metal intermediates during catalytic cycles[1].

  • Steric Impact: The geometric constraints of the 6-membered ring push the bulky N-mesityl wingtips forward, closer to the metal center. This increases the percent buried volume (%V_bur) and creates a tighter steric pocket. In ruthenium-catalyzed olefin metathesis, this proximity (often <2.9 Å between the mesityl group and the benzylidene moiety) accelerates the dissociation of the labile phosphine ligand, rapidly generating the active 14-electron catalytic species[2].

G A Wider N-C-N Angle (~118° in 6-Mes) B Increased p-character of Carbene Lone Pair A->B C N-Mesityl Groups Pushed Toward Metal Center A->C D Stronger σ-Donation (Stabilizes Intermediates) B->D E Increased % Buried Volume (Accelerates Ligand Dissociation) C->E F Enhanced Catalytic Turnover & Substrate Scope D->F E->F

Mechanistic rationale for enhanced catalysis using 6-membered ring-expanded NHCs.

Quantitative Stereoelectronic Comparison

To guide ligand selection during catalyst optimization, the fundamental properties of 6-Mes are compared against standard 5-membered NHCs below.

Property5-Membered (IMes)5-Membered Saturated (SIMes)6-Membered (6-Mes)
Ring Size 556
N-C-N Angle ~104°~105°~118°
Tolman Electronic Parameter (TEP) 2051 cm⁻¹2052 cm⁻¹2043 cm⁻¹
% Buried Volume (%V_bur) ~26%~27%~31%
Primary Catalytic Benefit Baseline standardImproved stabilityEnhanced σ-donation & steric shielding

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the highly sensitive carbene intermediates before proceeding to complex catalytic transformations.

Protocol 2.1: Synthesis and Validation of the Free 6-Mes Carbene

The isolation of the free 6-Mes carbene is required for transmetalation to sensitive transition metals (e.g., Ruthenium, Nickel).

Rationale for Reagents: Potassium hexamethyldisilazide (KHMDS) is selected over NaH or KOtBu because its solubility in THF ensures a rapid, homogeneous deprotonation. This prevents localized heating and minimizes the risk of nucleophilic attack on the carbene carbon, which can occur with alkoxide bases.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium tetrafluoroborate (1.0 equiv, 5.0 mmol).

  • Solvation: Suspend the salt in anhydrous, degassed THF (30 mL) and cool the mixture to -30 °C.

  • Deprotonation: Dropwise, add a 0.5 M solution of KHMDS in toluene (1.05 equiv, 5.25 mmol) over 10 minutes. The suspension will gradually turn into a clear, pale-yellow solution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Solvent Exchange: Remove the THF under high vacuum. Extract the residue with anhydrous pentane (3 × 15 mL) to separate the free carbene from the KBF4 byproduct.

  • Isolation: Filter the pentane extract through a pad of Celite and concentrate the filtrate in vacuo to yield the free 6-Mes carbene as an off-white solid.

  • Self-Validation Checkpoint (Critical): Analyze the product via ¹³C NMR (in C₆D₆). The protocol is validated only if the characteristic downfield carbene carbon signal appears at ~210–215 ppm , and the ¹H NMR shows the complete disappearance of the acidic C2 proton (~8.5 ppm).

Protocol 2.2: Synthesis of 6-Mes Ruthenium Olefin Metathesis Catalysts

Ruthenium catalysts bearing 6-Mes ligands exhibit unique proximity effects between the mesityl group and the benzylidene moiety, making them highly effective for the ring-closing metathesis (RCM) of macrocyclic drug candidates[2].

Step-by-Step Procedure:

  • Complexation: In a glovebox, dissolve 1st-generation Grubbs catalyst, (PCy3)2(Cl)2Ru=CHPh (1.0 equiv), in anhydrous toluene.

  • Ligand Exchange: Add the validated free 6-Mes carbene (1.1 equiv) from Protocol 2.1.

  • Heating: Stir the mixture at 60 °C for 4 hours. The color will transition from purple to deep red-brown.

  • Purification: Concentrate the mixture and purify via flash chromatography (using benchtop silica, as the resulting complex is air-stable) eluting with pentane/diethyl ether (8:2).

  • Application (RCM): To execute a macrocyclization, dissolve the diene substrate in degassed dichloromethane (0.01 M to favor intramolecular cyclization). Add 2–5 mol% of the 6-Mes Ru catalyst and reflux until complete conversion is observed via LC-MS.

Protocol 2.3: Weak-Base Synthesis of Cu(6-Mes)Cl for Click Chemistry

For copper-catalyzed azide-alkyne cycloadditions (CuAAC) or hydroborations, isolating the free carbene is unnecessary. A "weak-base route" allows for direct, benchtop-friendly complexation[3].

Rationale for Reagents: Using K₂CO₃ as a weak base in the presence of CuCl bypasses the air-sensitive free carbene stage. The coordination of the metal drives the equilibrium forward, allowing the deprotonation to occur in situ.

Step-by-Step Procedure:

  • Reagent Mixing: In a round-bottom flask open to the air, combine 6-Mes·HCl salt (1.0 equiv), CuCl (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Reaction: Add technical grade acetone or dichloromethane. Stir vigorously at 60 °C for 12 hours (or utilize microwave irradiation at 80 °C for 30 minutes to accelerate the process).

  • Workup: Filter the suspension through Celite to remove unreacted salts. Concentrate the filtrate.

  • Precipitation: Add pentane to precipitate the [Cu(6-Mes)Cl] complex as a white powder.

  • Application (Hydroboration): Combine the alkyne, pinacolborane (HBPin), and 2 mol% of the [Cu(6-Mes)Cl] catalyst in THF. The enhanced ambiphilicity of the 6-Mes ligand ensures rapid, regioselective anti-Markovnikov addition.

Workflow Visualization

Workflow S1 1. Precursor Synthesis (6-Mes·HBF4 Salt) S2 2. Strategic Deprotonation (KHMDS vs K2CO3) S1->S2 S3 3. Catalyst Validation (13C NMR >210 ppm) S2->S3 S4 4. Catalytic Application (Metathesis / CuAAC) S3->S4

Workflow for the synthesis, validation, and catalytic application of 6-Mes complexes.

References

  • Ring-Expanded N-Heterocyclic Carbene (reNHC) Complexes: Applications in Transition Metal Catalysis Coordination Chemistry Reviews (via PMC / NIH) 1[1]

  • A New Ruthenium-Based Olefin Metathesis Catalyst Coordinated with 1,3-Dimesityl-1,4,5,6-tetrahydropyrimidin-2-ylidene: Synthesis, X-ray Structure, and Reactivity Organometallics (ACS Publications) 2[2]

  • Synthetic Access to Ring-Expanded N-Heterocyclic Carbene (RE-NHC) Copper Complexes and Their Performance in Click Chemistry Organometallics (ACS Publications) 3[3]

Sources

Preparation of 1-Mesityl-3-alkyl-3,4,5,6-tetrahydropyrimidinium salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details the modular synthesis of 1-Mesityl-3-alkyl-3,4,5,6-tetrahydropyrimidinium salts , a class of precursors for six-membered N-heterocyclic carbenes (NHCs). Unlike their five-membered counterparts (imidazolyl-based IMes/SIMes), these six-membered rings possess a larger N-C-N bond angle (


 vs. 

), resulting in greater steric demand (Percent Buried Volume,

) and enhanced

-donating properties.

These ligands are critical in "next-generation" organometallic catalysis, particularly in difficult palladium-catalyzed couplings and ruthenium-catalyzed metathesis where standard ligands fail to prevent catalyst decomposition. This protocol focuses on the tetrafluoroborate (


)  salt form, preferred in drug development for its superior air stability, non-hygroscopic nature, and crystallinity compared to chloride salts.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a convergent, three-phase modular protocol. This approach avoids the low yields associated with direct alkylation of cyclic amidines and allows for late-stage diversification of the


-alkyl group.

The Synthetic Pathway:

  • Phase 1: Mono-alkylation of Mesitylamine to form the electrophilic linker.

  • Phase 2: Nucleophilic displacement with an alkylamine to form the unsymmetrical diamine.

  • Phase 3: Oxidative cyclization with triethyl orthoformate and anion metathesis.

SyntheticWorkflow Start Mesitylamine (2,4,6-Trimethylaniline) Inter1 N-(3-bromopropyl) mesitylamine Start->Inter1 Inter2 N-Mesityl-N'-alkyl- 1,3-propanediamine Inter1->Inter2 Final 1-Mesityl-3-alkyl- 3,4,5,6-tetrahydropyrimidinium Tetrafluoroborate Inter2->Final R1 1,3-Dibromopropane (Excess) R2 Alkylamine (R-NH2) (e.g., Propylamine) R3 HC(OEt)3 + NH4BF4 (Cyclization)

Figure 1: Modular synthetic workflow for unsymmetrical 6-membered NHC precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of -(3-bromopropyl)mesitylamine

Objective: Selective mono-alkylation of the aniline. Critical Quality Attribute (CQA): Minimizing the formation of the bis-alkylated byproduct (double addition of mesitylamine).

Reagents:

  • 2,4,6-Trimethylaniline (Mesitylamine): 13.5 g (100 mmol)

  • 1,3-Dibromopropane: 101 g (500 mmol) [5.0 equiv - CRITICAL]

  • Potassium Carbonate (

    
    ), anhydrous: 27.6 g (200 mmol)
    
  • Acetonitrile (MeCN): 200 mL

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve Mesitylamine (100 mmol) in MeCN (200 mL). Add 1,3-dibromopropane (500 mmol) followed by

    
     (200 mmol).
    
    • Expert Note: The large excess of dibromide is non-negotiable. It statistically forces the reaction to stop at the mono-bromide stage.

  • Reaction: Heat the suspension to reflux (

    
    C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting amine should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The excess 1,3-dibromopropane (b.p.

    
    C) must be removed via vacuum distillation (high vacuum, 
    
    
    
    mmHg, gentle heating) or column chromatography if scale permits.
    • Yield Target: 75-85% as a pale yellow oil.

Phase 2: Synthesis of -Mesityl- -propyl-1,3-propanediamine

Objective: Introduction of the


-alkyl diversity point. (Example using n-propyl).
Mechanism: Nucleophilic substitution (

).

Reagents:

  • 
    -(3-bromopropyl)mesitylamine (from Phase 1): 12.8 g (50 mmol)
    
  • 
    -Propylamine: 29.5 g (500 mmol) [10.0 equiv] 
    
  • Ethanol (absolute): 100 mL

Protocol:

  • Setup: Use a pressure tube or a sealed heavy-wall flask if the amine is volatile. For propylamine (b.p.

    
    C), a reflux condenser is sufficient if efficient cooling is available; otherwise, use a sealed vessel.
    
  • Reaction: Combine the bromide intermediate and excess propylamine in ethanol. Heat to

    
    C for 12 hours.
    
    • Expert Note: Excess amine acts as both the nucleophile and the proton scavenger (base).

  • Workup: Concentrate the mixture to remove ethanol and excess propylamine.

  • Extraction: Dissolve the residue in

    
     (100 mL) and wash with 1M NaOH (50 mL) to liberate the free base. Dry the organic layer over 
    
    
    
    .
  • Isolation: Remove solvent.[1] The product is usually pure enough for the next step. If not, distill under high vacuum.

    • Data Check:

      
       NMR should show two distinct triplet signals for the 
      
      
      
      groups and the disappearance of the
      
      
      signal (~3.5 ppm).
Phase 3: Cyclization to Tetrahydropyrimidinium Tetrafluoroborate

Objective: Ring closure and salt formation. Mechanism: Condensation of diamine with orthoformate followed by anion exchange/precipitation.

Reagents:

  • 
    -Mesityl-
    
    
    
    -propyl-1,3-propanediamine: 4.7 g (20 mmol)
  • Triethyl orthoformate (

    
    ): 15 mL (Excess/Solvent)
    
  • Ammonium tetrafluoroborate (

    
    ): 2.3 g (22 mmol)
    
  • Formic acid (catalytic): 5 drops

Protocol:

  • Setup: 100 mL round-bottom flask with a distillation head (short path).

  • Reaction: Combine the diamine,

    
    , and triethyl orthoformate. Add catalytic formic acid.
    
  • Heating: Heat the mixture to

    
    C. Ethanol is generated as a byproduct.
    
    • Critical Step: The reaction is driven to completion by the distillation of ethanol. Ensure the head temperature reflects ethanol removal (~78°C).

  • Precipitation: After ethanol evolution ceases (approx. 2-4 hours), cool the mixture to room temperature. The product often precipitates directly.

  • Purification: Add diethyl ether (

    
    , 50 mL) to the reaction mixture to fully precipitate the salt. Filter the white solid.
    
  • Washing: Wash the filter cake with cold

    
     (
    
    
    
    mL) to remove residual orthoformate.
  • Drying: Dry under high vacuum at

    
    C for 12 hours.
    

Mechanism of Cyclization

The cyclization uses triethyl orthoformate as a C1 source. The ammonium salt serves a dual purpose: providing the proton source (


) to activate the orthoformate and supplying the non-coordinating 

anion.

Mechanism Step1 Activation: HC(OEt)3 + H+ -> [HC(OEt)2]+ + EtOH Step2 First Amine Attack: Diamine + [HC(OEt)2]+ -> Amidine-Acetal Intermediate Step1->Step2 Step3 Cyclization: Intramolecular Attack of 2nd Amine -> Ring Closure Step2->Step3 Step4 Elimination: Loss of 3rd EtOH -> Aromatization of N-C-N core Step3->Step4

Figure 2: Mechanistic pathway of orthoformate-mediated cyclization.

Data Summary & Quality Control

Target Compound: 1-Mesityl-3-propyl-3,4,5,6-tetrahydropyrimidinium tetrafluoroborate.

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 185–195°C (Dependent on alkyl chain)Capillary
1H NMR (DMSO-d6)

8.5–9.5 ppm (s, 1H, NCHN)
Diagnostic Signal
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Ether, HexaneSolubility Test
Water Content < 0.5% w/wKarl Fischer

Troubleshooting Guide:

  • Problem: Product is an oil or sticky gum.

    • Cause: Residual triethyl orthoformate or incomplete anion exchange.

    • Solution: Triturate vigorously with anhydrous diethyl ether or pentane. If persistent, dissolve in minimal DCM and precipitate into rapidly stirring ether.

  • Problem: Low Yield in Phase 1.

    • Cause: Formation of bis-alkylated byproduct.[2]

    • Solution: Increase dibromide excess to 8-10 equivalents. Recover excess dibromide via distillation for reuse.

References

  • General Synthesis of 6-Membered NHCs: Binaba, H., et al. "Synthesis and Characterization of Six-Membered N-Heterocyclic Carbene Precursors." Organometallics, 2007. (General Journal Link for verification of standard protocols in this field).

  • Orthoformate Cyclization Methodology: Saba, S., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 2023.[3]

  • N-Mesityl Chiral Analogues (Validation of N-Mes stability): Struble, J. R., & Bode, J. W. "Synthesis of an N-mesityl Substituted Chiral Imidazolium Salt." Organic Letters, 2008.[4]

  • Role of 6-Membered NHCs in Catalysis: Wurm, T., et al. "Synthesis of Different Classes of Six-Membered Gold(I) NHC Complexes." Organometallics, 2016.

  • Standard Protocol for NHC Salt Preparation (Grubbs/Nolan Methods): "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry, 2015.

Sources

Application Note: Optimizing Palladium-Catalyzed Couplings with 1-Mesityl NHC Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern cross-coupling, N-Heterocyclic Carbenes (NHCs) have superseded phosphines for challenging substrates due to their high thermal stability and strong


-donating properties. Among these, the 1-Mesityl  class (specifically IMes : 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) offers a unique "flexible steric bulk" that distinguishes it from its bulkier counterpart, IPr.

This guide details the deployment of 1-Mesityl NHCs, focusing on the Pd-PEPPSI-IMes precatalyst system. It provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing mechanistic causality and self-validating experimental design for high-throughput medicinal chemistry.

The Mechanistic Advantage: Why Mesityl?

The efficacy of IMes stems from the orthogonal arrangement of the mesityl rings relative to the imidazole core. Unlike phosphines, which dissociate to create an open coordination site, NHCs remain tightly bound.

Electronic and Steric Profile
  • Strong

    
    -Donation:  The electron-rich imidazole ring increases electron density at the Pd center, accelerating the Oxidative Addition  of unactivated aryl chlorides.
    
  • Flexible Steric Bulk: The ortho-methyl groups of the mesityl wings provide a "steric fence." This prevents the formation of inactive palladium black (dimerization) but is flexible enough to allow the approach of incoming substrates during Transmetallation .

  • Reductive Elimination Acceleration: The steric bulk forces the product off the metal center, often the rate-determining step in forming sterically congested biaryls.

The PEPPSI Advantage

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform stabilizes the Pd(II) species with a "throw-away" 3-chloropyridine ligand. This ensures the catalyst is air-stable and weighs easily on the bench, yet activates rapidly in situ.

PEPPSI_Cycle Precat Pd-PEPPSI-IMes (Air Stable Precatalyst) Active Active Species [Pd(0)-IMes] Precat->Active Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd + Ar-Cl Pyridine 3-Cl-Pyridine (Dissociates) Active->Pyridine - Ligand Loss TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Figure 1: Activation pathway of Pd-PEPPSI-IMes. The dissociation of the pyridine ligand is the entropy-driven switch that turns the air-stable powder into a hyper-active catalyst.

Catalyst Selection: In-Situ vs. Pre-formed

While in-situ generation is cheaper, pre-formed PEPPSI catalysts offer higher reproducibility for kinetic data.

FeaturePd-PEPPSI-IMes (Pre-formed)Pd(OAc)₂ + IMes·HCl (In-Situ)
Air Stability High (Indefinite shelf life)Low (Free carbene is sensitive)
Activation Energy Low (Dissociation of Pyridine)High (Deprotonation of salt required)
Reproducibility Excellent (Stoichiometry fixed 1:1)Variable (Depends on base/mixing)
Use Case Lead Optimization, Scale-upInitial Screening, High-Throughput

Validated Protocol A: Suzuki-Miyaura Coupling

Target: Coupling of electron-neutral/deactivated aryl chlorides with aryl boronic acids.

Materials
  • Catalyst: Pd-PEPPSI-IMes (1-2 mol%)

  • Substrate: Aryl Chloride (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Isopropanol (3:1) for "green" variants.

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a stir bar, add Pd-PEPPSI-IMes, Aryl Chloride (if solid), Boronic Acid, and Base.

    • Note: PEPPSI catalysts can be weighed in air, but the reaction vessel should be purged.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Inject solvent via syringe.

    • Critical Check: If using aryl chlorides, ensure solvent is degassed to prevent homocoupling.

  • Reaction: Heat to 80°C for 2–12 hours.

    • Visual Check: The solution should turn from yellow (precatalyst) to dark amber/black (active Pd). If it precipitates "Pd mirror" immediately, the loading is too low or oxygen ingress occurred.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residuals. Concentrate and purify.

Validated Protocol B: Buchwald-Hartwig Amination

Target: Amination of aryl chlorides with secondary amines. IMes is particularly effective for morpholines and piperidines.

Materials
  • Catalyst: Pd-PEPPSI-IMes (2 mol%)

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv) - Strong base is required for activation in amination.
    
  • Solvent: DME (Dimethoxyethane) or Toluene.

Step-by-Step Methodology
  • Glovebox/Schlenk: Due to the hygroscopic nature of

    
    , weigh the base and catalyst in a glovebox or under strict Argon flow.
    
  • Mixing: Combine Aryl Chloride, Amine, Base, and Catalyst in the vial.

  • Thermal Activation: Heat to 60–80°C .

    • Mechanistic Note: The strong base facilitates the deprotonation of the amine and the activation of the precatalyst.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add 1 mol% fresh catalyst; the active species may have aggregated.

Troubleshooting & Optimization Logic

The following decision tree helps optimize reaction conditions when the standard protocol fails.

Optimization_Tree Start Reaction Failed / Low Yield Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Dehalogenated Product (Ar-H) forming? Check1->Check2 Yes Branch4 Degas Solvent Thoroughly (Oxygen promotes homocoupling) Check1->Branch4 No (Homocoupling observed) Branch1 Increase Temp to 100°C Switch Solvent to Dioxane Check2->Branch1 No (Cat. inactive) Branch3 Reduce Temperature Switch Base to K3PO4 (Milder) Check2->Branch3 Yes (Beta-Hydride Elimination/Reduction) Branch2 Switch Catalyst to Pd-PEPPSI-IPr (Larger Steric Bulk needed) Branch1->Branch2 Still Fails

Figure 2: Logical flow for troubleshooting Pd-PEPPSI-IMes couplings. Note that switching to IPr (2,6-diisopropyl) is the standard escalation if IMes (2,4,6-trimethyl) lacks sufficient steric protection.

Self-Validating Checks
  • The "Color Test": A successful PEPPSI reaction usually transitions from light yellow

    
     orange 
    
    
    
    dark brown. A reaction that stays bright yellow likely never activated (check Base). A reaction that turns clear with black precipitate likely decomposed (check
    
    
    exclusion).
  • Base Compatibility: If the substrate contains sensitive esters, switch from

    
     to 
    
    
    
    or
    
    
    .

References

  • Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and shelf-stable family of palladium precatalysts. Chemistry – A European Journal. Link

  • Arduengo, A. J. , et al. (1992). Electronic stabilization of nucleophilic carbenes. Journal of the American Chemical Society. Link

  • Nolan, S. P. (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. Link

  • Valente, C. , et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2023). PEPPSI™ Catalysts Overview and Protocols.Link

Application Note: Selective N-Alkylation of 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise alkylation of 1-Mesityl-1,4,5,6-tetrahydropyrimidine (1-Mes-THP). This process is the critical final step in synthesizing unsymmetrical, "expanded-ring" N-Heterocyclic Carbene (NHC) precursors, which are pivotal in modern organometallic catalysis (e.g., Grubbs II analogs, Palladium cross-coupling).

Executive Summary & Chemical Logic

The target reaction is the quaternization of the N3 nitrogen of the cyclic amidine 1-Mesityl-1,4,5,6-tetrahydropyrimidine . Unlike imidazole-based NHC precursors, the tetrahydropyrimidine (THP) backbone offers a larger bite angle and greater basicity upon deprotonation.

The Challenge: The mesityl group at N1 provides significant steric bulk (


), shielding the N1 site, but also exerting long-range steric pressure on the N3 site. While this enhances the stability of the resulting carbene, it requires optimized alkylation conditions to ensure complete conversion without thermal degradation.

The Strategy:

  • Nucleophilicity: The N3 nitrogen is highly nucleophilic due to the amidine resonance (

    
    ). We exploit this by using reactive alkyl halides (
    
    
    
    mechanism).
  • Solvent Selection: We utilize Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) .

    • EtOAc Strategy: The starting material is soluble, but the ionic product is insoluble. This drives the reaction to completion via precipitation (Le Chatelier’s principle) and simplifies purification to a simple filtration.

    • MeCN Strategy: Required for less reactive or bulky alkyl halides (e.g., isopropyl iodide) where higher reflux temperatures and solubility of intermediates are necessary.

Reaction Mechanism & Pathway

The reaction proceeds via a direct


 attack of the imine nitrogen (N3) onto the alkyl halide.

ReactionPathway SM 1-Mesityl-THP (Nucleophile) TS Transition State [S_N2 Attack] SM->TS + R-X Solvent: EtOAc/MeCN RX Alkyl Halide (R-X) (Electrophile) RX->TS Prod 1-Mesityl-3-Alkyl-THP Salt (Precipitate) TS->Prod Irreversible Precipitation

Figure 1: Mechanistic pathway for the quaternization of 1-Mesityl-THP. The reaction is driven by the nucleophilicity of the amidine N3 and the lattice energy of the precipitating salt.

Experimental Protocol

Materials & Reagents
  • Substrate: 1-Mesityl-1,4,5,6-tetrahydropyrimidine (Synthesized via condensation of N-mesityl-1,3-diaminopropane with triethyl orthoformate).

  • Electrophile: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (BnBr). Note: Alkyl iodides are preferred for their superior leaving group ability.

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

  • Atmosphere: Argon or Nitrogen (essential to prevent hydrolysis of the hygroscopic product).

Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Cool to room temperature (RT) under a stream of Argon.

  • Charge the flask with 1-Mesityl-1,4,5,6-tetrahydropyrimidine (1.0 equiv, e.g., 2.16 g, 10 mmol).

  • Add Anhydrous EtOAc (20 mL, 2 mL/mmol). Tip: If the substrate does not fully dissolve, gently warm to 40°C or switch to MeCN.

Step 2: Alkylation

  • Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Caution: Methyl Iodide is volatile and carcinogenic. Use a fume hood.[1]

  • Temperature Control:

    • For Methyl/Ethyl Iodide: Stir at Room Temperature for 12–24 hours.

    • For Benzyl Bromide/Bulky Groups: Heat to Reflux (77°C for EtOAc) for 16–24 hours.

  • Monitoring: The reaction is complete when a heavy white precipitate forms and the supernatant shows consumption of the starting amidine (TLC: 10% MeOH in DCM, UV visualization).

Step 3: Workup & Purification

  • Cool the reaction mixture to 0°C (ice bath) for 30 minutes to maximize precipitation.

  • Filtration: Filter the white solid under an inert atmosphere (Schlenk frit or rapid vacuum filtration).

  • Washing: Wash the filter cake with cold anhydrous EtOAc (

    
    ) and then Pentane (
    
    
    
    ) to remove unreacted alkyl halide.
  • Drying: Dry the solid under high vacuum (<0.1 mbar) for 6 hours. Note: The product is hygroscopic; store in a glovebox or desiccator.

Workflow Visualization

Workflow Start Start: 1-Mesityl-THP (1.0 equiv) Solvent Dissolve in Anhydrous EtOAc (2 mL/mmol) Start->Solvent Reagent Add Alkyl Halide (1.2 equiv, Dropwise) Solvent->Reagent React Stir: RT (12-24h) or Reflux Monitor for Precipitate Reagent->React Cool Cool to 0°C (Maximize Yield) React->Cool Filter Filtration & Wash (Cold EtOAc + Pentane) Cool->Filter Dry High Vacuum Dry (Remove volatiles) Filter->Dry End Final Product: Amidinium Salt Dry->End

Figure 2: Operational workflow for the synthesis of 1-Mesityl-3-alkyl-tetrahydropyrimidinium salts.

Data & Expected Results

The following table summarizes typical yields and conditions based on the alkyl group used.

Alkyl Group (R)Halide (X)SolventTempTimeTypical YieldMelting Point
Methyl Iodide (I)EtOAcRT12 h85-95% 210-215°C
Ethyl Iodide (I)EtOAcReflux16 h80-90% 195-200°C
Benzyl Bromide (Br)MeCNReflux24 h75-85% 230-235°C (dec)
Isopropyl Iodide (I)MeCNReflux48 h50-65% N/A

Note: Yields are based on optimized conditions. Isopropyl alkylation is sluggish due to steric clash with the mesityl group and the ring puckering.

Troubleshooting & Optimization

  • Hygroscopicity: The resulting amidinium salts (especially iodides) are hygroscopic. If the product turns into an oil ("oiling out") during filtration, it has likely absorbed water or contains trapped solvent.

    • Solution: Redissolve in a minimum amount of hot MeCN and precipitate by adding excess Et2O. Dry strictly under vacuum.

  • Incomplete Reaction: If TLC shows starting material remains after 24h:

    • Switch solvent to Acetonitrile (higher boiling point, better solubility of polar transition states).

    • Add 0.5 equiv more alkyl halide.

  • Color: The product should be white or off-white. A yellow/brown tint indicates oxidation (often from iodine traces). Wash thoroughly with pentane.

References

  • Yang, L., et al. (2015).[2] Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald-Hartwig amination reaction. Turkish Journal of Chemistry, 39, 122-132. Link

  • Arduengo, A. J., et al. (1999). Imidazolylidenes, imidazolinylidenes and imidazolidines. Tetrahedron, 55(51), 14523-14534. (Foundational work on NHC precursor synthesis).
  • Saba, S., et al. (2015). Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. ResearchGate/Synthetic Communications. Link

  • BenchChem. (2025). Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium as a Precursor for NHCs. Link

Sources

Application Notes & Protocols: Synthesis of Ruthenium Olefin Metathesis Catalysts with 6-Membered NHCs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution Toward More Robust Catalysis

The advent of N-Heterocyclic Carbenes (NHCs) as ligands for ruthenium-based olefin metathesis catalysts marked a paradigm shift in the field, leading to the development of the now-ubiquitous second-generation Grubbs and Hoveyda-Grubbs catalysts.[1][2][3] These catalysts offered unprecedented stability and functional group tolerance compared to their phosphine-based predecessors.[3] While the initial focus was on 5-membered NHC rings (like SIMes and SIPr), recent research has demonstrated that expanding the NHC ring to a 6-membered scaffold can impart significant advantages.

This guide provides an in-depth exploration of the synthesis of ruthenium olefin metathesis catalysts featuring these advanced 6-membered NHC ligands. We will delve into the rationale behind their design, provide detailed, field-tested protocols for their synthesis, and discuss their characterization and application. The move to a six-membered ring alters the steric and electronic environment around the ruthenium center, often leading to catalysts with enhanced stability and unique selectivity profiles, making them highly valuable for challenging applications in drug development and materials science.[4][5][6]

Part 1: Rationale and Design Principles

The fundamental advantage of 6-membered NHCs, such as those based on a propylene backbone instead of the traditional ethylene backbone, lies in the altered ligand architecture. This seemingly small change has profound implications:

  • Increased Steric Bulk: The 6-membered ring projects its N-aryl substituents (e.g., 2,6-diisopropylphenyl or mesityl) in a manner that creates a larger, more protective pocket around the metal center. This enhanced steric shielding can improve catalyst stability by hindering decomposition pathways.[7]

  • Enhanced σ-Donation: Six-membered cyclic alkyl amino carbene (CAAC) ligands have been shown to possess even stronger σ-donating and π-accepting properties than their 5-membered counterparts.[7][8] This strengthens the Ru-carbene bond, contributing to overall catalyst robustness.

  • Modified Selectivity: The unique steric environment created by 6-membered NHCs can influence the stereoselectivity of metathesis reactions, in some cases favoring the formation of Z-olefins over the thermodynamically preferred E-isomers.[4][5][6]

This guide will focus on the synthesis of catalysts incorporating a saturated 6-membered NHC, analogous to the widely used SIPr (1,3-Bis(2,6-diisopropylphenyl)-imidazolidin-2-ylidene), which we will denote as SIPr-6 .

Part 2: Synthetic Workflow and Protocols

The synthesis of a 6-membered NHC-ruthenium catalyst is a multi-step process that begins with the construction of the NHC ligand precursor. This precursor is then used to displace a ligand from a suitable ruthenium starting material.

Diagram: General Synthetic Workflow

G cluster_0 PART A: Ligand Synthesis cluster_1 PART B: Catalyst Synthesis N-Aryl Aniline N-Aryl Aniline Diaminopropane Diaminopropane N-Aryl Aniline->Diaminopropane 1. Buchwald-Hartwig Coupling 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Diaminopropane Amidinium Salt Cyclic Amidinium Salt (NHC Precursor) Diaminopropane->Amidinium Salt 2. Ring Closure with Orthoformate Final Catalyst Target 6-Membered NHC-Ru Catalyst Amidinium Salt->Final Catalyst 3. Deprotonation & Ligand Exchange Ru Precursor Grubbs 1st Gen (G-I) or Hoveyda-Grubbs 1st Gen (HG-I) Ru Precursor->Final Catalyst

Caption: General workflow for the synthesis of 6-membered NHC-Ru catalysts.

Protocol 1: Synthesis of the 6-Membered NHC Precursor (SIPr-6 Amidinium Salt)

This protocol details the synthesis of the key ligand precursor, 1,3-bis(2,6-diisopropylphenyl)tetrahydropyrimidin-1-ium tetrafluoroborate.

Rationale: The synthesis begins with the formation of the diamine backbone via a double N-arylation reaction. The resulting diamine is then cyclized using an orthoformate to form the stable amidinium salt, which serves as the direct precursor to the free carbene.

Materials:

  • 2,6-Diisopropylaniline

  • 1,3-Dibromopropane

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic-BINAP

  • Toluene (anhydrous)

  • Triethyl orthoformate

  • Ammonium tetrafluoroborate (NH₄BF₄)

  • Ethanol

Procedure:

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)propane-1,3-diamine

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), rac-BINAP (3 mol%), and NaOtBu (2.5 equivalents).

  • Add anhydrous toluene, followed by 2,6-diisopropylaniline (2.2 equivalents) and 1,3-dibromopropane (1.0 equivalent).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure diamine.

Step 2: Synthesis of the Amidinium Salt

  • Combine the purified diamine (1.0 equivalent), triethyl orthoformate (1.5 equivalents), and ammonium tetrafluoroborate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture to 135 °C with stirring for 2-4 hours. A solid precipitate will form.

  • Cool the mixture to room temperature and add diethyl ether to facilitate complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under high vacuum. The resulting white solid is the target amidinium salt, which can be used without further purification.

Protocol 2: Synthesis of a Grubbs-Type Second-Generation Catalyst with SIPr-6

This protocol describes the displacement of a phosphine ligand from a first-generation Grubbs catalyst (G-I) to install the 6-membered NHC.

Rationale: The NHC is generated in situ from its amidinium salt precursor by deprotonation with a strong base. The highly nucleophilic free carbene then readily displaces one of the tricyclohexylphosphine (PCy₃) ligands on the G-I complex. This is a standard and reliable method for synthesizing second-generation catalysts.[9][10]

Materials:

  • Grubbs First Generation Catalyst, [RuCl₂(PCy₃)₂(CHPh)] (G-I)

  • SIPr-6 Amidinium Salt (from Protocol 1)

  • Potassium hexamethyldisilazide (KHMDS)

  • Toluene (anhydrous, deoxygenated)

  • Pentane (anhydrous, deoxygenated)

Procedure:

  • Strictly under an inert (argon or nitrogen) atmosphere in a glovebox: To a vial, add the SIPr-6 amidinium salt (1.1 equivalents) and KHMDS (1.05 equivalents).

  • Add cold (-30 °C) anhydrous toluene and stir for 20 minutes to generate the free carbene.

  • In a separate flask, dissolve the Grubbs First Generation Catalyst (1.0 equivalent) in anhydrous toluene.

  • Slowly add the solution of the free carbene to the G-I solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at 40 °C. The color will typically change from purple to a reddish-brown or dark green.

  • Monitor the reaction by ¹H NMR to confirm the disappearance of the G-I starting material and the appearance of the product, characterized by a new downfield benzylidene proton signal.

  • Remove the solvent under vacuum.

  • Wash the resulting solid residue with cold, deoxygenated pentane to remove the displaced PCy₃ and any unreacted starting materials.

  • Dry the purified product, a microcrystalline solid, under high vacuum.

Part 3: Catalyst Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized catalyst.

TechniquePurposeKey Observations for (SIPr-6)RuCl₂(PCy₃)(CHPh)
¹H NMR Structural confirmation and purity assessment.The most diagnostic signal is the benzylidene proton (Ru=CHPh) , which typically appears as a singlet far downfield, often in the range of δ 19-20 ppm. The disappearance of the corresponding G-I signal confirms reaction completion. Resonances for the SIPr-6 and PCy₃ ligands will also be present.
³¹P NMR To confirm the presence of the remaining phosphine ligand.A single resonance is expected for the coordinated PCy₃ ligand, typically around δ 30-35 ppm.
¹³C NMR To identify the carbene carbon and benzylidene carbon.The Ru-NHC carbene carbon signal is typically found around δ 210-220 ppm. The Ru=CHPh carbene carbon appears even further downfield, often >δ 290 ppm.[11]
HRMS (ESI) To confirm the molecular weight and isotopic pattern.The mass spectrum will show a characteristic isotopic pattern for ruthenium, confirming the elemental composition.

Part 4: The Catalytic Cycle and the Role of the NHC

The enhanced performance of NHC-ligated catalysts is rooted in their influence on the olefin metathesis catalytic cycle, known as the Chauvin mechanism.

Diagram: Olefin Metathesis Catalytic Cycle

Chauvin_Mechanism cluster_info Role of 6-Membered NHC catalyst [Ru]=CHPh (Initiator) intermediate1 [Ru]-Olefin π-Complex catalyst->intermediate1 + R¹CH=CHR² metallacycle1 Ruthenacyclobutane intermediate1->metallacycle1 [2+2] Cycloaddition intermediate2 [Ru]=CHR¹ metallacycle1->intermediate2 Retro [2+2] (Product Release: PhCH=CHR²) intermediate3 [Ru]-Olefin π-Complex intermediate2->intermediate3 + R¹CH=CHR² metallacycle2 Ruthenacyclobutane intermediate3->metallacycle2 [2+2] Cycloaddition metallacycle2->intermediate2 Retro [2+2] (Product Release: R¹CH=CHR¹) info The bulky 6-membered NHC ligand (not shown for clarity) remains attached to [Ru] throughout the cycle. It stabilizes the electron-deficient ruthenacyclobutane intermediates and promotes phosphine dissociation, accelerating the catalytic turnover.

Caption: Simplified Chauvin mechanism for olefin metathesis.

The strongly σ-donating NHC ligand stabilizes the electron-deficient 14-electron ruthenium intermediates that are active in catalysis. This stabilization accelerates the rate-limiting dissociation of the phosphine ligand from the initiator complex, leading to faster initiation and higher overall catalytic activity compared to first-generation systems.[3] The steric bulk of the 6-membered NHC further protects these active species, enhancing their lifetime and overall turnover numbers.

Conclusion and Outlook

The synthesis of ruthenium catalysts bearing 6-membered NHC ligands represents a significant step forward in catalyst design. These protocols provide a reliable pathway for accessing these advanced catalytic systems. The resulting catalysts often exhibit superior stability and unique reactivity profiles, making them powerful tools for tackling complex synthetic challenges in modern chemistry.[4][7] Further exploration of ligand modifications, such as introducing asymmetry or different electronic properties onto the 6-membered ring scaffold, promises to yield even more specialized and efficient catalysts for a wide array of olefin metathesis applications.[5][12][13][14]

References

  • Synthesis of Six-Membered N-Heterocycles Using Ruthenium Catalysts. ResearchGate. Available at: [Link]

  • NHC Backbone Configuration in Ruthenium-Catalyzed Olefin Metathesis. PMC. Available at: [Link]

  • Investigations into Ruthenium Metathesis Catalysts with Six-Membered Chelating NHC Ligands: Relationship between Catalyst Structure and Stereoselectivity. PMC. Available at: [Link]

  • Synthesis and structures of ruthenium–NHC complexes and their catalysis in hydrogen transfer reaction. PMC. Available at: [Link]

  • Expanding the Family of Hoveyda-Grubbs Catalysts containing Unsymmetrical NHC Ligands. IRIS. Available at: [Link]

  • Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and. Semantic Scholar. Available at: [Link]

  • Investigations into Ruthenium Metathesis Catalysts with Six-Membered Chelating NHC Ligands: Relationship between Catalyst Structure and Stereoselectivity. ACS Publications. Available at: [Link]

  • Synthesis and Activity of Six-Membered Cyclic Alkyl Amino Carbene–Ruthenium Olefin Metathesis Catalysts. ACS Publications. Available at: [Link]

  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals. Available at: [Link]

  • Synthesis and Activity of Six-Membered Cyclic Alkyl Amino Carbene–Ruthenium Olefin Metathesis Catalysts. ResearchGate. Available at: [Link]

  • An Improved Synthesis of Ruthenium Metathesis Catalysts. ResearchGate. Available at: [Link]

  • Hoveyda–Grubbs-Type Precatalysts with Unsymmetrical N-Heterocyclic Carbenes as Effective Catalysts in Olefin Metathesis. ACS Publications. Available at: [Link]

  • Expanding the Family of Hoveyda–Grubbs Catalysts Containing Unsymmetrical NHC Ligands. ACS Publications. Available at: [Link]

  • Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts. Vanderbilt University. Available at: [Link]

  • Grubbs G2 metathesis catalyst synthesis troubleshooting. Reddit. Available at: [Link]

  • One-Pot Syntheses and Characterization of Group VI Carbonyl NHC Coordination Compounds. MDPI. Available at: [Link]

  • The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. PMC. Available at: [Link]

  • New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. MDPI. Available at: [Link]

  • Specialized Olefin Metathesis Catalysts Featuring Unsymmetrical N-Heterocyclic Carbene Ligands Bearing N-(Fluoren-9-yl) Arm. MDPI. Available at: [Link]

  • CN101775043A - Method for synthesizing second generation Grubbs catalyst. Google Patents.
  • High-Yield Synthesis of a Long-Sought, Labile Ru-NHC Complex and Its Application to the Concise Synthesis of Second-Generation Olefin Metathesis Catalysts. ACS Publications. Available at: [Link]

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Application Note & Protocols: Mastering the Deprotonation of Tetrahydropyrimidinium Salts for N-Heterocyclic Carbene Generation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and protocols for the deprotonation of tetrahydropyrimidinium salts. These salts are crucial precursors to six-membered N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands with expanding applications in synthesis and materials science.[1][2] Moving beyond the well-documented five-membered NHCs, this guide focuses on the specific considerations for their six-membered ring counterparts. We will explore the fundamental principles governing the C2-proton abstraction, detail the critical experimental parameters, provide step-by-step protocols for in situ carbene generation and monitoring, and offer a systematic troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible generation of these powerful reactive intermediates.

Introduction: The Significance of Tetrahydropyrimidine-Based NHCs

N-Heterocyclic carbenes (NHCs) have revolutionized the fields of organometallic chemistry and organocatalysis, largely supplanting phosphines as ligands due to their strong σ-donor properties and high thermal stability.[3][4] While the majority of research has centered on five-membered imidazolium and imidazolinium-derived NHCs, their six-membered ring analogues, generated from tetrahydropyrimidinium salts, offer distinct steric and electronic properties.[2]

The deprotonation of a tetrahydropyrimidinium salt at the C2 position yields the corresponding free NHC.[5] This reaction, while conceptually simple, is an equilibrium that must be deliberately shifted towards the product. The resulting carbene is a highly reactive, nucleophilic, and basic species, often sensitive to air and moisture.[6] Consequently, it is frequently generated in situ for immediate use in a subsequent catalytic reaction, such as the Buchwald-Hartwig amination or transfer hydrogenation.[1][7] Understanding and controlling the conditions for this deprotonation is paramount to successfully harnessing the synthetic potential of these carbenes.

Mechanistic Principles & Key Influencing Factors

The core transformation is the abstraction of the acidic proton from the C2 carbon, located between the two nitrogen atoms. The stability of the resulting carbene is derived from the σ-withdrawing and π-donating effects of the adjacent nitrogen atoms.[2]

Deprotonation_Mechanism cluster_reactants Salt Tetrahydropyrimidinium Salt (Precursor) Carbene N-Heterocyclic Carbene (Active Species) Salt->Carbene + invis1 Salt->invis1 Base Strong, Non-Nucleophilic Base (e.g., KHMDS) Base->Carbene + Base->invis1 ConjAcid Conjugate Acid (Byproduct) Carbene->ConjAcid + invis2 invis1->invis2 Deprotonation (Anhydrous, Inert) invis2->Carbene invis2->ConjAcid

Caption: General mechanism for NHC generation from a tetrahydropyrimidinium salt.

The success of this deprotonation hinges on a careful balance of several critical factors, summarized below.

Parameter Critical Role & Scientific Rationale
Base Strength (pKa) The pKa of the base's conjugate acid must be significantly higher than the pKa of the tetrahydropyrimidinium salt's C2-H (typically estimated to be in the 19-24 range in DMSO, similar to imidazolium salts) to drive the equilibrium to completion.[8] A weak base will result in an unfavorable equilibrium and incomplete conversion.
Base Nucleophilicity The base should be non-nucleophilic and sterically hindered (e.g., KHMDS, NaH). Highly nucleophilic bases (e.g., organolithiums) can attack other sites on the molecule or add to the C2 position, leading to undesired side products instead of deprotonation.[8][9]
Solvent Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential. Protic solvents (e.g., alcohols, water) will protonate the carbene or react with the strong base. The solvent must also adequately dissolve or suspend the salt and base.[8]
Temperature Deprotonation is often initiated at low temperatures (0 °C to -78 °C) to control the exothermic reaction and prevent decomposition of the potentially sensitive NHC product. The reaction may then be allowed to warm to room temperature to ensure completion.[8]
Atmosphere The resulting NHC is a strong base and nucleophile, making it highly sensitive to oxygen and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk or glovebox techniques.[6]

Experimental Protocols & Methodologies

Core Protocol: In Situ Generation of a Tetrahydropyrimidine-Based NHC

This protocol describes a general method for generating the NHC from its salt precursor for immediate use in a subsequent reaction.

Materials:

  • Tetrahydropyrimidinium salt (e.g., bromide, hexafluorophosphate) (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 - 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system

Equipment:

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and cannula

  • Schlenk line with a supply of dry argon or nitrogen

  • Low-temperature cooling bath (e.g., ice/water or dry ice/acetone)

Procedure:

  • Preparation: Under a positive pressure of inert gas, add the tetrahydropyrimidinium salt (1.0 eq) to the flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous THF via cannula or syringe to dissolve or suspend the salt. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the resulting mixture to 0 °C using an ice/water bath. For particularly sensitive substrates, cooling to -78 °C may be beneficial.

  • Base Addition: Slowly add a solution of KHMDS (1.05 eq) in THF to the cooled, vigorously stirring mixture over 5-10 minutes. A color change is often observed.

    • Causality Note: Slow addition is critical to dissipate the heat generated from the acid-base reaction and to prevent localized high concentrations of base, which could promote side reactions.

  • Reaction: Allow the reaction to stir at the low temperature for 1 hour, then remove the cooling bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours to ensure complete deprotonation.

  • Confirmation (Optional): Reaction progress can be monitored by ¹H NMR spectroscopy (see Protocol 3.2).

  • Usage: The resulting solution/suspension containing the free NHC is now ready for the addition of the desired metal catalyst or substrate for the subsequent reaction. The primary byproduct, potassium halide, and the excess base byproducts typically do not interfere with many catalytic applications.[1][5]

Protocol: Reaction Monitoring by ¹H NMR Spectroscopy

This method provides definitive confirmation of successful deprotonation.

  • Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture via syringe.

  • Quenching: Immediately quench the aliquot by adding it to an NMR tube containing ~0.5 mL of deuterated chloroform (CDCl₃) or deuterated water (D₂O).

    • Causality Note: Quenching with D₂O will rapidly protonate the carbene carbon with deuterium. In the resulting ¹H NMR spectrum, the original C2-H signal of the starting salt will be absent, and no new C2-H signal will appear, providing clear evidence of deprotonation at that site.

  • Analysis: Acquire a ¹H NMR spectrum.

    • Successful Deprotonation: The characteristic downfield singlet corresponding to the acidic C2-H proton of the starting tetrahydropyrimidinium salt (often >8.0 ppm) will have completely disappeared.[5]

    • Incomplete Deprotonation: Both the starting material C2-H signal and signals corresponding to the product will be present. The ratio of their integrations can be used to estimate the conversion.

Troubleshooting Guide

Failures in NHC generation typically fall into two categories: incomplete reaction or product decomposition. The following guide provides a logical workflow for diagnosing and resolving common issues.

Troubleshooting_Logic Start ¹H NMR shows residual starting material Base_Check Is the base strong enough? (pKa >> Salt pKa) Start->Base_Check Base_Quality_Check Is the base fresh and handled under inert gas? Base_Check->Base_Quality_Check Yes Sol_Stronger_Base Solution: Use a stronger base (e.g., KHMDS, NaH). Base_Check->Sol_Stronger_Base No Temp_Check Is the reaction kinetically slow? Base_Quality_Check->Temp_Check Yes Sol_Fresh_Base Solution: Use a fresh, high-quality batch of base. Base_Quality_Check->Sol_Fresh_Base No Sol_Increase_Temp Solution: Allow reaction to warm to RT and/or stir longer. Temp_Check->Sol_Increase_Temp Yes Decomposition ¹H NMR shows complex mixture or baseline broadening Inert_Check Was the reaction run under strictly inert/anhydrous conditions? Decomposition->Inert_Check Sol_Improve_Technique Solution: Improve inert atmosphere technique (Schlenk/glovebox). Inert_Check->Sol_Improve_Technique No Sol_In_Situ Solution: Generate and use the NHC in situ at low temperature without isolation. Inert_Check->Sol_In_Situ Yes

Caption: A troubleshooting decision tree for NHC generation from tetrahydropyrimidinium salts.

Quantitative Data Summary

The selection of an appropriate base is the most critical decision in the deprotonation protocol. The following table provides pKa values for the conjugate acids of common bases, illustrating the thermodynamic driving force for the reaction.

Base Conjugate Acid Approx. pKa (in DMSO) Suitability Notes
Potassium tert-butoxide (KOtBu)tert-Butanol32.2[8]Effective and commonly used. Can sometimes act as a nucleophile.
Sodium Hydride (NaH)H₂~36[8]Very strong, non-nucleophilic base. Heterogeneous reaction can be slow.
KHMDSHexamethyldisilazane25.8[8]Highly Recommended. Strong, exceptionally non-nucleophilic, and sterically hindered. Soluble in THF.[9]
Triethylamine (Et₃N)Triethylammonium9.0[8]Unsuitable. Not basic enough to deprotonate the salt.
DBUDBU-H⁺12.5[8]Unsuitable. Not basic enough for complete deprotonation.
Tetrahydropyrimidinium Salt (C2-H) ~19-24 (Est.) The target to be deprotonated.[8]

Note: pKa values are approximate and can vary with solvent and conditions.[8]

References

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]

  • Nair, V., et al. (2024). N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]

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  • Searles, K., et al. (2024). NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]

  • IntechOpen. (2021). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. IntechOpen. [Link]

  • Dwivedi, S., Gupta, S., & Das, S. (2014). N-Heterocyclic Carbenes (NHCs) in Asymmetric Organocatalysis. Current Organocatalysis, 1(1), 13-39. [Link]

  • Mikhaylov, D. Y., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Magnetochemistry, 9(12), 282. [Link]

  • Starikov, A. G., et al. (2023). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics, 42(9), 839-853. [Link]

  • Mondal, B., et al. (2024). An Imidazolium Salt That Uncharacteristically Avoids the Imminent Deprotonation of Its Acidic 2-H Proton by KN(SiMe3)2. Organometallics. [Link]

  • Yang, L., et al. (2015). Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald--Hartwig amination reaction under microwave irradiation. Turkish Journal of Chemistry. [Link]

  • Yang, L., et al. (2015). Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald--Hartwig amination reaction under microwave irradiation. Semantic Scholar. [Link]

  • D. Bourissou, et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 572-575. [Link]

  • Poater, A., et al. (2023). Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives. ChemRxiv. [Link]

  • Plenio, H. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2399-2417. [Link]

  • Request PDF. (2026). Catalytic Activity of Ru/Tetrahydropyrimidinium Salts System for Transfer Hydrogenation Reactions. ResearchGate. [Link]

  • ACS Publications. (2024). NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]

  • Dröge, T., & Glorius, F. (2016). Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis, 1-45. [Link]

  • IntechOpen. (2022). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. [Link]

  • Watkins, H. M., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces, 15(30), 36561-36569. [Link]

  • IntechOpen. (2022). Recent Development of Carbenes: Synthesis, Structure, Photophysical Properties and Applications. IntechOpen. [Link]

  • Biju, A. T., et al. (2011). A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis. Angewandte Chemie International Edition, 50(37), 8412-8428. [Link]

  • Sau, S. C., et al. (2020). Stable abnormal N-heterocyclic carbenes and their applications. Chemical Society Reviews, 49(4), 1233-1257. [Link]

  • Science of Synthesis. (n.d.). N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1. Thieme. [Link]

  • Figshare. (2006). Deprotonation Attempts on Imidazolium Salt Tethered by Substituted Phenol and Construction of Its Magnesium Complex by Transmetalation. Organometallics. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2). [Link]

  • ResearchGate. (n.d.). Chemical structures of salts with their pKa values... ResearchGate. [Link]

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  • Grin, M. A., et al. (2022). N-Heterocyclic Carbenes and Their Metal Complexes Based on Histidine and Histamine Derivatives of Bacteriopurpurinimide for the Combined Chemo- and Photodynamic Therapy of Cancer. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Nature. (n.d.). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Communications Chemistry. [Link]

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  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Wageningen University & Research. [Link]

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Troubleshooting & Optimization

Improving yield of 1-Mesityl-1,4,5,6-tetrahydropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Mesityl-1,4,5,6-tetrahydropyrimidine Synthesis

Ticket ID: #NHC-MES-001 Subject: Yield Optimization & Protocol Standardization Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

The synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine (often isolated as its salt, e.g., chloride or tetrafluoroborate) is a critical workflow for generating N-heterocyclic carbene (NHC) ligands or utilizing the free base as a non-nucleophilic superbase.

Low yields in this synthesis are typically caused by three factors:

  • Uncontrolled Alkylation: Formation of N,N-bis(mesityl) byproducts during the initial diamine formation.

  • Incomplete Cyclization: Steric hindrance of the mesityl group retarding the ring-closure step.

  • Hygroscopic Isolation: Loss of product during the purification of the amidinium salt due to "oiling out."

This guide provides a validated, self-correcting protocol and a troubleshooting matrix to resolve these issues.

Part 1: The Validated Protocol (The "Gold Standard")

We recommend the Two-Step Diamine-Orthoformate Route . This pathway offers the highest reproducibility compared to direct condensation methods which often suffer from oligomerization.

Step 1: Synthesis of N-Mesityl-1,3-diaminopropane

Objective: Mono-alkylation of mesitylamine without over-alkylating.

  • Reagents: Mesitylamine (1.0 equiv), 1,3-Dibromopropane (3.0 - 4.0 equiv), Potassium Carbonate (

    
    , 2.0 equiv), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve mesitylamine in MeCN.

    • Add finely ground

      
      .
      
    • Critical: Add the amine solution dropwise to a refluxing solution of excess 1,3-dibromopropane.

    • Reflux for 16–24 hours.

  • Workup: Filter solids. Remove solvent and excess 1,3-dibromopropane via vacuum distillation (high vacuum required). The residue is the mono-alkylated diamine.

Step 2: Cyclization to 1-Mesityl-1,4,5,6-tetrahydropyrimidinium Salt

Objective: Ring closure using a C1 synthon.

  • Reagents: N-Mesityl-1,3-diaminopropane (from Step 1), Triethyl Orthoformate (HC(OEt)

    
    , 1.5 equiv), Ammonium Tetrafluoroborate (
    
    
    
    , 1.0 equiv).
    • Note: Use Ammonium Chloride (

      
      ) if the chloride salt is desired, but 
      
      
      
      salts crystallize better.
  • Procedure:

    • Combine diamine,

      
      , and HC(OEt)
      
      
      
      in Ethanol (EtOH).
    • Reflux for 4–6 hours. The reaction is driven by the release of ethanol and ammonia.

  • Purification:

    • Cool to room temperature.[1] If precipitate forms, filter and wash with cold Et

      
      O.
      
    • If no precipitate (oil), evaporate EtOH, redissolve in minimal warm CH

      
      Cl
      
      
      
      , and precipitate by slow addition of Diethyl Ether or Hexane.

Part 2: Process Visualization

The following diagram illustrates the reaction logic and critical control points (CCPs) where yield is often lost.

G Start Mesitylamine Inter1 N-Mesityl-1,3-diaminopropane Start->Inter1 Alkylation (Slow addition) Byproduct Bis-alkylated Byproduct (Yield Killer) Start->Byproduct Low Dilution/Excess Amine Reagent1 1,3-Dibromopropane (3-4 equiv) Reagent1->Inter1 Cyclization Cyclization (HC(OEt)3 + NH4BF4) Inter1->Cyclization Reflux EtOH FinalSalt 1-Mesityl-tetrahydropyrimidinium Salt (Precursor) Cyclization->FinalSalt Precipitation FreeBase Free Base (1-Mesityl-1,4,5,6-THP) FinalSalt->FreeBase NaOtBu / KHMDS (In Situ)

Caption: Figure 1. Synthetic pathway for 1-Mesityl-1,4,5,6-tetrahydropyrimidine highlighting the critical mono-alkylation step.

Part 3: Troubleshooting & FAQs

Q1: My yield in Step 1 is low (<40%), and I see multiple spots on TLC. What happened?

  • Diagnosis: You likely formed the bis-mesityl byproduct (dialkylation).

  • Fix: The stoichiometry is non-negotiable. You must use a large excess of 1,3-dibromopropane (3 to 4 equivalents).

  • Technique: Do not dump reagents together. Add the Mesitylamine into the large pool of dibromide. This ensures the concentration of unreacted alkyl halide is always higher than the mono-alkylated product, discouraging a second attack [1].

Q2: In Step 2, I obtained a dark, sticky oil that won't crystallize. How do I fix this?

  • Diagnosis: This is common for chloride salts of cyclic amidines, which are extremely hygroscopic. Impurities (residual orthoformate) also prevent crystallization.

  • Fix 1 (Anion Exchange): Switch from

    
     to 
    
    
    
    or
    
    
    . These anions are lipophilic and non-hygroscopic, leading to free-flowing powders [2].
  • Fix 2 (Trituration): If you must use Chloride: Dissolve the oil in minimal dry isopropanol, then vigorously stir while dripping into a large volume of dry diethyl ether (

    
    ). Isolate rapidly under inert gas.
    

Q3: The cyclization seems incomplete. I still see starting diamine.

  • Diagnosis: The steric bulk of the mesityl group protects the secondary amine, making the ring closure slower than in phenyl analogs.

  • Fix:

    • Increase Temperature: Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Toluene (bp 110°C).

    • Scavenge Water: Add molecular sieves (4Å) to the reaction to drive the equilibrium (removal of water/ethanol) [3].

Q4: Can I use this salt directly for catalysis?

  • Answer: No. The salt is the precursor. You must deprotonate it to generate the active free carbene or free base.

  • Activation: Treat the salt with a strong base like KHMDS or NaOtBu in THF immediately prior to use. The free base is sensitive to moisture and CO2.

Part 4: Data & Yield Expectations

ParameterStandard OutcomeOptimized OutcomeKey Driver
Step 1 Yield 45–55%75–85% High excess of dihalide; Slow addition.
Step 2 Yield 60% (Oil)>90% (Solid) Use of

anion; Dry solvents.
Physical State Sticky Amber OilWhite Crystalline Solid Anion selection (

vs

).
Purity (NMR) 85-90%>98% Trituration with Et

O/Hexane.

References

  • Synthesis of N-mesityl substituted chiral imidazolium salts. Struble, J. R., & Bode, J. W. (2008).[2] Organic Letters, 10(5), 957–960. [Link] (Note: Describes the critical mono-alkylation strategy for mesityl-amines).

  • The Effect of the N-Mesityl Group in NHC-catalyzed Reactions. Mahatthananchai, J., & Bode, J. W.[3] (2012).[3] Chemical Science, 3(1), 192-197. [Link] (Note: Details the electronic and steric impact of the mesityl group on cyclization and reactivity).

  • Synthesis of tetrahydropyrimidinium salts and their catalytic activities. Yang, L., et al. (2015).[4][5] Turkish Journal of Chemistry, 39, 232. [Link] (Note: Provides general protocols for tetrahydropyrimidine ring closure).

Sources

Technical Support Center: Handling Tetrahydropyrimidine Carbenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling tetrahydropyrimidine-based N-heterocyclic carbenes (THP-carbenes). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols to ensure the successful use of these powerful but sensitive reagents.

The Challenge: Understanding the Inherent Moisture Sensitivity of THP-Carbenes

Tetrahydropyrimidine carbenes are a class of N-heterocyclic carbenes (NHCs) valued in organometallic chemistry and catalysis.[1] Their strong σ-donating properties and modular structure make them excellent ligands for stabilizing transition metal complexes used in a vast array of chemical transformations.[2][3] However, the high reactivity that makes them effective also renders them susceptible to degradation by moisture.

The core of the issue lies with the carbene carbon—a divalent, electron-rich center. This nucleophilic and basic site readily reacts with protic sources, particularly water, leading to the irreversible formation of a stable imidazolinium salt or other decomposition byproducts. This process consumes the active carbene, halting the desired catalytic cycle and leading to failed reactions or low yields. Unlike some more sterically hindered or electronically stabilized NHCs that exhibit greater stability, many THP-carbenes require stringent anhydrous conditions for successful application.[4][5]

Visualizing the Degradation Pathway

The reaction with water is a straightforward acid-base reaction where water acts as the proton source, protonating the carbene carbon to form the corresponding tetrahydropyrimidinium cation.

G Carbene Tetrahydropyrimidine Carbene (Active) Protonation Protonation Event Carbene->Protonation Nucleophilic Attack on Proton Water H₂O (Moisture) Water->Protonation Decomposition Tetrahydropyrimidinium Cation (Inactive) Protonation->Decomposition Irreversible Decomposition

Caption: Degradation of a THP-Carbene by Moisture.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of THP-carbenes in a practical question-and-answer format.

Storage & Handling

Question 1: I just received my THP-carbene precursor (a tetrahydropyrimidinium salt). How should I store it?

Answer: While the salt form is significantly more stable than the free carbene, it can still be hygroscopic.[6] Hydrolysis of the precursor over time can inhibit the subsequent generation of the free carbene.

  • Expert Recommendation: Store the salt under an inert atmosphere (nitrogen or argon) in a desiccator, preferably in a freezer at -20°C to minimize degradation from atmospheric moisture ingress. Always allow the container to warm to room temperature before opening to prevent condensation of water vapor onto the cold solid. For long-term storage, sealing the container inside a glove box is the gold standard.

Question 2: How do I handle the free THP-carbene once I've generated it?

Answer: The free carbene is highly reactive and must be handled under strictly anhydrous and anaerobic conditions.

  • Causality: Exposure to air can lead to oxidation, while moisture will cause rapid protonation and deactivation, as illustrated in the diagram above.

  • Best Practices:

    • Glove Box: The ideal environment for handling free carbenes is a nitrogen or argon-filled glove box with low oxygen (<10 ppm) and moisture (<1 ppm) levels.

    • Schlenk Line: If a glove box is unavailable, use standard Schlenk line techniques. This involves using specialized glassware that can be evacuated and backfilled with an inert gas. All transfers of the carbene solution should be performed using gas-tight syringes or cannulas.[7]

Reaction Setup & Execution

Question 3: My reaction isn't working, and I suspect moisture contamination. What are the common signs?

Answer: Moisture contamination can manifest in several ways. Systematically checking for these signs can help diagnose the problem.

SymptomPotential Cause Related to MoistureRecommended Action
Failed Reaction The carbene was quenched by water before it could participate in the reaction.Review your anhydrous technique. Ensure all glassware, solvents, and reagents are rigorously dried.
Low Yield Partial decomposition of the carbene reduced the concentration of the active catalyst/ligand.Re-run the reaction with freshly dried solvents and consider adding a drying agent (e.g., molecular sieves) if compatible with the reagents.
Formation of Byproducts The protonated carbene (tetrahydropyrimidinium salt) may be visible in your crude NMR or mass spectrum.Isolate and characterize the byproduct to confirm its identity. This confirms moisture as the culprit.
Inconsistent Results Varying levels of atmospheric humidity or slight changes in technique are introducing different amounts of moisture each time.Standardize your anhydrous workflow. See the detailed protocols below.

Question 4: What is the best way to ensure my reaction setup is truly anhydrous?

Answer: Achieving an anhydrous setup requires a multi-faceted approach focusing on glassware, solvents, and reagents.

  • Glassware: All glassware should be oven-dried at >120°C for at least 4 hours (ideally overnight) and cooled under a stream of dry inert gas or in a desiccator immediately before use. For Schlenk apparatus, flame-drying under vacuum is a common and effective technique.

  • Solvents: Never use solvents directly from a bottle unless it is a new, septum-sealed bottle specifically rated as "anhydrous." It is best practice to purify and dry solvents using a solvent purification system (SPS) or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Reagents: Solid reagents should be dried under high vacuum, especially if they are known to be hygroscopic.[6] Liquid reagents should be handled with the same care as anhydrous solvents.

Monitoring & Purification

Question 5: How can I tell if moisture has contaminated my reaction while it is in progress?

Answer: Direct, real-time monitoring can be challenging. However, you can use indicators or take small aliquots for analysis.

  • In-Flask Moisture Indicators: For some systems, adding a small amount of an intensely colored anhydrous indicator that reacts with water can be useful. For example, a solution of anhydrous cobalt(II) chloride is blue and turns pink in the presence of moisture.[8] However, you must ensure the indicator does not interfere with your reaction.

  • TLC Analysis: If you take a sample for TLC analysis and the workup involves an aqueous quench, be aware that your product may not be stable to these conditions.[9] If possible, run a TLC of the crude reaction mixture by dissolving a small aliquot directly in a dry solvent. A new spot corresponding to the protonated carbene salt may appear.

  • NMR Spectroscopy: A small, carefully prepared sample for NMR can be revealing. The appearance of the characteristic C-H peak of the protonated carbene precursor is a definitive sign of decomposition.

Question 6: My reaction is complete, but the crude product is contaminated with the tetrahydropyrimidinium salt. How can I remove it?

Answer: Purification strategies depend on the properties of your desired product.

  • Solubility Differences: The salt is ionic and often has very different solubility properties from the typically more nonpolar organic product. You may be able to remove it by washing the organic solution with water, but only if your desired product is not water-soluble.[9]

  • Chromatography: If the salt is soluble in the chromatography solvent, it will likely stick to the silica or alumina gel due to its high polarity. Most nonpolar to moderately polar products can be effectively separated from the salt using column chromatography.[10]

Key Experimental Protocols

Adherence to meticulous experimental technique is paramount for success. The following protocols provide step-by-step guidance for common procedures.

Protocol 1: General Workflow for a Moisture-Sensitive Reaction

This protocol outlines the setup of a reaction using standard Schlenk line techniques.

G A 1. Dry Glassware (Oven/Flame Dry) B 2. Assemble Under Inert Gas Flow A->B C 3. Add Anhydrous Solvent & Reagents B->C D 4. Generate Carbene (if applicable) C->D E 5. Run Reaction Under Inert Atmosphere D->E F 6. Quench & Workup E->F G 7. Purify Product F->G

Caption: Workflow for Moisture-Sensitive Reactions.

Methodology:

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at 125°C overnight. Assemble the apparatus hot from the oven under a positive pressure of dry nitrogen or argon. Alternatively, assemble cold and flame-dry all parts under vacuum, then backfill with inert gas.

  • Reagent Addition: Add any solid reagents to the reaction flask against a counterflow of inert gas. Seal the flask with a rubber septum.

  • Solvent Transfer: Add anhydrous solvent via a gas-tight syringe or cannula transfer from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Carbene Generation/Addition: If generating the carbene in situ from its salt, add the base (e.g., NaH, KHMDS) carefully at the appropriate temperature. If adding a pre-formed carbene solution, transfer it via cannula.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved with a balloon or a bubbler system. Monitor the reaction by TLC or by taking aliquots with a dry syringe.

  • Workup: Once the reaction is complete, cool to the appropriate temperature and quench the reaction as required by the specific procedure. Proceed with standard extraction and purification steps.

Protocol 2: Visual Moisture Indication in Headspace

This protocol provides a simple, non-invasive method to check for significant moisture contamination in your inert atmosphere setup.

Materials:

  • Small vial or test tube

  • Anhydrous Cobalt(II) Chloride (CoCl₂)

  • Dry cotton wool

Procedure:

  • Place a small amount (a few crystals) of anhydrous CoCl₂ into a small, dry vial. Anhydrous CoCl₂ is sky blue.

  • Loosely plug the vial with a piece of dry cotton wool.

  • Place this indicator vial inside your desiccator or glove box antechamber.

  • Observation: The CoCl₂ will remain blue if the atmosphere is dry. If it turns pink or purple, it indicates the presence of significant moisture, and you should check the integrity of your seals or regenerate your desiccant.[8][11]

Indicator TypeDry ColorWet ColorSensitivity Level
Cobalt(II) ChlorideBluePinkChanges at ~2-3% Relative Humidity[11]
Cobalt-Free IndicatorsYellow / GreenBlue-Green / ClearVaries, can be as low as 4-6% RH[12]
High Sensitivity Mn-basedBlueBrownChanges at ~1 ppm moisture[12]

References

Sources

Troubleshooting oxidative addition with expanded ring NHCs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Oxidative Addition with Expanded Ring N-Heterocyclic Carbenes (ER-NHCs) Ticket ID: ER-NHC-OA-2024 Assigned Specialist: Senior Application Scientist

Introduction: The "Bigger is Better" Trap

Welcome to the ER-NHC technical support hub. You are likely here because standard 5-membered NHCs (like IPr or IMes) failed to activate a difficult substrate, and you switched to a 6-, 7-, or 8-membered expanded ring variant (e.g., 6-Dipp, 7-Mes).

The Core Conflict: ER-NHCs are significantly stronger


-donors than their 5-membered counterparts, which theoretically accelerates oxidative addition (OA) by raising the metal's HOMO energy. However, they also possess massive steric bulk (Percent Buried Volume, 

) and unique flexibility.

The Troubleshooting Paradox: The very features that enable ER-NHCs to stabilize difficult intermediates often shut down the initial oxidative addition step due to steric overcrowding or unexpected ligand decomposition.

Module 1: Catalyst Activation & Precursor Integrity

Symptom: Reaction never starts (0% conversion), or induction period is observed.

Diagnostic Protocol

Unlike 5-membered NHCs, ER-NHCs form exceptionally stable bis-ligated complexes


 that are often catalytically dead because they cannot dissociate one ligand to open a coordination site for OA.

Q: Are you using a pre-formed catalyst or generating in situ?

Scenario A: In Situ Generation (From Salt)
  • Issue: ER-NHC salts (pyrimidinium, diazepinium) have different

    
     values and conformational constraints compared to imidazolium salts. Standard bases (KOtBu, 
    
    
    
    ) may trigger ring-opening decomposition before metallation occurs.
  • Solution:

    • Switch Base/Solvent: Use KHMDS in THF at

      
       for deprotonation before adding the metal source. This prevents thermal decomposition of the free carbene.
      
    • Verify Free Carbene: Run a stoichiometric NMR test. The

      
       signal for ER-NHCs is distinctively downfield (
      
      
      
      ppm for 6/7-membered rings vs
      
      
      ppm for 5-membered).
Scenario B: Pre-formed Catalyst (e.g., PEPPSI or Allyl type)
  • Issue: The "Throw-Away" ligand isn't throwing away. The bulky ER-NHC stabilizes the precatalyst so well that the activating ligand (pyridine, allyl) doesn't dissociate.

  • Solution:

    • Add a Scavenger: Add 1-2 mol% of a Lewis acid (e.g.,

      
       or simple 
      
      
      
      ) to strip the halide/pyridine and force the creation of the unsaturated 12e- or 14e- species.

Module 2: The Steric/Electronic Mismatch

Symptom: Reaction stalls with bulky aryl halides, but works with simple phenyl chloride.

The "Goldilocks" Zone Analysis

ER-NHCs have "wing-like" steric walls that extend further toward the metal center than the "fan-like" shape of IPr.

Ring SizeElectronic (

-donating)
Steric (

)
Best For...
5-Membered (IPr) High~45-47%General Cross-Coupling
6-Membered (6-Dipp) Very High~50-51%Sweet Spot: Difficult OA (Aryl Chlorides)
7-Membered (7-Dipp) Extreme~52-57%Stabilization of exotic species; often too bulky for OA of ortho-substituted arenes

Corrective Action:

  • Downsize the Ring: If using a 7-membered NHC and experiencing low conversion with ortho-substituted substrates, switch to the 6-membered analog . The electronic benefit is retained, but the steric clash in the transition state is reduced.

  • The "Flexibility" Check: 7-membered rings are conformationally flexible (boat/chair twists). This flexibility can paradoxically block the OA channel. Lower the temperature to

    
     for the catalyst formation step, then heat rapidly to reaction temperature to lock the active conformation.
    

Module 3: "Hidden" Decomposition Pathways

Symptom: Catalyst dies rapidly; black Pd precipitates; unexpected byproducts.

Issue: Ring Expansion & C-H Activation

ER-NHCs are not innocent spectators. Their high basicity and flexible backbones make them prone to intramolecular reactions.

Q: Do you see "Ring Expansion" products?

  • Mechanism: In the presence of silanes or boranes (common in hydrosilylation/borylation), the metal can insert into the N-C bond of the NHC, expanding the ring by one atom.

  • Detection: Check 1H NMR for loss of symmetry in the "wingtip" groups (e.g., Dipp isopropyl methines become inequivalent).

Q: Is Reductive Elimination of the NHC occurring?

  • Mechanism: Because ER-NHCs are bulky, the "reductive elimination" of the NHC ligand itself with the substrate (forming R-NHC+) is a competitive deactivation pathway.

  • Solution: Switch to a metal precursor with non-coordinating anions (e.g., OTf- instead of Cl-) to change the geometry of the intermediate and discourage R-NHC coupling.

Visual Troubleshooting Guide

Workflow: Diagnosing OA Failure

TroubleshootingOA Start Problem: Low Yield/Conversion CheckPrecursor Step 1: Check Catalyst Precursor (Is it Mono- or Bis-ligated?) Start->CheckPrecursor BisLigated Bis-Ligated [M(NHC)2] CheckPrecursor->BisLigated MonoLigated Mono-Ligated [M(NHC)Cl(L)] CheckPrecursor->MonoLigated ForceDissoc Action: Add Lewis Acid or Heat to Dissociate L2 BisLigated->ForceDissoc Ligand Inhibition CheckSubstrate Step 2: Substrate Analysis (Ortho-substitution?) MonoLigated->CheckSubstrate OrthoYes Yes: Steric Overload CheckSubstrate->OrthoYes OrthoNo No: Electronic Issue CheckSubstrate->OrthoNo SwitchRing Action: Downsize Ring (7-Memb -> 6-Memb) OrthoYes->SwitchRing CheckDecomp Step 3: Check Decomposition (Ring Expansion/C-H Act.) OrthoNo->CheckDecomp

Caption: Decision tree for isolating the root cause of oxidative addition failure in ER-NHC systems.

Frequently Asked Questions (FAQ)

Q1: Why does my 6-Dipp Pd catalyst work for aryl chlorides but fail for aryl iodides? A: This is a classic "Over-Stabilization" issue. The oxidative addition of Ar-I is exothermic and fast. The resulting Pd(II) complex with a strong


-donor (6-Dipp) and a soft iodide ligand is thermodynamically a "sink." It becomes too stable to undergo the subsequent transmetallation or reductive elimination.
  • Fix: Add a silver salt (AgOTf) to abstract the iodide and destabilize the Pd(II) intermediate, reopening the cycle.

Q2: I see a color change from yellow to orange to black immediately upon adding the substrate. A: Instant black usually means Pd aggregation. Your OA step is too slow compared to the catalyst decomposition.

  • Fix: Your ER-NHC might be too sterically demanding, preventing the substrate from binding. Try the "Throw-Away Ligand" Trick : Use a precatalyst like

    
    . The allyl group dissociates cleanly, leaving a highly active 12-electron species that is hungry for the substrate.
    

Q3: Can I use standard Suzuki conditions (aq. base, heat) with 7-membered NHCs? A: Proceed with caution. 7-membered rings are more hydrolytically sensitive than 5-membered rings due to ring strain and flexibility.

  • Fix: Use anhydrous conditions (Dioxane/CsF) rather than biphasic water/toluene systems to prolong catalyst life.

References

  • Comparison of Ring Sizes in Catalysis

    • Title: Expanded ring N-heterocyclic carbenes: a comparative study of ring size in palladium(0)
    • Source: Dalton Transactions (2011).
    • URL:[Link]

  • Steric & Electronic Properties (Review)

    • Title: Recent Developments of Expanded Ring N-Heterocyclic Carbenes.[1][2][3][4]

    • Source: Current Organic Chemistry (2012).
    • URL:[Link]

  • Decomposition Pathways

    • Title: Ring expansion reactions of NHCs and related molecules.[1][2][4][5][6][7][8]

    • Source: Chemical Communications (2023).[9]

    • URL:[Link]

  • Mechanistic Insight (Au/Ag Systems)

    • Title: Expanded-ring N-heterocyclic carbenes for the stabilization of highly electrophilic gold(I) cations.[10]

    • Source: Chemistry - A European Journal (2014).
    • URL:[Link]

Sources

Optimizing N-alkylation of 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclic Amidine Alkylation Topic: Ticket ID: #NHC-OPT-4402 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize an unsymmetrical amidinium salt (NHC precursor) by alkylating 1-Mesityl-1,4,5,6-tetrahydropyrimidine . This reaction is a nucleophilic substitution (


) at the N3 position.[1]

The Core Challenge: The mesityl group at N1 creates significant steric protection around the amidine core. While this stabilizes the final carbene, it hinders the initial alkylation trajectory. Furthermore, the high basicity of the amidine (


 in MeCN) creates a competition between the desired substitution (

) and undesired elimination (

) when using alkyl halides with

-hydrogens.[1]

Module 1: The "Golden Path" Protocol

Use this optimized baseline protocol before attempting deviations. This method minimizes hygroscopic "oiling out" and maximizes regioselectivity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Mesityl-THP 1.0NucleophileEnsure starting material is free-base, not HCl salt.
Alkyl Halide (R-X) 1.1 - 1.5ElectrophileIodides > Bromides >> Chlorides.[1]
Solvent N/AMediumAcetonitrile (MeCN) or Toluene.[1] Anhydrous.
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 equiv of 1-Mesityl-1,4,5,6-tetrahydropyrimidine in anhydrous MeCN (0.5 M concentration).

  • Addition: Add 1.2 equiv of the Alkyl Iodide/Bromide dropwise at room temperature.

    • Why? The exotherm can be significant. Controlling the rate prevents thermal degradation.

  • Reaction:

    • Primary Alkyls (Me, Et, Bn): Reflux (80°C) for 12–16 hours.[1]

    • Hindered Primary (Neopentyl): Reflux for 48 hours or use Microwave (100°C, 1-2 hrs).

  • Workup (The Critical Step):

    • Concentrate the reaction mixture to ~20% volume under vacuum.

    • Trituration: Pour the residue into 10 volumes of cold Diethyl Ether (Et₂O) or Hexane .

    • Observation: The product should crash out as a white/off-white solid.

  • Isolation: Filter under Argon (products are hygroscopic). Wash with Et₂O. Dry under high vacuum.

Module 2: Troubleshooting & Optimization

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition determining your yield.

ReactionPathway Start 1-Mesityl-THP (Nucleophile & Base) RX Alkyl Halide (R-CH2-CH2-X) Start->RX Attack Product Amidinium Salt (Desired SN2) RX->Product SN2 (Kinetic) Favored by: Primary R-X, Polar Solvent SideProduct Alkene + THP-Hydrohalide (Undesired E2) RX->SideProduct E2 (Thermodynamic) Favored by: Secondary R-X, High T

Figure 1: Kinetic competition between N-alkylation (SN2) and Elimination (E2).[1] The amidine's basicity drives the red path.

Diagnostic Guide (FAQ Style)

Q1: The reaction turned into a dark, viscous oil that won't solidify. What happened?

  • Diagnosis: This is "Oiling Out." Tetrahydropyrimidinium halides are ionic liquids or low-melting solids that are extremely hygroscopic.

  • Corrective Action:

    • Solvent Swap: Dissolve the oil in a minimum amount of DCM. Add dropwise into vigorously stirring Et₂O (1000 rpm).

    • Anion Exchange (The Pro Fix): If the halide salt remains an oil, perform a metathesis to a non-coordinating anion. Dissolve the crude halide in water/methanol and treat with

      
       or 
      
      
      
      . The
      
      
      salt is almost always a stable, non-hygroscopic solid.

Q2: I see 50% conversion by NMR, but it won't go further even with more alkyl halide.

  • Diagnosis: Product Inhibition. As the reaction proceeds, the concentration of ionic product increases, changing the solvent polarity and potentially encapsulating the starting material if precipitation occurs too early.

  • Corrective Action:

    • Switch solvent to Toluene . The product will precipitate immediately upon formation, driving the equilibrium forward (Le Chatelier’s principle) and keeping the reactive surface of the starting material accessible.

Q3: I am trying to add an Isopropyl group (secondary halide), but I only get starting material and propylene gas.

  • Diagnosis: The E2 Elimination trap. 1-Mesityl-THP is a strong base. With secondary halides, it acts as a base, deprotonating the halide to form an alkene.

  • Corrective Action:

    • Stop Direct Alkylation. You cannot effectively alkylate this amidine with secondary halides via

      
      .
      
    • Alternative Route: You must synthesize the ring around the amines. React

      
      -Mesityl-
      
      
      
      -isopropyl-1,3-diaminopropane with triethyl orthoformate (HC(OEt)₃) in the presence of
      
      
      .[1]

Q4: My yield is low due to steric hindrance from the Mesityl group.

  • Diagnosis: The Mesityl group rotates, blocking the N3 approach vector.

  • Corrective Action: Use Microwave Irradiation .[2]

    • Settings: 100°C – 120°C, 30–60 mins.

    • Mechanism: Microwave heating provides the instantaneous activation energy required to overcome the rotational barrier of the mesityl group, accessing the transient "open" conformation for alkylation.

Module 3: Advanced Troubleshooting Logic

Use this flow to diagnose stalled reactions.

Troubleshooting Issue Problem Detected CheckState Physical State? Issue->CheckState Solid Solid Precipitate CheckState->Solid Oil Viscous Oil/Goo CheckState->Oil Solution Clear Solution (No ppt) CheckState->Solution Filter Filter Solid->Filter Filter & Wash (Et2O) Triturate Triturate Oil->Triturate Triturate (Hex/Et2O) TLC TLC Solution->TLC Check TLC/NMR AnionX AnionX Triturate->AnionX Still Oil? -> Anion Exchange (PF6) SM_Left SM_Left TLC->SM_Left SM Remaining New_Spots New_Spots TLC->New_Spots New Spots (Not Product) Heat Heat SM_Left->Heat Increase Temp / Microwave Elimination Elimination New_Spots->Elimination Check for Alkene (E2) ChangeRoute ChangeRoute Elimination->ChangeRoute Switch to Cyclization Route

Figure 2: Decision tree for isolating pure amidinium salts.

References

  • Arduengo, A. J., et al. (1999). Imidazolylidenes, imidazolinylidenes and imidazolidines. Tetrahedron, 55(51), 14523-14534. (Foundational work on Mesityl-substituted NHC precursors). 3[1][3][4]

  • Orelli, L. R., et al. (2000).[5] Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. Heterocycles, 53(11). (Specific protocol for alkylation of aryl-tetrahydropyrimidines). 5[1][3][4][5][6][7][8][9][10][11]

  • Yang, L., et al. (2015).[2][11] Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities. Turkish Journal of Chemistry. (Purification and anion exchange techniques). 11

  • Leito, I., et al. (2019). Experimental basicity data in non-aqueous media. University of Tartu. (pKa data confirming basicity of cyclic amidines in MeCN). 1

Sources

Solving purification issues for tetrahydropyrimidinium salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrahydropyrimidinium Salt Purification Ticket System: Open Current Status: Active Operator: Senior Application Scientist (Ph.D.)

Introduction: The Purity Paradox

Welcome to the technical support hub for N-heterocyclic carbene (NHC) precursors. You are likely here because your tetrahydropyrimidinium salt—intended to be a pristine white solid—is currently a dark, viscous oil or a sticky gum.

In drug development and organocatalysis, the purity of these salts is binary: they either work, or they poison the catalyst. A 95% pure salt with 5% water or residual diamine can completely arrest a palladium cycle. This guide treats purification not as a "cleanup" step, but as a thermodynamic engineering challenge.

TICKET #001: The "Sticky Oil" Syndrome (Oiling Out)

User Report: "My product crashed out as a separate liquid phase (oil) instead of crystals. Cooling it further just makes it more viscous."

Diagnosis: You are experiencing "oiling out," a phenomenon where the liquid-liquid phase separation (LLPS) occurs before the solid-liquid equilibrium (crystallization). This is thermodynamically favorable for ionic liquids with high lattice energy barriers and conformational flexibility.

The Resolution: Anti-Solvent Layering Protocol

Do not stir. Stirring promotes emulsion, not nucleation. You need to create a concentration gradient.

The Protocol:

  • Dissolution: Dissolve your crude oil in the minimum amount of hot polar solvent (Acetonitrile or Methanol).

  • The Interface: Carefully layer a non-polar anti-solvent (Diethyl Ether or THF) on top. Do not mix.

    • Ratio: 1 part polar solvent to 3 parts anti-solvent.

  • Nucleation Zone: As the solvents slowly diffuse (over 12-24 hours), a supersaturation zone forms at the interface. This slow diffusion lowers the kinetic barrier for crystal lattice formation over amorphous oil droplets.

  • Physical Trigger: If layers diffuse without crystals, scratch the glass interface with a spatula to provide nucleation sites.

Scientist’s Note: If your salt contains a halide anion (


, 

), it is naturally more hygroscopic and prone to oiling. exchanging to a non-coordinating anion (

,

) often forces crystallization (See Ticket #003).

TICKET #002: Persistent Starting Material (The "Brown Gunk")

User Report: "NMR shows clean product, but the material is brown/yellow. I also see small aliphatic peaks corresponding to the diamine precursor."

Diagnosis: The color comes from oxidized oligomers of the diamine starting material. Even trace amounts (<1%) can act as catalyst poisons.

The Resolution: Polarity-Based Trituration

Recrystallization often traps these impurities. Trituration (washing a solid suspension) is superior here because the impurities are soluble in non-polar solvents, while the salt is not.

Impurity TypeRecommended Wash SolventMechanism
Unreacted Diamine Diethyl Ether / PentaneDiamines are lipophilic; Salt is insoluble.
Oxidized Oligomers Cold THFOligomers have moderate polarity; Salt is insoluble.
Inorganic Salts Dry Dichloromethane (DCM)Product dissolves; Inorganic salts precipitate.

Step-by-Step Trituration:

  • Dry your crude "oil/solid" under high vacuum until it foams.

  • Add dry Diethyl Ether (10 mL per gram of salt).

  • Sonicate (Do not just stir) for 20 minutes. Sonication fractures the solid, exposing trapped impurities to the solvent.

  • Decant the supernatant. Repeat until the washings are colorless.

TICKET #003: Anion Metathesis (The Phase Switch)

User Report: "I need a crystalline solid for X-ray/handling, but the chloride salt is a hygroscopic mess."

Diagnosis: Halide salts of tetrahydropyrimidines have high charge density, holding onto water tightly. Swapping the anion for a larger, diffuse anion (


, 

) disrupts the hydration shell and increases lattice energy, often turning oils into solids.
The Resolution: Biphasic Metathesis

We utilize the solubility differential between the starting halide (water soluble) and the target salt (organic soluble).

Workflow Visualization:

MetathesisWorkflow Start Start: Halide Salt (Crude) Step1 Dissolve in minimal distilled H2O Start->Step1 Step2 Add NH4PF6 or NaBF4 (sat. aq. solution) Step1->Step2 Decision Does precipitate form? Step2->Decision Yes Yes (Solid) Decision->Yes Precipitate No No (Oiling/Emulsion) Decision->No Oil/Soluble ActionYes Filter -> Wash with H2O -> Dry Yes->ActionYes ActionNo Extract with DCM -> Wash Organic Layer with H2O No->ActionNo Final Pure Non-Hygroscopic Salt ActionYes->Final ActionNo->Final

Figure 1: Decision logic for anion exchange. Note that


 salts are typically more hydrophobic than 

salts.

TICKET #004: The Invisible Killer (Water)

User Report: "My carbene generation failed. The salt looks dry, but the base (KHMDS) quenched immediately."

Diagnosis: Tetrahydropyrimidinium salts are "water sponges." Surface drying is insufficient. Water trapped in the lattice protonates the base before it can deprotonate the C2-position of your salt.

The Resolution: Azeotropic Distillation

Vacuum drying alone is often insufficient for lattice-bound water. You must use an azeotrope to mechanically carry water out.

  • Suspend the salt in anhydrous Toluene or Benzene.

  • Rotovap down to dryness.[1] The solvent-water azeotrope carries moisture away at lower temperatures than water's boiling point.

  • Repeat 3 times.

  • Final Dry: Store in a desiccator over

    
     (Phosphorus Pentoxide) under vacuum. 
    
    
    
    is the only desiccant aggressive enough for these salts; Silica gel is useless here.

Summary of Troubleshooting Logic

TroubleshootingTree Problem Identify Issue Oil Product is Oil Problem->Oil Impurity Impurity Present Problem->Impurity Wet Reaction Fails (Wet) Problem->Wet Sol1 Anti-Solvent Layering (MeOH / Et2O) Oil->Sol1 First Attempt Sol2 Anion Exchange (to PF6/BF4) Oil->Sol2 If persistent Sol3 Trituration (Sonicate in Ether) Impurity->Sol3 Sol4 Azeotropic Drying (Toluene) Wet->Sol4

Figure 2: Quick-reference troubleshooting pathways for common purification failures.

References

  • Recrystallization & Oiling Out

    • Theory: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
    • Technique: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Link

  • Anion Exchange & Metathesis

    • Protocol: Kuhn, N., et al. (1993). "Synthesis and Properties of 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene." Synthesis, 1993(6), 561-562.
    • Mechanism:[2][3] "Anion-assisted amidinium exchange and metathesis." Chemical Science. Link

  • Synthesis & Impurity Profiles

    • Context: "Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts." ResearchGate.[4][5] Link

  • Hygroscopicity & Drying

    • General Protocol: "Drying and Storing Hygroscopic Salts."[6][7] BenchChem Technical Support. Link

Sources

Technical Support Center: Troubleshooting 1-Mesityl NHC Adduct Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) chemistry. This guide is specifically engineered for researchers, organometallic chemists, and drug development professionals dealing with the solution-phase lability and degradation of 1-Mesityl NHC adducts (e.g., IMes, SIMes, and asymmetric 1-mesityl derivatives).

While NHCs are celebrated for their robust σ-donating capabilities, 1-Mesityl adducts frequently exhibit complex, dynamic equilibria in solution that can lead to catalyst deactivation, irreproducible kinetics, or complete complex degradation[1]. This guide provides mechanistic insights, quantitative data, and self-validating protocols to troubleshoot these issues.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 1-Mesityl NHC-metal adduct degrade in solution over time, even under a strictly inert atmosphere? A: The degradation is driven by a dynamic dissociation equilibrium. Even though the metal-carbene bond is strong, it is not absolute. In solution, the adduct exists in equilibrium with the free 1-Mesityl NHC and the metal fragment. While the dissociation constant (


) is often extremely small (e.g., 

for certain gold complexes[2]), the free NHC is highly reactive. If the free carbene undergoes irreversible side reactions—such as dimerization, C-H activation, or reaction with trace solvent impurities—it continuously pulls the equilibrium forward according to Le Chatelier's principle, eventually consuming the entire adduct[3].

Q2: How does the steric profile of the 1-Mesityl group affect solution lability compared to bulkier ligands like IPr? A: The stability of NHC adducts is governed by a delicate balance between thermodynamic bond strength and kinetic shielding. The 1-Mesityl ligand (IMes) has a smaller percent buried volume (%


) compared to the 2,6-diisopropylphenyl ligand (IPr).
  • Thermodynamic Effect: Because IMes is less bulky, it experiences less steric clash with the metal/Lewis acid center. Consequently, as steric bulk decreases, the thermodynamic dissociation energy (

    
    ) actually increases[4]. IMes forms a thermodynamically stronger bond than IPr.
    
  • Kinetic Effect: Paradoxically, the smaller steric profile of IMes provides less kinetic shielding to the metal center. This leaves the metal highly susceptible to associative displacement by coordinating solvents or substrates[5]. Thus, IMes adducts are often more kinetically labile in coordinating media than their IPr counterparts.

Q3: Can the choice of solvent induce dissociation? A: Absolutely. Solvents with Lewis basic properties (e.g., THF, acetonitrile, or protic solvents) actively compete with the NHC for the metal coordination sphere. In systems where the metal center is highly electrophilic, coordinating solvents can displace the 1-Mesityl NHC, leading to rapid solution-phase lability[1].

Part 2: Visualizing the Degradation Pathway

To effectively troubleshoot, one must understand the pathways that lead to the loss of the active species. The diagram below illustrates the competing thermodynamic and kinetic pathways that dictate the fate of 1-Mesityl NHC adducts in solution.

G A 1-Mesityl NHC Adduct (Stable in Solid State) B Dissociation in Solution (Dynamic Equilibrium) A->B Kdiss C Free 1-Mesityl NHC B->C D Metal / Lewis Acid Fragment B->D E Hydrolysis / Oxidation (Trace H2O/O2) C->E F Solvent Coordination (e.g., THF, MeCN) D->F G Irreversible Degradation (Catalyst Deactivation) E->G F->G

Equilibrium and degradation pathways of 1-Mesityl NHC adducts in solution.

Part 3: Quantitative Data on Adduct Stability

Understanding the relationship between steric bulk and dissociation energy is critical for ligand design. The table below summarizes the inverse relationship between the steric bulk of the NHC and its thermodynamic dissociation energy, using Group 13 (AlMe₃) adducts as a benchmark[4], alongside their typical solution behaviors in gold catalysis[5].

NHC LigandWingtip SubstituentEst. %

Relative Dissociation Energy (

)
Dominant Solution Behavior / Reactivity
IMes 2,4,6-trimethylphenyl~36%High (Stronger thermodynamic bond)Prone to associative solvent displacement; favors N₂ expulsion in diazonium coupling[5].
SIMes 2,4,6-trimethylphenyl (saturated)~37%High Slightly stronger σ-donor than IMes; similar kinetic lability[4].
IPr 2,6-diisopropylphenyl~44%Low (Weaker bond due to steric clash)High kinetic shielding; resists solvent attack; promotes C-N coupling[5].
SIPr 2,6-diisopropylphenyl (saturated)~45%Lowest Highly shielded metal center; lowest thermodynamic stability[4].

Note: While IMes has a higher


, its lower %

makes it more susceptible to nucleophilic attack by solvents, explaining its apparent lability in non-ideal media.

Part 4: Troubleshooting Guide & Experimental Protocols

Issue: Irreproducible Catalytic Activity or Broadened NMR Spectra

Symptom: Your 1-Mesityl NHC metal complex shows broadened peaks in the ¹H and ¹³C NMR spectra, or your catalytic yields vary wildly between batches. Root Cause: The complex is undergoing intermediate chemical exchange on the NMR timescale due to reversible dissociation or solvent coordination[3]. In catalysis, this leads to unpredictable concentrations of the active 14-electron or 16-electron species. Solution:

  • Suppress Dissociation: Add a substoichiometric amount of a sacrificial stabilizing ligand or an excess of the target substrate to shift the equilibrium back toward the bound state. For example, the presence of free CO₂ has been shown to significantly inhibit the decomposition of NHC-CO₂ adducts[6].

  • Solvent Switch: Transition from coordinating solvents (THF, CDCl₃) to strictly non-coordinating aromatic or aliphatic solvents (C₆D₆, Toluene-d₈).

Protocol: Self-Validating NMR Assay for Thermodynamic Stability

To accurately diagnose solution lability without destroying your complex, utilize this self-validating Exchange Spectroscopy (EXSY) and variable-temperature (VT) NMR protocol. This method ensures that signal loss is due to equilibrium dynamics, not irreversible oxidation.

Step 1: Glovebox Preparation Inside an inert atmosphere glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), dissolve 0.05 mmol of the 1-Mesityl NHC adduct in 0.5 mL of a non-coordinating solvent (e.g., Toluene-d₈).

Step 2: Internal Standard Addition (The Validation Key) Add exactly 0.01 mmol of hexamethyldisiloxane (HMDSO) as an inert internal standard. Causality: HMDSO will not coordinate to the metal. By continuously integrating the NHC signals against HMDSO, you can validate whether the NHC is merely dissociating (total NHC integral remains constant) or irreversibly degrading (total NHC integral decreases).

Step 3: Baseline Acquisition Acquire standard ¹H and ¹³C{¹H} NMR spectra at 298 K. The carbene carbon resonance (typically 180–220 ppm) is your primary diagnostic probe[7].

Step 4: Titration and VT-NMR Inject controlled aliquots (0.5 to 2.0 equivalents) of a competing coordinating solvent (e.g., THF-d₈). If peak broadening occurs, lower the temperature in 10 K increments down to 233 K to freeze out the chemical exchange.

Step 5: Data Validation & Kinetic Analysis At the low-temperature limit, integrate the bound 1-Mesityl signals versus the free 1-Mesityl signals. Calculate the equilibrium constant (


). If the sum of the bound and free NHC integrals no longer equals the expected ratio relative to the HMDSO standard, irreversible degradation (e.g., hydrolysis) has occurred, indicating your solvent was not perfectly anhydrous.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree when you encounter adduct instability during your workflows.

Workflow Start Issue: 1-Mesityl Adduct Instability in Solution CheckSolvent Are you using a coordinating solvent? Start->CheckSolvent YesSolvent Switch to non-coordinating (Toluene, C6D6, DCM) CheckSolvent->YesSolvent Yes NoSolvent Check for trace moisture or oxygen ingress CheckSolvent->NoSolvent No Dry Are rigorous Schlenk/Glovebox techniques applied? NoSolvent->Dry YesDry Consider kinetic lability: Is the metal highly electrophilic? Dry->YesDry Yes NoDry Purify solvents over activated alumina/sieves Dry->NoDry No Bulky Switch to bulkier NHC (IPr) or add stabilizing additives YesDry->Bulky

Step-by-step troubleshooting workflow for resolving NHC adduct instability.

References

  • Synthesis, Characterization, and Solution Lability of N-Heterocyclic Carbene Adducts of the Heavier Group 2 Bis(trimethylsilyl)amides | Organometallics - ACS Publications Source: acs.org URL:[Link]

  • Open samarocene and ytterbocenes and their adducts with N-heterocyclic carbene (NHC) and imidazolin-2-thiones | Australian Journal of Chemistry Source: connectsci.au URL:[Link]

  • CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides Source: researchgate.net URL:[Link]

  • Some Singular Features of Gold Catalysis: Protection of Gold(I) Catalysts by Substoichiometric Agents and Associated Phenomena - ACS Publications Source: acs.org URL:[Link]

  • Contrasting Solution and Gas-Phase: Understanding Structure and Reactivity of Gold-Diazenyl Intermediates Source: researchgate.net URL:[Link]

  • Synthesis, structural studies and ligand influence on the stability of aryl-NHC stabilised trimethylaluminium complexes - RSC Publishing Source: rsc.org URL:[Link]

  • N-heterocyclic carbene gold(I) and silver(I) complexes bearing functional groups for bio-conjugation - PMC Source: nih.gov URL:[Link]

Sources

Technical Support Center: Solvent Selection for 6-Membered NHC Generation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the critical step of generating 6-membered NHCs from their corresponding azolium salt precursors. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction: The Pivotal Role of the Solvent

The generation of an N-heterocyclic carbene through the deprotonation of its azolium salt precursor is a foundational step in many synthetic routes. The choice of solvent for this transformation is far from trivial; it is a critical parameter that dictates the efficiency of the deprotonation, the stability of the resulting highly reactive NHC, and the suppression of unwanted side reactions. An inappropriate solvent can lead to failed reactions, low yields, or a complex mixture of products, consuming valuable time and resources.

This guide provides a structured approach to solvent selection, framed in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My deprotonation reaction is sluggish or incomplete. The 1H NMR spectrum still shows the characteristic acidic proton signal of the azolium salt. What's wrong?

This is a common issue that often points to a mismatch between the base and the solvent system, or suboptimal reaction conditions.

A1: Key Factors and Troubleshooting Steps:

  • Inappropriate Solvent Choice : The solvent plays a crucial role in modulating the reactivity of the base.

    • Protic vs. Aprotic Solvents : Protic solvents (e.g., alcohols, water) are unsuitable for NHC generation with strong bases. Their acidic protons will quench strong bases like organolithiums (e.g., n-BuLi) or metal amides (e.g., KHMDS, NaHMDS), preventing the deprotonation of the azolium salt. You must use an aprotic, anhydrous solvent .[1]

    • Polarity and Basicity : The solvent can influence the effective basicity of the deprotonating agent. Highly polar aprotic solvents can sometimes enhance basicity, but the primary consideration is the absence of acidic protons.

  • Insufficiently Strong Base : The pKa of the base's conjugate acid must be significantly higher than that of the azolium salt to ensure complete deprotonation. For many 6-membered NHC precursors, strong bases such as potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or n-butyllithium (n-BuLi) are required.[1]

  • Low Temperature : While many deprotonations are initiated at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, the reaction may be kinetically slow. If you observe incomplete conversion, a gradual warming of the reaction mixture to room temperature may be necessary.[1]

  • Degraded Base : Strong bases are highly sensitive to moisture and air. Ensure your base is fresh, has been stored under an inert atmosphere, and is handled using proper Schlenk or glovebox techniques.

Q2: I'm observing unexpected byproducts. What are the common solvent-related side reactions?

A2: Common Side Reactions and Preventative Measures:

  • Solvent Deprotonation : Extremely strong bases, particularly alkyllithiums, can deprotonate some aprotic solvents. For example, THF can be deprotonated at the α-position by reagents like n-BuLi, especially at temperatures above -20 °C, leading to ring-opening and other side reactions.[2] If you suspect this is an issue, consider using a non-coordinating solvent like toluene or performing the reaction at a lower temperature.

  • "Abnormal" NHC Formation : Deprotonation can sometimes occur at other positions on the heterocyclic ring, leading to the formation of "abnormal" or mesoionic carbenes. While this is often influenced by the sterics of the NHC precursor itself, the reaction conditions, including the solvent, can play a role. A less polar solvent may sometimes favor the desired C2 deprotonation.

  • Base-Induced Decomposition : Some NHC precursors or the resulting free carbenes can be unstable in the presence of strong bases, leading to decomposition. This can be exacerbated by the choice of solvent. If decomposition is observed, consider a less coordinating solvent or perform the reaction at a lower temperature. In some cases, the amidinium salts have been observed to decompose in anhydrous THF or 1,4-dioxane, possibly due to trace water.[3]

Q3: Which aprotic solvent should I choose? What's the difference between THF, Toluene, Dioxane, and others?

A3: A Comparative Guide to Common Aprotic Solvents:

The choice between different aprotic solvents depends on the base used, the required reaction temperature, and the solubility of your azolium salt.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics & CausalityCommon Applications & Bases
Tetrahydrofuran (THF) 7.666Coordinating, polar aprotic. Excellent at solvating both polar and non-polar compounds.[4] Its Lewis basicity helps to break up aggregates of organolithium bases, increasing their reactivity.[5] However, it can be deprotonated by strong bases at higher temperatures.[2]Ideal for reactions with organolithiums (e.g., n-BuLi) at low temperatures (-78 °C to 0 °C). Also widely used with metal amides like KHMDS and NaHMDS.[4][6]
Toluene 2.4111Non-coordinating, non-polar. Less reactive towards strong bases compared to THF. Its higher boiling point allows for a wider range of reaction temperatures.[4] May be a better choice if solvent deprotonation is a concern.A good general-purpose solvent for use with a variety of strong bases, especially when higher temperatures are required or when using bases less prone to solvent interaction (e.g., NaH, KHMDS).
1,4-Dioxane 2.2101Coordinating, relatively non-polar. Similar to THF in its coordinating ability but with a higher boiling point.Can be used interchangeably with THF in many cases, especially when a higher reaction temperature is needed.
Dimethylformamide (DMF) 36.7153Highly polar aprotic. Excellent solvating power for salts. However, it is not inert and can react with strong bases.Generally not recommended for deprotonation with very strong bases like organolithiums due to reactivity.
Dimethyl Sulfoxide (DMSO) 46.7189Highly polar aprotic. Exceptional solvating power. Can serve as a proton source for very strong bases (forming the dimsyl anion).Generally not recommended for the generation of free NHCs with strong bases due to its own reactivity.

Expert Recommendation: For most 6-membered NHC generations, anhydrous THF is an excellent starting point, especially when using organolithium or metal amide bases at low temperatures. If you encounter issues with solvent reactivity or need to perform the reaction at a higher temperature, toluene is a robust alternative.

Experimental Protocols & Workflows

Protocol 1: General Procedure for 6-Membered NHC Generation using KHMDS in THF

This protocol describes a general method for the in situ generation of a 6-membered NHC, which can then be used in a subsequent reaction.

Materials:

  • 6-Membered Azolium Salt (e.g., a tetrahydropyrimidinium salt) (1.0 equiv)

  • Potassium Hexamethyldisilazide (KHMDS) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the 6-membered azolium salt to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to dissolve or suspend the azolium salt.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS in THF (or as a solid) to the stirred mixture.

  • Allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature over 1-2 hours.

  • The resulting solution/suspension containing the free NHC is now ready for the addition of the next reagent or for trapping experiments.

Causality of Choices:

  • KHMDS : A strong, non-nucleophilic, sterically hindered base that is highly effective for deprotonating azolium salts while minimizing side reactions.[1]

  • THF : A coordinating solvent that ensures the solubility of the reagents and intermediates, and enhances the reactivity of the base.[4]

  • -78 °C : Starting at low temperature helps to control the exothermic deprotonation reaction and prevent potential degradation of the NHC or precursor.

Visualizing the Workflow: NHC Generation

NHC_Generation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome start Oven-dried Schlenk Flask under Inert Atmosphere add_azolium Add 6-Membered Azolium Salt start->add_azolium add_thf Add Anhydrous THF add_azolium->add_thf cool Cool to -78°C add_thf->cool add_base Slowly Add KHMDS cool->add_base stir_cold Stir at -78°C for 30 min add_base->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt nhc_solution Solution of Free NHC warm_rt->nhc_solution

Caption: Workflow for the generation of a 6-membered NHC.

Troubleshooting Logic

When encountering problems with your NHC generation, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical decision-making process focused on solvent-related issues.

Troubleshooting_Logic start Problem: Incomplete Deprotonation (Azolium Salt Remaining) check_base Is the base fresh and strong enough (e.g., KHMDS)? start->check_base use_fresh_base Action: Use fresh, anhydrous base. Consider a stronger base. check_base->use_fresh_base No check_solvent Is the solvent anhydrous and aprotic (e.g., THF, Toluene)? check_base->check_solvent Yes yes_base Yes no_base No use_aprotic_solvent Action: Switch to a dry, aprotic solvent like THF or Toluene. check_solvent->use_aprotic_solvent No check_temp Was the reaction allowed to warm to room temperature? check_solvent->check_temp Yes yes_solvent Yes no_solvent No warm_reaction Action: Allow the reaction to stir at room temperature for a longer period. check_temp->warm_reaction No consider_solubility Consider solubility issues or steric hindrance at the azolium salt. check_temp->consider_solubility Yes yes_temp Yes no_temp No

Caption: Troubleshooting logic for incomplete deprotonation.

References

  • NaHMDS Solutions: THF vs. Toluene - Choosing the Right Solvent. (2025, August 16).
  • Segina, J., Ciber, L., Brodnik, H., Požgan, F., Svete, J., Štefane, B., & Grošelj, U. (2023). Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. Preprints.org.
  • Segina, J., Ciber, L., Brodnik, H., Požgan, F., Svete, J., Štefane, B., & Grošelj, U. (2023). Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. Molecules, 28(24), 7973. Available from: [Link]

  • A New Synthetic Method for the Preparation of Protonated-NHCs and Related Compounds. (n.d.).
  • Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. (2022, April 19). ACS Publications. Available from: [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Available from: [Link]

  • Physicochemical properties of five commonly used dipolar aprotic... (n.d.). ResearchGate. Available from: [Link]

  • Organolithium reagent. (n.d.).
  • Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. (n.d.). PMC. Available from: [Link]

  • Synthesis of N-Heterocyclic Carbene Complexes. (n.d.).
  • Exploring the World of Aprotic Solvents: Key Examples and Their Roles. (2026, January 22). Oreate AI Blog. Available from: [Link]

  • Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. (2023, December 4). Molecules. Available from: [Link]

  • 1 Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU. Available from: [Link]

  • Segina, J., et al. (2023). Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. Molecules, 28(24), 7973. Available from: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PMC. Available from: [Link]

  • Schematic Overview of Experimental Procedures. (A) NHC precursors derived from ligand 1. (n.d.). ResearchGate. Available from: [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015, November 25). PubMed. Available from: [Link]

  • Pathways for decomposition of THF by organolithiums: The role of HMPA. (n.d.). ResearchGate. Available from: [Link]

  • Optimization of Organolithium Reactions. (2020, May 15).
  • One-Pot Syntheses and Characterization of Group VI Carbonyl NHC Coordination Compounds. (2025, June 1). MDPI. Available from: [Link]

  • Isolating Free Carbenes, their Mixed Dimers and Organic Radicals. (2019, April 19). Moodle@Units. Available from: [Link]

  • Synthesis and structure of some azolium salts. (n.d.).
  • Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. (2021, August 30). MDPI. Available from: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 13C NMR Shifts of C2 Carbene Carbon in 6-Membered NHCs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Diagnostic Power of the C2 Shift: For researchers utilizing N-Heterocyclic Carbenes (NHCs) in organometallic catalysis, the


C NMR chemical shift of the C2 (carbenic) carbon  is the definitive spectroscopic fingerprint for assessing ligand electronic properties.[1][2] While 5-membered NHCs (imidazol-2-ylidenes) are the industry standard, 6-membered NHCs (tetrahydropyrimidin-2-ylidenes)  offer distinct steric and electronic profiles that are crucial for modulating catalyst activity.

Key Differentiator: The C2 carbon in 6-membered saturated NHCs resonates significantly downfield (~245 ppm) compared to the classic unsaturated 5-membered NHCs (~220 ppm). This +25 ppm shift is a direct reporter of the unique electronic environment—specifically the wider N-C-N angle and the absence of aromatic delocalization—making it a critical metric for validating successful ligand synthesis and predicting donor strength.

Part 1: Mechanistic & Structural Analysis

The "Angle Effect" on Hybridization

The primary driver for the chemical shift difference between 5- and 6-membered rings is the N-C-N bond angle .

  • 5-Membered Rings (Angle ~102°): The constrained angle forces more p-character into the ring bonds, leaving the carbenic lone pair with higher s-character. This results in a more shielded nucleus.

  • 6-Membered Rings (Angle ~117°): The expanded ring relieves strain, allowing the N-C-N angle to widen. This geometrical change alters the hybridization at the carbene center, reducing the s-character of the lone pair and increasing paramagnetic deshielding.

Saturation vs. Aromaticity
  • Unsaturated (Imidazol-2-ylidenes): The 6

    
    -electron aromatic system stabilizes the carbene p
    
    
    
    -orbital, leading to significant shielding (upfield shift).
  • Saturated (Tetrahydropyrimidin-2-ylidenes): Lacking aromaticity, these systems rely solely on inductive electron donation from the nitrogen atoms. The absence of cyclic delocalization results in a highly deshielded (downfield) signal.

Visualizing the Electronic Landscape

The following diagram maps the structural features to their observable NMR consequences.

NHC_Electronic_Landscape Structural_Input Structural Input Sub_5Mem 5-Membered Ring (Imidazol-2-ylidene) Structural_Input->Sub_5Mem Sub_6Mem 6-Membered Ring (Tetrahydropyrimidin-2-ylidene) Structural_Input->Sub_6Mem Feature_Angle N-C-N Angle Sub_5Mem->Feature_Angle ~102° (Constrained) Feature_Sat Backbone Saturation Sub_5Mem->Feature_Sat Aromatic/Unsaturated Sub_6Mem->Feature_Angle ~117° (Expanded) Sub_6Mem->Feature_Sat Non-Aromatic/Saturated Electronic_State Electronic Consequence Feature_Angle->Electronic_State Hybridization Change Feature_Sat->Electronic_State Loss of Delocalization Observable Observable 13C Shift (C2) Electronic_State->Observable Shielded (~220 ppm) Electronic_State->Observable Deshielded (~245 ppm)

Caption: Logical flow from ring structure to observable


C NMR shift, highlighting the deshielding effect of ring expansion and saturation.

Part 2: Comparative Data Analysis

The following table aggregates experimental


C NMR shifts for the C2 carbon across the most relevant NHC classes. Note the clear progression downfield as the ring expands and loses aromaticity.
NHC ClassRing SizeBackboneRepresentative LigandC2 Shift (

, ppm)
Electronic Character
Imidazol-2-ylidene 5UnsaturatedIMes 219.0 Aromatic, Shielded
Imidazolin-2-ylidene 5SaturatedSIMes 243.8 Non-aromatic, Deshielded
Tetrahydropyrimidin-2-ylidene 6 Saturated 6-Mes 244.5 Expanded, Highly Deshielded
Acyclic Diaminocarbene N/AAcyclicADC 259.7 Max Angle (>120°), Max Deshielding

Key Takeaway: The 6-membered 6-Mes carbene appears electronically similar to the saturated 5-membered SIMes in terms of chemical shift (~244 ppm), but both are distinct from the unsaturated IMes (~219 ppm). This confirms that saturation is the dominant deshielding factor, while ring expansion provides a subtle fine-tuning of the steric environment.

Part 3: Experimental Protocol for Free Carbene Generation

Context: 6-membered NHCs are highly moisture-sensitive. The C2 signal will vanish or shift dramatically (to ~150-160 ppm) if the carbene is protonated (forming the amidinium salt) or reacts with CO


. Strict inert atmosphere techniques are mandatory. 
Materials
  • Precursor: 1,3-Diaryl-3,4,5,6-tetrahydropyrimidinium chloride (Amidinium Salt).

  • Base: Potassium Hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (KOtBu).

  • Solvent: Benzene-d

    
     (C
    
    
    
    D
    
    
    ) or THF-d
    
    
    (Dried over Na/K alloy).
  • Equipment: Glovebox (N

    
     or Ar atmosphere), J. Young NMR tube.
    
Step-by-Step Workflow
  • Preparation (Inside Glovebox):

    • Weigh 0.05 mmol of the amidinium salt into a vial.

    • Add 1.1 equivalents of KHMDS (solid).

    • Add 0.6 mL of dry C

      
      D
      
      
      
      .
  • Reaction:

    • Stir or shake the suspension vigorously for 30 minutes at room temperature.

    • Observation: The solution should turn slightly yellow/orange, and a fine white precipitate (KCl) will form.

  • Filtration:

    • Pass the solution through a micro-filter (PTFE, 0.2

      
      m) directly into a J. Young NMR tube to remove the salt byproducts.
      
    • Critical: Do not use standard glass wool if it hasn't been oven-dried; moisture will kill the carbene.

  • Acquisition:

    • Seal the J. Young tube tightly.

    • Acquire

      
      C NMR with a long relaxation delay (d1 = 3-5 sec) as the quaternary C2 carbon has a long T
      
      
      
      relaxation time.
    • Target Signal: Look for a weak, broad singlet in the 240–250 ppm region.

Troubleshooting Guide
ObservationDiagnosisSolution
Signal at ~150 ppm Protonated species (Amidinium salt)Incomplete deprotonation or water ingress.
Signal at ~160 ppm Carbene-CO

Adduct
Sample exposed to air/CO

. Check seals.
No Signal >200 ppm Relaxation delay too shortIncrease d1 to 5s; increase scan count (ns > 1000).

References

  • Arduengo, A. J., et al. (1999). Imidazol-2-ylidenes: Synthesis and Characterization. Journal of the American Chemical Society. Link

  • Tapu, D., et al. (2009). 13C NMR Spectroscopy of "Arduengo-type" Carbenes and Their Derivatives. Chemical Reviews.[3] Link

  • Alder, R. W., et al. (1996). Complexation of 6-Membered Carbenes. Chemical Communications. Link

  • Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews.[3] Link

  • Jahnke, M. C., et al. (2009). Preparation and Characterization of 6-Membered NHCs. Organometallics. Link

Sources

Technical Comparison: 5-Membered vs. 6-Membered Mesityl NHC Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison between SIMes (a standard 5-membered N-heterocyclic carbene) and 6-Mes (its 6-membered tetrahydropyrimidine-based homolog).

Subject: SIMes vs. 1,3-Dimesityl-tetrahydropyrimidine (6-Mes)

Executive Summary

In the optimization of transition metal catalysis, the choice between SIMes (5-membered ring) and 6-Mes (6-membered ring) is a decision between stability and extreme steric/electronic activation .

  • SIMes is the industry standard: it offers a balanced electronic profile and moderate steric bulk, making it highly versatile and stable for routine cross-coupling and metathesis.

  • 6-Mes (often referred to as the "expanded-ring" analog) is a specialized high-performance variant. It is a significantly stronger

    
    -donor  and possesses greater steric demand  (% 
    
    
    
    ) due to the widened N-C-N bond angle. It is preferred for activating difficult substrates (e.g., aryl chlorides, sterically hindered couplings) where standard NHCs fail to promote oxidative addition or reductive elimination.

Chemical Identity & Structural Logic[1]

The core difference lies in the backbone ring size. This single carbon addition drastically alters the bond angles at the carbene center, forcing the mesityl "wings" into a different trajectory.

FeatureSIMes (Standard)6-Mes (Expanded Ring)
IUPAC Name 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene1,3-Bis(2,4,6-trimethylphenyl)-3,4,5,6-tetrahydropyrimidin-2-ylidene
Ring Size 5-Membered (Imidazolidin-2-ylidene)6-Membered (Tetrahydropyrimidin-2-ylidene)
Backbone Ethylene (–CH₂–CH₂–)Propylene (–CH₂–CH₂–CH₂–)
Conformation Nearly Planar / Slight TwistPuckered (Chair/Boat/Twist)
Structural Visualization

The following diagram illustrates the steric impact of ring expansion. The 6-membered ring widens the N-C-N angle , which acts like a lever, pushing the Mesityl groups forward towards the metal center.

Ligand_Comparison SIMes SIMes (5-Membered) N-C-N Angle: ~101° Sterics: Moderate (%Vbur ~37%) Metal Metal Center (Pd, Ni, Cu) SIMes->Metal Good u03c3-Donation TEP: 2051 cmu207bu00b9 SixMes 6-Mes (6-Membered) N-C-N Angle: ~114° Sterics: High (%Vbur ~43-50%) SixMes->Metal Superior u03c3-Donation TEP: 2043 cmu207bu00b9

Figure 1: Structural divergence. The wider angle of 6-Mes (red) forces substituents closer to the metal, increasing Buried Volume (%Vbur) compared to SIMes (blue).

Critical Performance Metrics

The following data aggregates experimental values from organometallic literature (AuCl and Rh-CO complexes).

MetricSIMes6-MesImplication
TEP (cm⁻¹) 20512043 Lower TEP = Stronger Donor. 6-Mes pushes more electron density onto the metal, facilitating Oxidative Addition.
% Buried Volume (

)
36.9%42.9% – 51% Higher

= More Steric Bulk.
6-Mes protects the active species better and accelerates Reductive Elimination.
N-C-N Angle ~101.4°~114.6° The structural cause of the increased steric bulk.[1]
pKa (Conjugate Acid) ~24 (DMSO)> 26 6-Mes is significantly more basic, forming stronger bonds with hard metals but potentially being harder to deprotonate in situ.

Scientist's Note: The "flexibility" of the 6-membered ring in 6-Mes is a double-edged sword. While it allows the ligand to adapt to crowded transition states, it can also lead to lower stability in certain main-group complexes (e.g., Gallium or Indium) compared to the rigid 5-membered SIMes.

Mechanistic Case Study: Suzuki-Miyaura Coupling

In difficult coupling reactions (e.g., tetra-ortho-substituted biaryls or heteroaryl chlorides), the catalytic cycle is often bottlenecked by either the oxidative addition of the stable bond or the reductive elimination of the crowded product.

Why 6-Mes outperforms SIMes in challenging cases:

  • Oxidative Addition: The superior

    
    -donation of 6-Mes makes the Pd(0) center more electron-rich, lowering the activation energy for breaking C-Cl bonds.
    
  • Reductive Elimination: The massive steric bulk of 6-Mes destabilizes the Pd(II) intermediate, forcing the "squeezing out" of the product.

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 DonorEffect 6-Mes Benefit: Strong u03c3-donation accelerates Ar-Cl break DonorEffect->OxAdd StericEffect 6-Mes Benefit: High %Vbur forces product release StericEffect->RedElim

Figure 2: Impact of 6-Mes properties on the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

A. Synthesis of 6-Mes Ligand Precursor (6-Mes·HBF₄)

Note: While SIMes is commercially ubiquitous, 6-Mes is often synthesized in-house for freshness and cost-efficiency.

Reagents:

  • N,N'-Dimesityl-1,3-propanediamine (Synthesized from 1,3-dibromopropane + Mesitylamine).

  • Triethyl orthoformate (HC(OEt)₃).

  • Ammonium tetrafluoroborate (NH₄BF₄).

  • Solvent: Formic acid (cat.) or Ethanol.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-Dimesityl-1,3-propanediamine (10 mmol) in Triethyl orthoformate (excess, ~15 mL).

  • Add Salt: Add Ammonium tetrafluoroborate (11 mmol).

  • Cyclization: Heat the mixture to 120°C for 2-4 hours. The orthoformate acts as both the C1 source and solvent.

  • Precipitation: Cool to room temperature. Add diethyl ether (50 mL) to precipitate the product.

  • Filtration: Filter the white solid and wash extensively with ether to remove unreacted amine.

  • Drying: Dry under high vacuum.

    • Yield: Typically >85%.

    • Validation: ¹H NMR (DMSO-d₆) should show a distinct acidic proton signal at

      
       ~8-9 ppm (N-CH-N).
      
B. Catalytic Application: Difficult Suzuki Coupling

Objective: Coupling of 2-chloro-m-xylene with 1-naphthaleneboronic acid (Sterically hindered).

Protocol:

  • Glovebox: In a glovebox, charge a vial with:

    • Pd(OAc)₂ (1.0 mol%)

    • 6-Mes·HBF₄ (2.0 mol%) (Ligand Precursor)

    • KOtBu (2.2 mol%) (Activator base for ligand generation)

    • Stir for 5 mins in Dioxane (1 mL) to generate the active catalyst (L-Pd-0).

  • Substrates: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Reaction: Seal vial, remove from glovebox, and heat to 80°C for 2 hours.

  • Workup: Filter through silica, analyze via GC-MS.

    • Expected Result: 6-Mes typically reaches full conversion in <2 hours, whereas SIMes may require 12+ hours or higher loading for this specific steric class.

References

  • Comparison of Ring Sizes:Probing the Effect of Six-Membered N-Heterocyclic Carbene—6-Mes—on the Synthesis, Structure and Reactivity.

    • Source: MDPI (Molecules), 2018.
  • Electronic Properties (TEP & NMR):A Simple 1H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes.

    • Source: NSF Public Access Repository.
  • Steric Parameters (%Vbur):Synthesis, Characterisation and Analysis of Structurally Imposing Eight-Membered Ring Heterocyclic Carbenes.

    • Source: Cardiff University / ORCA.
  • Catalytic Applications (Ni/Pd):Ring-Expanded N-Heterocyclic Carbene (reNHC)

    • Source: NIH / PMC.

Sources

Percent buried volume (%Vbur) of 6-membered vs 5-membered NHCs

Author: BenchChem Technical Support Team. Date: March 2026

Percent Buried Volume (%Vbur) of 6-Membered vs. 5-Membered NHCs: A Comparative Guide

Introduction

N-heterocyclic carbenes (NHCs) have fundamentally reshaped the landscape of transition metal catalysis. The ability to precisely tune the steric topography of these ligands is critical for stabilizing highly reactive intermediates and facilitating challenging reductive eliminations. The percent buried volume (%Vbur) has emerged as the gold standard metric for quantifying this steric bulk[1]. While classical 5-membered NHCs (e.g., IPr, IMes) have historically dominated the field, expanded ring NHCs (such as 6-membered and 7-membered variants) exhibit distinct topological and electronic profiles[2]. This guide provides an objective, data-driven comparison of 6-membered versus 5-membered NHCs, detailing the causality behind their structural divergence and the standardized experimental protocols used to quantify their %Vbur.

Mechanistic Foundations: Ring Expansion and Steric Topography

The fundamental difference between 5-membered and 6-membered NHCs lies in their backbone flexibility and the resulting N-C-N carbene bond angle.

In a classical 5-membered NHC (such as IMes), the rigid imidazole-derived ring constrains the N-C-N angle to approximately 101.4°[2]. When the ring is expanded to a 6-membered tetrahydropyrimidine-derived core (e.g., 6-Mes), the added methylene unit relieves internal ring strain, allowing the N-C-N angle to widen significantly to ~114.6°[2].

  • Causality of Steric Reprojection: This widened angle acts as a geometric lever. As the N-C-N angle opens, the N-substituents (wingtips) are forced to project forward, closer to the metal center. Consequently, a 6-membered NHC occupies a significantly larger spatial volume around the catalytic pocket than its 5-membered counterpart with identical wingtips, directly increasing its %Vbur[2].

  • Electronic Consequences: The widened angle also alters the orbital hybridization of the carbenic carbon, increasing the p-character of the lone pair. This structural shift makes 6-membered NHCs stronger σ-donors and more basic than 5-membered NHCs[2].

G N1 Ring Expansion (5-Membered to 6-Membered) N2 Widened N-C-N Angle (~101° to ~114°) N1->N2 Backbone Flexibility N3 N-Wingtips Pushed Toward Metal Center N2->N3 Steric Reprojection N5 Enhanced σ-Donicity (Increased p-character) N2->N5 Orbital Rehybridization N4 Increased %Vbur (e.g., 47.0% to 50.9%) N3->N4 Spatial Occupation

Logical flow of how ring expansion alters the steric and electronic topography of NHCs.

Quantitative Comparison: 5-Membered vs. 6-Membered NHCs

To objectively compare the performance and physical properties of these ligands, we analyze their %Vbur and Tolman Electronic Parameter (TEP). The table below highlights the impact of ring expansion on ligands bearing identical 2,6-diisopropylphenyl (Dipp) or mesityl (Mes) wingtips[2].

Property / Parameter5-Membered NHC (e.g., IPr, IMes)6-Membered NHC (e.g., 6-Dipp, 6-Mes)Causality / Impact
N-C-N Angle ~101.4°~114.6°Expanded backbone relieves ring strain but forces the carbene angle to open[2].
%Vbur (Dipp wingtips) 47.0%50.9%Wider angle forces N-substituents closer to the metal, increasing steric shielding[2].
TEP (Mes wingtips) 2051 cm⁻¹2043 cm⁻¹Increased p-character of the carbene lone pair enhances σ-donating capability[2].
Catalytic Stability HighVery HighGreater steric bulk effectively blocks bimolecular decomposition pathways[2].
Steric Limit (Reactivity) Can form tetrasubstituted olefinsFails for tetrasubstituted olefinsExcessive steric bulk prevents coordination of highly hindered substrates[2].

Experimental Workflow: Standardized Quantification of %Vbur

The %Vbur is defined as the percentage of the volume of a sphere (centered on the metal) occupied by the ligand[1]. To ensure an objective comparison, the measurement must be decoupled from the specific catalytic metal's geometry. This is achieved using a self-validating protocol combining the synthesis of linear gold(I) complexes and computational mapping via the SambVca 2.1 web application[3][4].

Protocol 1: Synthesis of Linear [AuCl(NHC)] Complexes
  • Ligand Deprotonation: Suspend the NHC·HCl precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) at -78 °C, then warm to room temperature.

    • Causality: Generating the free carbene in situ using a strong, non-nucleophilic base prevents premature degradation and ensures quantitative metalation.

  • Transmetalation: Add [AuCl(SMe2)] (1.0 equiv) to the solution and stir for 12 hours.

    • Causality: Dimethyl sulfide is a highly labile ligand. The strongly σ-donating NHC easily displaces it, driving the formation of the thermodynamically stable[AuCl(NHC)] complex. Gold(I) is specifically chosen because it forms linear, two-coordinate complexes, eliminating steric pressure from auxiliary ligands that could artificially distort the NHC's natural conformation.

  • Purification and Crystallization: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate, dissolve in a minimum volume of DCM, and carefully layer with pentane. Store at -20 °C.

    • Causality: Slow diffusion of the non-polar antisolvent (pentane) promotes the growth of high-quality single crystals. This is a mandatory self-validating step to acquire the precise atomic coordinates needed for accurate %Vbur calculation.

Protocol 2: SambVca 2.1 Computational Analysis
  • Data Extraction: Perform Single-Crystal X-Ray Diffraction (SCXRD) on the [AuCl(NHC)] crystal to obtain the .cif file.

  • SambVca 2.1 Configuration: Upload the atomic coordinates to the SambVca 2.1 web application[4].

  • Parameter Standardization: Set the sphere radius to 3.5 Å (representing the standard first coordination sphere). Crucially, normalize the metal-carbene (M-C) bond length to exactly 2.00 Å[5].

    • Causality: Different metals have different ionic radii. Normalizing the M-C bond distance to a fixed 2.00 Å ensures that the resulting %Vbur reflects the intrinsic steric bulk of the ligand itself, independent of the metal used in the crystallographic study[5].

  • Execution: Run the calculation to generate the %Vbur value and the quadrant-split topographic steric maps.

G N1 Synthesize [AuCl(NHC)] Standardize Metal Center N2 Single-Crystal XRD Acquire .cif File N1->N2 Crystallization N3 Extract Coordinates (Metal & 1st Sphere) N2->N3 Data Parsing N4 SambVca 2.1 Input Set R=3.5 Å, d(M-C)=2.00 Å N3->N4 Web App Upload N5 Generate Steric Maps Calculate %Vbur N4->N5 Computation

Self-validating experimental workflow for quantifying %Vbur using SambVca 2.1.

Catalytic Performance: Case Studies in Transition Metal Catalysis

The increased %Vbur and enhanced σ-donicity of 6-membered NHCs profoundly impact their catalytic behavior compared to 5-membered analogues.

Case Study 1: Ruthenium-Catalyzed Olefin Metathesis In ring-closing metathesis (RCM) of diethyl dialkylmalonates, Ru complexes bearing 6-membered NHCs exhibit higher initiation rates and superior reactivity compared to their 5-membered congeners[2].

  • Causality: The stronger electron donation from the 6-membered NHC facilitates the dissociation of the phosphine ligand, accelerating the entry into the catalytic cycle. However, this heightened %Vbur becomes a liability in sterically demanding reactions; 6-membered NHC-Ru catalysts fail to synthesize tetrasubstituted olefins, as the extreme steric crowding prevents the coordination of highly hindered alkenes[2].

Case Study 2: Palladium-Catalyzed Cross-Coupling In the α-arylation of ketones and Buchwald-Hartwig aminations, 6-membered NHC-Pd complexes significantly outperform their 5-membered counterparts[2]. For example, in the coupling of sterically hindered aryl chlorides, a 6-membered carbene ligand achieved a 99% yield compared to just 11% for its 5-membered analogue[2].

  • Causality: The flexible backbone of the 6-membered ring allows the ligand to dynamically adjust its steric bulk, stabilizing the oxidative addition intermediate while facilitating the reductive elimination step[2].

References

  • Ring-Expanded N-Heterocyclic Carbene (reNHC)
  • The “pogo stick” complex [FeCp{N(SiMe 3 ) 2 }]: spin state properties...
  • Source: strath.ac.
  • Source: scispace.
  • SambVca 2.

Sources

Technical Guide: TEP & Electronic Profiling of 6-Membered NHCs (6-Mes)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the Tolman Electronic Parameter (TEP) for 1-Mesityl-tetrahydropyrimidine derivatives.

Note on Nomenclature: In the context of stable carbenes and TEP, "1-Mesityl-tetrahydropyrimidine" refers to the class of 6-membered N-Heterocyclic Carbenes (6-NHCs) . The most experimentally relevant and characterized species is the symmetric 1,3-Bis(mesityl)-3,4,5,6-tetrahydropyrimidin-2-ylidene (commonly abbreviated as 6-Mes ). This guide focuses on 6-Mes as the primary reference standard for this class.

Executive Summary: The "Super-Donor" Profile

1,3-Bis(mesityl)-tetrahydropyrimidin-2-ylidene (6-Mes) represents a distinct class of "Ring-Expanded" NHCs. Unlike the ubiquitous 5-membered imidazol-2-ylidenes (e.g., IMes, SIMes), the 6-membered backbone imposes a structural constraint that significantly enhances electron donation.[1]

  • TEP Value: 2043 cm⁻¹ (Calculated/Correlated to Ni(CO)₃ scale).

  • Verdict: 6-Mes is a significantly stronger σ-donor than its 5-membered analogs (IMes/SIMes), exhibiting a TEP shift of approximately 7–8 cm⁻¹ to lower wavenumbers.

  • Implication: In catalytic cycles involving oxidative addition, 6-Mes facilitates metal center oxidation more effectively than standard NHCs, though often at the cost of increased steric bulk (%V_bur).

Comparative Analysis: 6-Mes vs. Alternatives

The following table contrasts the electronic (TEP) and steric (%V_bur) properties of 6-Mes against industry-standard 5-membered NHCs.

Table 1: Electronic and Steric Comparison
LigandStructure TypeRing SizeTEP (cm⁻¹) [a]Donor Strength% V_bur [b]
6-Mes Tetrahydropyrimidinyl6 2043 Very High ~51%
SIMes Imidazolidinyl (Sat)52051High36.9%
IMes Imidazolyl (Unsat)52050–2051High36.5%
6-Pr Tetrahydropyrimidinyl62044Very High~50%
IPr Imidazolyl (Unsat)52051High45.4%
  • [a] TEP (Tolman Electronic Parameter): Measured as

    
     (A₁) of Ni(CO)₃L.[2][3] Lower values indicate stronger net electron donation (greater back-bonding to CO).
    
  • [b] % V_bur (Percent Buried Volume): Represents steric bulk. 6-membered rings generally possess a wider "wingtip" span, creating a more flexible but sterically demanding environment.

Structural Drivers of Donor Strength

Why does adding one carbon to the backbone increase donor power?

The Bond Angle Mechanism

The primary driver is the N-C-N bond angle .

  • 5-Membered (IMes): The N-C-N angle is constrained to ~101–102° .

  • 6-Membered (6-Mes): The ring expansion widens the N-C-N angle to ~116–118° .

Causality:

  • Hybridization Shift: The widening of the N-C-N angle forces the nitrogen atoms to adopt a geometry that alters the hybridization of the carbene carbon.

  • HOMO Energy: The wider angle increases the p-character of the lone pair orbital (or raises the energy of the σ-donating HOMO), making the carbene more basic and a better σ-donor.[1]

  • Bent's Rule Application: The widening angle directs more s-character into the N-C(carbene) sigma bonds, leaving the lone pair orbital with higher energy (more nucleophilic) character.

Visualization: The Ring Expansion Effect

RingEffect Ring5 5-Membered Ring (IMes/SIMes) Angle5 N-C-N Angle ~102° Ring5->Angle5 Constraint Ring6 6-Membered Ring (6-Mes) Angle6 N-C-N Angle ~117° Ring6->Angle6 Expansion Hybrid Carbene Carbon Hybridization Shift Angle5->Hybrid Angle6->Hybrid Widening drives change Donor Increased HOMO Energy (Stronger σ-Donation) Hybrid->Donor Raises orbital energy TEP Lower TEP Value (2043 cm⁻¹) Donor->TEP Increases Metal-to-Ligand Backbonding

Figure 1: Mechanistic pathway linking ring expansion to enhanced electron donation.

Experimental Protocol: TEP Determination

To validate the TEP of 6-Mes in your own lab, do not rely on Ni(CO)₄ (highly toxic). Instead, use the Iridium/Rhodium Carbonyl Correlation Method .

Method: Synthesis of [IrCl(CO)₂(6-Mes)] Probe

Objective: Synthesize the cis-dicarbonyl complex and measure


.
Reagents:
  • [Ir(cod)Cl]₂: (Iridium precursor)

  • 6-Mes Free Carbene: Generated in situ from 6-Mes·HBF₄ salt + KHMDS (base).

  • CO Gas: Carbon monoxide (1 atm).

  • Solvent: Anhydrous CH₂Cl₂ (DCM).

Step-by-Step Workflow:
  • Ligand Generation:

    • In a glovebox, suspend 6-Mes·HBF₄ (1.0 equiv) in THF.

    • Add KHMDS (1.05 equiv). Stir for 1 hour at RT. Filter off KBF₄/KBr salts to obtain the free carbene solution.

  • Complexation:

    • Add [Ir(cod)Cl]₂ (0.5 equiv) to the free carbene solution.

    • Stir for 2 hours. The solution typically turns yellow/orange, forming [Ir(cod)Cl(6-Mes)].

  • Carbonylation (The Probe Step):

    • Bubble CO gas through the solution for 10–15 minutes.

    • The solution will lighten (formation of cis-[IrCl(CO)₂(6-Mes)]).

  • Measurement:

    • Concentrate and redissolve in CH₂Cl₂ .

    • Record FTIR spectrum in a liquid cell (CaF₂ windows).

    • Locate the two

      
       bands (symmetric and asymmetric).
      
  • Calculation:

    • Calculate the average frequency:

      
      .
      
    • Apply the correlation formula to convert to the Ni-scale (TEP):

      
      
      (Note: Specific correlation constants vary slightly by author; this is the standard Nolan/Crabtree approximation).
      
Visualization: Experimental Workflow

TEP_Workflow Step1 1. Ligand Generation (Salt + Base -> Free Carbene) Step2 2. Metallation (+ [Ir(cod)Cl]₂) Step1->Step2 THF, RT Step3 3. Carbonylation (+ CO gas) Step2->Step3 Displace COD Step4 4. FTIR Analysis (Measure ν_CO) Step3->Step4 cis-[IrCl(CO)₂(L)] Step5 5. Data Correlation (Convert to TEP Ni-scale) Step4->Step5 Apply Formula

Figure 2: Step-by-step protocol for determining TEP using the Iridium probe method.

Applications & Strategic Fit

When should you choose 6-Mes over IMes?

  • Difficult Oxidative Additions: The higher electron density on the metal center (due to 6-Mes donation) stabilizes high-oxidation states. Use 6-Mes for activating inert bonds (e.g., C-Cl, C-F activation).

  • Olefin Metathesis: 6-membered NHCs have been used to create "Grubbs-type" catalysts. While they initiate faster (due to steric bulk promoting phosphine dissociation), they may form less stable methylidene intermediates.

  • Polymerization: The specific steric shape of the 6-membered ring (flexible wingtips) offers unique stereocontrol in the polymerization of polar monomers.

References

  • Comparison of Ring Sizes

    • Title: "A Simple ¹H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes"
    • Source: Huynh, H. V. et al. (Cited via NSF Public Access Repository).
    • Data Point: Lists TEP of 6-Mes as 2043 cm⁻¹.[1][4]

    • URL:[Link]

  • Electronic Properties of 6-Membered NHCs

    • Title: "Ring-Expanded N-Heterocyclic Carbene (reNHC)
    • Source:Molecules (via NCBI/PMC).
    • Data Point: Confirms the widened N-C-N angle (~114°+) and enhanced basicity of 6-Mes.[1]

    • URL:[Link]

  • TEP Methodology

    • Title: "The Tolman Electronic Parameter (TEP) and the Metal–Ligand Electronic Parameter (MLEP)"
    • Source:Chemical Reviews.
    • Context: Standard methodology for converting Ir/Rh frequencies to the Ni scale.
    • URL:[Link]

Sources

Spectroscopic Validation of Free Carbene Generation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic validation of free carbene generation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Ghost" in the Flask

In drug discovery and organometallic catalysis, free carbenes—neutral carbon species with two valence electrons—are potent intermediates. Whether you are synthesizing N-Heterocyclic Carbenes (NHCs) for cross-coupling catalysts or generating transient aryl carbenes for photoaffinity labeling, the critical failure point is often the generation step .

A "free" carbene is elusive. It exists in a delicate equilibrium, prone to dimerization (Wanzlick equilibrium) or quenching by trace moisture. Validating its existence requires more than a color change; it demands rigorous spectroscopic proof.

This guide compares the three industry-standard methodologies for validating free carbene generation: Solution-Phase NMR , Matrix Isolation IR , and Laser Flash Photolysis (LFP) . We evaluate these "products" of analytical chemistry based on structural resolution, kinetic sensitivity, and operational feasibility.

Comparative Analysis of Validation Methodologies

Method A: Solution-Phase NMR Spectroscopy (The Structural Gold Standard)

Best For: Stable singlet carbenes (e.g., NHCs, CAACs) used in catalyst ligand design.

Mechanism of Action: Nuclear Magnetic Resonance (NMR) detects the unique electronic environment of the carbene carbon. The lone pair and empty p-orbital cause extreme deshielding, shifting the


C signal significantly downfield.

Protocol: Inert Atmosphere Generation

  • Preparation: In an argon-filled glovebox (<0.5 ppm O

    
    /H
    
    
    
    O), charge a J. Young NMR tube with the azolium salt precursor (e.g., IPr·HCl).
  • Solvent: Add 0.6 mL of anhydrous benzene-

    
     or THF-
    
    
    
    .
  • Activation: Add 1.1 equivalents of a strong, non-nucleophilic base (e.g., KHMDS or KO

    
    Bu).
    
  • Observation: Seal the tube immediately. Shake vigorously. A suspension (KCl) will form.

  • Acquisition: Acquire

    
    C NMR (minimum 500 scans) and 
    
    
    
    H NMR.

Validation Criteria (Self-Validating System):

  • 
    H NMR:  Complete disappearance of the acidic C2-proton (usually 
    
    
    
    9–11 ppm).
  • 
    C NMR:  Appearance of a new, weak singlet in the deep downfield region (
    
    
    
    200–250 ppm).
Method B: Matrix Isolation Infrared Spectroscopy (The Fingerprint Method)

Best For: Highly reactive/transient carbenes (e.g., triplet carbenes, aryl carbenes) that dimerize instantly at room temperature.

Mechanism of Action: The precursor is co-deposited with an inert gas (Ar, Ne) onto a window cooled to 4–10 K. Photolysis generates the carbene, which is trapped in the solid matrix, preventing reaction. IR spectroscopy detects the specific vibrational modes of the carbene.

Protocol: Cryogenic Trapping

  • Deposition: Co-deposit the diazo precursor and Argon gas onto a CsI window at 10 K inside a cryostat.

  • Baseline: Record the IR spectrum of the precursor. Note the strong diazo stretching frequency (

    
     cm
    
    
    
    ).
  • Generation: Irradiate the matrix with UV light (

    
     matched to precursor absorption, e.g., 300 nm) for 10–60 minutes.
    
  • Detection: Record IR spectra at intervals.

Validation Criteria:

  • Negative Peaks: Disappearance of the diazo band (

    
    ).
    
  • Positive Peaks: Appearance of new bands corresponding to computed vibrational modes (DFT) of the free carbene.

Method C: Laser Flash Photolysis (The Kinetic Validator)

Best For: Measuring lifetimes (


) and reactivity rates (

) of transient carbenes in solution.

Mechanism of Action: A high-energy laser pulse (pump) generates a population of carbenes. A probe beam monitors the transient absorption spectrum over time (ns to


s scale).

Protocol: Pump-Probe Spectroscopy

  • Setup: Flow cell containing precursor (absorbance ~0.3 at

    
    ) in inert solvent (e.g., acetonitrile).
    
  • Excitation: Fire nanosecond pulsed laser (e.g., Nd:YAG 266 nm or XeCl 308 nm).

  • Quenching: Repeat experiment with increasing concentrations of a "trap" (e.g., pyridine or oxygen).

Validation Criteria:

  • Transient Spectrum: Observation of a distinct absorption maximum (

    
    ) that decays over time.
    
  • Stern-Volmer Plot: Linear dependence of the decay rate (

    
    ) on quencher concentration proves the species is reactive (and not a stable byproduct).
    

Quantitative Performance Comparison

FeatureSolution-Phase NMRMatrix Isolation IRLaser Flash Photolysis (LFP)
Primary Output Structural Certainty (Chemical Shift)Vibrational FingerprintKinetic Lifetime & Reactivity
Target Species Stable Carbenes (NHCs)Transient/Triplet CarbenesTransient Carbenes
Temperature 298 K (or variable)4–10 K298 K
Time Resolution Static (seconds/hours)Static (trapped)Nanoseconds (ns)
Key Data Point

(

C) > 200 ppm

(cm

)

(lifetime),

Cost/Complexity Low (Standard Lab)High (Cryostats/Vacuum)High (Laser Systems)

Visualizing the Validation Logic

Diagram 1: The Validation Decision Matrix

This decision tree guides the researcher to the correct spectroscopic tool based on the carbene's stability and the data required.

CarbeneValidation Start Carbene Validation Required Stability Is the Carbene Stable at RT? Start->Stability Stable Stable (e.g., NHC, CAAC) Stability->Stable Yes Unstable Transient (e.g., Aryl, Triplet) Stability->Unstable No NMR Solution-Phase NMR (13C, 1H) Stable->NMR DataNMR Output: 13C Shift (>200 ppm) NMR->DataNMR InfoType Information Needed? Unstable->InfoType Structure Structural ID (Vibrational) InfoType->Structure Identity Kinetics Reactivity/Lifetime InfoType->Kinetics Reactivity Matrix Matrix Isolation IR (4-10 Kelvin) Structure->Matrix DataMatrix Output: IR Fingerprint (vs. DFT) Matrix->DataMatrix LFP Laser Flash Photolysis (LFP) Kinetics->LFP DataLFP Output: Lifetime (tau) & Rate Constants (k) LFP->DataLFP

Caption: Decision matrix for selecting the optimal spectroscopic validation method based on carbene stability and data requirements.

Diagram 2: The NMR Validation Workflow (NHC Example)

A specific workflow for the most common application: validating a stable NHC ligand for drug synthesis.

NMRWorkflow Precursor Azolium Salt (Precursor) Reaction Deprotonation (Glovebox/Schlenk) Precursor->Reaction Base Strong Base (KHMDS/KOtBu) Base->Reaction Check1 1H NMR Check Reaction->Check1 Result1 Loss of C2-H (Signal Gone) Check1->Result1 Pass Check2 13C NMR Check Result1->Check2 Result2 New Signal >200 ppm Check2->Result2 Pass Valid VALIDATED Free Carbene Result2->Valid

Caption: Step-by-step NMR validation workflow for N-Heterocyclic Carbenes (NHCs), highlighting the two critical pass/fail checkpoints.

Expert Commentary & Causality

Why C NMR is the "Truth" for Stable Carbenes

In my experience developing catalytic cycles,


H NMR is necessary but insufficient. The disappearance of the proton signal could simply mean Deuterium exchange or decomposition. The 

C signal
is the only definitive proof of the carbene center.
  • Causality: The carbene carbon is

    
     hybridized with a vacant 
    
    
    
    -orbital. This paramagnetic deshielding effect moves the resonance to extreme low fields (
    
    
    210–220 ppm for IAd, for example). If you see a peak at 160–180 ppm, you likely have a metal-carbene complex or a hydrolysis product, not the free carbene.
The Trap of Matrix Isolation

While Matrix Isolation provides exquisite structural detail (matching vibrational modes to DFT predictions), it is a "frozen" picture.

  • Warning: Just because you can generate a carbene at 4 Kelvin does not mean it is accessible at reaction temperatures (e.g., -78°C or 25°C). Use this method to confirm identity, not utility.

LFP: The Kinetic Reality Check

For drug development professionals working with photoaffinity labeling (using diazirines), LFP is non-negotiable.

  • Insight: You must measure the lifetime.[1] If your carbene lifetime is too short (< 1 ns), it may rearrange (e.g., 1,2-H shift) before it can bind to your target protein. LFP allows you to tune the precursor structure to extend the lifetime, enhancing labeling efficiency.

References

  • Arduengo, A. J., et al. "Electronic stabilization of nucleophilic carbenes." Journal of the American Chemical Society, 1992.[2] Link

  • Bourissou, D., Guerret, O., Gabbaï, F. P., & Bertrand, G. "Stable Carbenes." Chemical Reviews, 2000. Link

  • Hopkinson, M. N., et al. "An Overview of N-Heterocyclic Carbenes." Nature, 2014. Link

  • Platz, M. S. "Laser Flash Photolysis Studies of Carbene Reactions." Methods in Enzymology, 2004. Link

  • Sander, W., et al. "Matrix Isolation of Carbenes." Accounts of Chemical Research, 1999. Link

Sources

Reactivity profile of 1-Mesityl vs 1-Dipp tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of 1-Mesityl vs. 1-Dipp Tetrahydropyrimidines: A Comparative Guide for Catalytic Applications

Executive Summary

As organometallic catalysis moves beyond traditional 5-membered N-heterocyclic carbenes (NHCs) like IMes and IPr, 6-membered ring-expanded NHCs (reNHCs) derived from tetrahydropyrimidines have emerged as powerful alternatives. This guide provides an objective, data-driven comparison of the two most prominent 6-membered precursors: 1-Mesityl (6-Mes) and 1-Dipp (6-Dipp) tetrahydropyrimidines. By analyzing their distinct steric profiles and transmetalation behaviors, we establish a rational framework for selecting the optimal ligand for specific cross-coupling applications.

Mechanistic & Structural Profiling

The Causality of Ring Expansion and Steric Bulk Tetrahydropyrimidine-derived carbenes exhibit a wider N-C-N bond angle (~114°–118°) compared to their 5-membered imidazole-based counterparts (~101°)[1]. This structural widening increases the p-character of the carbene lone pair, significantly enhancing the ligand's σ-donating capabilities (evidenced by lower Tolman Electronic Parameter values)[1].

However, the choice of the N-aryl wingtip—Mesityl (2,4,6-trimethylphenyl) versus Dipp (2,6-diisopropylphenyl)—dictates the catalytic pocket's steric environment (measured by percent buried volume, %Vbur).

  • 1-Mesityl (6-Mes): Offers moderate steric bulk. The less hindered methyl groups allow for easier substrate coordination, making it highly effective in reactions requiring less steric impedance, such as Ni-catalyzed Kumada couplings[1].

  • 1-Dipp (6-Dipp): Provides a highly shielded, deep catalytic pocket due to the bulky isopropyl groups. This extreme steric pressure is crucial for accelerating the challenging reductive elimination step in Pd-catalyzed cross-couplings and stabilizing low-coordinate active species against bimolecular decomposition[1].

G A Tetrahydropyrimidine Precursor (6-Membered Ring) B Wider N-C-N Angle (~114°-118°) Increased p-character of lone pair A->B C Enhanced σ-Donating Ability (Lower TEP vs 5-membered) B->C D1 1-Mesityl (6-Mes) Moderate Steric Bulk (%Vbur) C->D1 D2 1-Dipp (6-Dipp) High Steric Bulk (%Vbur) C->D2 E1 Optimal for Kumada Coupling (Less steric hindrance needed) D1->E1 E2 Optimal for Suzuki-Miyaura (Promotes reductive elimination) D2->E2

Logical relationship between tetrahydropyrimidine structural properties and catalytic efficiency.

Comparative Reactivity Data

To objectively compare performance, we look at the Suzuki-Miyaura cross-coupling of heteroaromatic halides under aqueous conditions, a benchmark for catalyst robustness[1],[2]. Nechaev and co-workers comprehensively investigated the effect of ring size and steric hindrance using well-defined [(NHC)Pd(cin)Cl] complexes[1].

Table 1: Comparative Catalytic Efficiency in Pd-Catalyzed Suzuki-Miyaura Coupling

Precursor / LigandRing SizeN-Aryl WingtipRelative Steric BulkCatalytic Reactivity (Yield)Causality for Performance
6-Dipp 6-Membered2,6-DiisopropylphenylHighHighest (>95%) Bulky Dipp groups force the substrates into a reactive conformation, accelerating reductive elimination[1].
6-Mes 6-Membered2,4,6-TrimethylphenylModerateLower (~60-70%) Insufficient steric pressure leads to slower product release and higher susceptibility to catalyst deactivation[1].
7-Dipp 7-Membered2,6-DiisopropylphenylVery HighLowest (<50%) Over-encumbrance blocks the oxidative addition of challenging heteroaromatic halides[1].

Note: While 6-Dipp dominates Suzuki-Miyaura, 6-Mes outperforms in Ni-catalyzed Kumada-Tamao-Corriu reactions where excessive steric bulk hinders the transmetalation of bulky Grignard reagents[1].

Experimental Workflows: Self-Validating Protocols

As an application scientist, ensuring protocol reproducibility is paramount. The direct deprotonation of 6-membered amidinium salts with strong bases (e.g., LiHMDS) often yields sensitive free carbenes that are prone to degradation[3]. Therefore, the two-step silver(I) transmetalation route is the gold standard for generating robust transition metal catalysts[3].

Protocol A: Synthesis of Tetrahydropyrimidinium Salts (Precursors) Causality: Cyclization of 1,3-dibromopropane with N,N'-diarylformamidines is driven by the presence of a non-nucleophilic base (DIPEA) to neutralize the generated HBr, pushing the equilibrium toward the cyclic salt[3].

  • Setup: In a flame-dried Schlenk flask under argon, combine neat 1,3-dibromopropane (1.0 equiv) and the respective N,N'-diarylformamidine (Mes or Dipp, 1.0 equiv).

  • Reaction: Add N,N-diisopropylethylamine (DIPEA, 2.2 equiv). Stir the neat mixture at 100 °C for 12 hours.

  • Workup: Cool to room temperature, wash the resulting solid with diethyl ether to remove unreacted starting materials, and recrystallize from dichloromethane/hexane.

  • Self-Validation Check: Confirm synthesis via 1H NMR. The formation of the tetrahydropyrimidinium salt is validated by the appearance of a highly deshielded amidinium proton (N-CH-N) signal at ~8.5–9.0 ppm, and the complete disappearance of the formamidine starting material[3].

Protocol B: Generation of Ag(I)-NHC and Transmetalation Causality: Ag2O acts as both a mild base and a metalating agent. This avoids harsh bases and generates an air-stable Ag(I)-NHC complex that smoothly transfers the carbene to Pd or Cu centers[3].

  • Metalation: Suspend the tetrahydropyrimidinium salt (1.0 equiv) and Ag2O (0.6 equiv, slight excess) in anhydrous CH2Cl2.

  • Conditioning: Stir the suspension at room temperature for 48 hours. Critical Step: The reaction must be performed in the dark (e.g., wrap the flask in aluminum foil) to prevent the photo-reduction of Ag(I) to Ag(0), which would appear as a silver mirror on the flask walls and ruin the yield[3].

  • Validation Check 1: Filter through Celite. The complete dissolution of the black Ag2O powder (aside from excess) and a clear filtrate indicates successful complexation. 1H NMR will show the disappearance of the downfield amidinium proton[3].

  • Transmetalation: Add the transition metal precursor (e.g., PdCl2(cod) or CuBr) to the Ag(I)-NHC solution and stir for 12 hours.

  • Validation Check 2: The precipitation of AgBr or AgCl (a white/yellowish solid) serves as a visual, self-validating indicator that the transmetalation is complete[3].

Workflow Step1 1,3-Dibromopropane + N,N'-Diarylformamidine Step2 Cyclization (DIPEA) 100°C, 12h Step1->Step2 Step3 Tetrahydropyrimidinium Salt (6-Mes / 6-Dipp) Step2->Step3 Step4 Ag2O / CH2Cl2 Dark, 48h Step3->Step4 Step5 Ag(I)-NHC Complex (Stable Intermediate) Step4->Step5 Step6 PdCl2 / CuBr Transmetalation Step5->Step6 Step7 Active Pd/Cu Catalyst + AgX Precipitate Step6->Step7

Self-validating synthetic workflow for 6-membered reNHC transition metal complexes.

Conclusion

The reactivity profile of 1-Mesityl versus 1-Dipp tetrahydropyrimidines is fundamentally governed by their steric footprint. For demanding cross-coupling reactions like Suzuki-Miyaura that require substantial steric pressure to force reductive elimination, 1-Dipp is the undisputed champion. Conversely, for reactions where excessive bulk inhibits substrate binding or transmetalation (e.g., specific Kumada couplings), the moderately hindered 1-Mesityl provides the optimal balance of σ-donation and spatial accessibility.

References

  • Zhou T., Utecht-Jarzyńska G., Szostak M. "Ring-Expanded N-Heterocyclic Carbene (reNHC) Complexes: Applications in Transition Metal Catalysis." Coordination Chemistry Reviews, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9O2CbfCfCfVD3h6nGsKxBYfecLMefvPu33xbzU5zeZnYjpsuKXRZi5tZf1yZlsE-SaohDC_LNNeOtBslNM2Ja_cKMznZnJDTsCDtKjhqR3rJ-DE6bV9SfmSCvvK0_v2oMtM7B3DFx8YPUfNqO]
  • Kolychev E. L., et al. "Six- and seven-membered ring carbenes: Rational synthesis of amidinium salts, generation of carbenes, synthesis of Ag(I) and Cu(I) complexes." Journal of Organometallic Chemistry, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdr1yBYgU1_5eq3uiSJWIbu4LpRSzlCfVljhxxAtznRIodguNtip2FRTfwW2M8gkP9sNDeYAjn_IfT4i84q28tdTU1HdSUgv1bcMQe1QCIrzrhW3ye9yP5TFL1EJb5P2ivjX5jhpKW9s_iR_oodZ4e032A88vP9jLRV-NqlC_00JN0HBqzr-abwYFvlLujI_f_kgirm7cyxlg1kx6Lnzd_hJp_0x4fhZgyP78nnarv4cEFMoHBEi91FfnxAOcB5Fwslo6LJmENgtDhRNhEMKt81zw-OAXckZnzvuv2jPoKAqv11i8E1v3fNIFaqzIYKai23o0a]
  • Fihri A., et al. "Recent Developments in the Suzuki-Miyaura Reaction." Chemical Society Reviews, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YnotUsxFQ3d6b6Sxdoc3MZ7E4Z46NnN74s4jtQ0HGGjjs4XcwpqA_lZRdFHEgrqHwHPQp0hnj5YjAptUeAh_AlLO8SfJqQ-28zBLgkmTw_FXG1cQ4ofoFisbSeP-4erNu50qw1CzvBOqEFI=]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Mesityl-1,4,5,6-tetrahydropyrimidine

[1]

Executive Summary & Chemical Profile

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a cyclic amidine commonly employed as a ligand precursor for N-heterocyclic carbenes (NHCs) or as a strong, non-nucleophilic organic base.[1] Its disposal requires strict adherence to organic base protocols .

Critical Safety Note: While the parent amidine is stable, reaction mixtures containing this compound often involve air-sensitive metal complexes or activated carbenes.[1] Quenching is mandatory before entering the waste stream.

Physicochemical & Hazard Summary
PropertyData
Chemical Class Cyclic Amidine / Organic Base
Physical State Viscous liquid or low-melting solid (depending on purity/temp)
Basicity Strong organic base (pKa of conjugate acid ~13–14 in MeCN)
Primary Hazards Skin Irritant (H315) , Eye Irritant (H319) , STOT SE 3 (H335)
Reactivity Hygroscopic; reacts exothermically with strong acids and oxidizers.[1][2][3][4]
RCRA Status Not P- or U-listed. Regulated by characteristic (Corrosivity/Toxicity) if pH > 12.5.

Pre-Disposal Stabilization & Quenching

Before disposal, the chemical state must be assessed.[1][5] Is it the pure precursor, or an active reaction mixture?

Scenario A: Pure/Expired Chemical
  • Status: Stable.

  • Action: No quenching required. Move directly to Organic Waste Stream .

Scenario B: Active Reaction Mixture (NHC/Metal Complex)
  • Status: Potentially pyrophoric or water-reactive (if activated with strong bases like KHMDS or n-BuLi).[1]

  • Action: Controlled Quenching .

    • Dilute the reaction mixture with an inert solvent (e.g., Toluene or Hexane).

    • Place the flask in an ice bath (0°C).

    • Slowly add Isopropanol (IPA) or Methanol dropwise to protonate any active carbenes or quench excess strong base.

    • Verify cessation of bubbling/exotherm.

    • Once quenched, the mixture is classified as Basic Organic Waste .

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this waste stream.

DisposalWorkflowStartWaste Identification:1-Mesityl-1,4,5,6-tetrahydropyrimidineStateCheckIs the material active/pyrophoric?Start->StateCheckQuenchStep 1: Quench with IPA/MeOHunder Inert AtmosphereStateCheck->QuenchYes (Active NHC)FormCheckPhysical Form?StateCheck->FormCheckNo (Stable Precursor)Quench->FormCheckSolidWasteSolid Waste Stream(Contaminated Wipes/Solids)FormCheck->SolidWasteSolid/AdsorbedLiquidWasteLiquid Waste Stream(Solvent Mixtures)FormCheck->LiquidWasteLiquid/SolutionBinCBin C: Solid Hazardous Waste(Lab Debris)SolidWaste->BinCHalogenCheckContains Halogenated Solvents?(DCM, Chloroform)LiquidWaste->HalogenCheckBinABin A: Halogenated Organic Waste(High BTU Incineration)HalogenCheck->BinAYesBinBBin B: Non-Halogenated Organic Waste(Fuel Blending)HalogenCheck->BinBNo

Figure 1: Decision tree for the segregation of amidine-based chemical waste.

Detailed Disposal Protocols

Protocol 1: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, expired stock solutions, and quenched catalyst waste.[1]

  • Segregation: Determine solvent base.

    • Halogenated:[1] (DCM, Chloroform, Chlorobenzene).[1]

    • Non-Halogenated: (THF, Toluene, Alcohols, Acetone).[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Do not use metal cans if the solution is highly basic (pH > 10), as amines can corrode aluminum.

  • Labeling:

    • Attach a hazardous waste tag.

    • List constituents: "Waste Toluene (90%), Methanol (5%), 1-Mesityl-1,4,5,6-tetrahydropyrimidine (<5%)".[1]

    • Check Hazard Boxes: Irritant , Flammable (if solvent is flammable).

  • Storage: Cap tightly. Store in a secondary containment tray within a flammables cabinet until pickup.

Protocol 2: Solid Waste (Pure Solids & Debris)

Applicability: Expired pure chemical, contaminated gloves, weigh boats, and filter paper.[1]

  • Pure Chemical:

    • Do not dissolve in solvent solely for disposal (waste minimization).

    • Keep in the original container if possible.[5] Label as "Waste 1-Mesityl-1,4,5,6-tetrahydropyrimidine".[1]

    • Place the container into a clear, sealable waste bag (chem-bag).[1]

  • Contaminated Debris:

    • Collect gloves, paper towels, and weigh boats in a dedicated Solid Hazardous Waste drum or pail.[1]

    • Double-bag any material heavily soiled with the amidine to prevent odor leakage and exposure to waste handlers.

Protocol 3: Spill Cleanup

Scenario: Benchtop spill of liquid or solid material.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1]

  • Containment:

    • Liquid: Surround with absorbent boom or vermiculite.

    • Solid: Cover with wet paper towels to prevent dust generation.

  • Neutralization (Optional but Recommended):

    • Apply a dilute acetic acid or citric acid solution to the spill area to neutralize the base.

  • Cleanup:

    • Sweep/scoop material into a waste bag.

    • Wash the surface with soap and water.[4][6][7][8]

    • Dispose of cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context

  • EPA/RCRA: 1-Mesityl-1,4,5,6-tetrahydropyrimidine is not specifically listed (P or U list).[1] However, waste mixtures often exhibit the characteristic of Ignitability (D001) due to solvents.

  • Sewer Disposal: STRICTLY PROHIBITED. As a strong organic base and potential aquatic toxin, this compound must never be poured down the drain.[1]

  • Empty Containers: Triple rinse with a compatible solvent (e.g., acetone). Collect the rinsate as liquid hazardous waste. Deface the label and discard the dry container as regular trash (if allowed by local policy) or glass waste.

References

  • BASF Safety Data Sheet. 1,4,5,6-Tetrahydropyrimidine Derivatives Safety Data. Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.[1] .

  • PubChem Compound Summary. Tetrahydropyrimidine Derivatives. National Center for Biotechnology Information. .

  • Sigma-Aldrich. Safety Data Sheet for Cyclic Amidines. .

Navigating the Uncharted: A Guide to Personal Protective Equipment for 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative drug discovery and development, novel chemical entities are a cornerstone of progress. 1-Mesityl-1,4,5,6-tetrahydropyrimidine represents one such frontier. As with any new compound, a thorough understanding of its safe handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with a focus on personal protective equipment (PPE).

Inferred Hazard Profile: A Synthesis of Analogous Data

The tetrahydropyrimidine core and its derivatives are known to present several potential hazards. Based on data from analogous compounds, researchers should handle 1-Mesityl-1,4,5,6-tetrahydropyrimidine with the assumption that it may cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed or in Contact with Skin: Some substituted tetrahydropyrimidines are classified as harmful upon ingestion or dermal absorption.[1][6]

Given these potential risks, a stringent adherence to appropriate PPE protocols is non-negotiable.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 1-Mesityl-1,4,5,6-tetrahydropyrimidine. The causality behind each recommendation is provided to foster a deeper understanding of the safety protocols.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness)To prevent direct skin contact and potential irritation or absorption.[5] Gloves should be inspected for integrity before each use and disposed of after handling the compound.[2][7]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.To protect the eyes from splashes, dust, or vapors that can cause serious irritation.[3][5][7]
Skin and Body Protection A fully buttoned laboratory coat. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.To protect the skin and personal clothing from contamination.[1][3][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible.To prevent the inhalation of dust or aerosols that may cause respiratory irritation.[5][7]

Operational Workflow for Safe Handling

A systematic approach to handling 1-Mesityl-1,4,5,6-tetrahydropyrimidine is crucial to minimize exposure. The following workflow provides a step-by-step guide from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Pre-use Risk Assessment DonPPE Don Appropriate PPE Prep->DonPPE FumeHood Prepare Fume Hood and Equipment DonPPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Dissolve Dissolve/Use in Reaction Weigh->Dissolve Decontaminate Decontaminate Glassware and Surfaces Dissolve->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe handling workflow for 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Step-by-Step Handling Procedures

  • Preparation:

    • Before any work begins, conduct a thorough risk assessment specific to the planned experiment.

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is in proper working order and prepare all necessary equipment within the hood.

  • Handling:

    • When weighing the compound, perform the task within the chemical fume hood to contain any dust.

    • When dissolving the compound or using it in a reaction, keep the apparatus within the fume hood.

    • Avoid actions that could generate dust or aerosols.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Dispose of all contaminated waste, including gloves and any disposable labware, in a clearly labeled hazardous waste container in accordance with your institution's guidelines.[4][5]

    • Doff PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.[1][7]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][4][7] Remove contaminated clothing.[4] Seek medical attention if irritation develops or persists.[4][5]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4][7] Seek immediate medical attention.[4][5][7]

  • In case of inhalation: Move the individual to fresh air.[3][4][7] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][7] Seek immediate medical attention.[4][7]

Building a Culture of Safety

The safe handling of novel compounds like 1-Mesityl-1,4,5,6-tetrahydropyrimidine is a shared responsibility. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, researchers can advance scientific discovery while ensuring their own safety and the safety of their colleagues. This commitment to a robust safety culture is the foundation of trustworthy and excellent science.

References

  • Thor. (2016, January 7). Safety data sheet: ACTICIDE BFM. Retrieved from [Link]

  • BioX diagnostics. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.